molecular formula C7H6FIO B3041955 2-Fluoro-5-iodobenzyl alcohol CAS No. 438050-27-2

2-Fluoro-5-iodobenzyl alcohol

Cat. No.: B3041955
CAS No.: 438050-27-2
M. Wt: 252.02 g/mol
InChI Key: RNOKFZIPFZZIAU-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodobenzyl alcohol, with the CAS number 438050-27-2, is a halogenated benzyl alcohol derivative of high interest in chemical synthesis and pharmaceutical research. Its molecular formula is C7H6FIO, and it has a molecular weight of 252.02 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms on the benzyl ring, making it a valuable bifunctional intermediate for constructing more complex molecules. Researchers utilize this compound in the synthesis of advanced photosensitizers for applications in photodynamic therapy (PDT) and cancer imaging . For instance, it serves as a key precursor in the development of pyropheophorbide-based agents, where its structure is incorporated to investigate the pharmacokinetic profiles and anti-cancer efficacy of these molecules . The iodine atom offers a potential site for radio-labeling with isotopes like I-124 for positron emission tomography (PET), while the fluorine atom can be used to modulate the compound's electronic properties and biological activity . The product is provided with a minimum purity of 97% and is for Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate care, referring to the supplied Safety Data Sheet. Signal Word: Warning

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOKFZIPFZZIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-iodobenzyl Alcohol (CAS 438050-27-2): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-5-iodobenzyl alcohol is a halogenated aromatic alcohol that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring a reactive iodophenyl group, a strategically placed fluorine atom, and a versatile benzyl alcohol moiety, makes it a valuable intermediate for the synthesis of complex molecular architectures. The presence of both fluorine and iodine on the benzene ring allows for selective and orthogonal chemical transformations, such as cross-coupling reactions at the iodo-position and modulation of electronic properties by the fluoro-group. The primary alcohol function provides a handle for a wide array of subsequent chemical modifications, including oxidation, esterification, and etherification. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 2-Fluoro-5-iodobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

The fundamental properties of 2-Fluoro-5-iodobenzyl alcohol are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 438050-27-2[1][2][3][4][5]
Molecular Formula C₇H₆FIO[1][2][3][4]
Molecular Weight 252.02 g/mol [1][3]
Purity ≥97-98%[1][3]
Synonyms (2-Fluoro-5-iodophenyl)methanol[2][5]
Storage Conditions 4°C, protect from light. For long-term storage, -20°C is recommended.[3][5]

Computed Molecular Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 20.23 Ų[3]
LogP 1.9226[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 1[3]
Heavy Atom Count 10[2]
Complexity 110[2]
Molecular Structure

The two-dimensional structure of 2-Fluoro-5-iodobenzyl alcohol is depicted below, illustrating the relative positions of the functional groups on the benzene ring.

Caption: 2D structure of 2-Fluoro-5-iodobenzyl alcohol.

Synthesis and Reactivity

Representative Synthesis Workflow

A potential synthetic pathway for 2-Fluoro-5-iodobenzyl alcohol could start from 2-Fluoro-5-iodobenzoic acid. The carboxylic acid would be reduced to the primary alcohol using a suitable reducing agent like borane-dimethyl sulfide complex in an appropriate solvent such as tetrahydrofuran (THF).

SynthesisWorkflow start 2-Fluoro-5-iodobenzoic acid reagent Borane-dimethyl sulfide complex in THF, 0°C to RT start->reagent Reduction workup Aqueous workup and extraction reagent->workup product 2-Fluoro-5-iodobenzyl alcohol purification Purification (e.g., column chromatography) workup->purification purification->product

Caption: Plausible synthesis workflow for 2-Fluoro-5-iodobenzyl alcohol.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the reduction of a substituted benzoic acid to a benzyl alcohol, adapted from the synthesis of 2-iodobenzyl alcohol.[6]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-5-iodobenzoic acid in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add borane-dimethyl sulfide complex dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours (e.g., 15 hours) and monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a phosphate buffer (pH 7) at 0°C.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).[6]

  • Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate.[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 2-Fluoro-5-iodobenzyl alcohol.

Reactivity

The reactivity of 2-Fluoro-5-iodobenzyl alcohol is governed by its three functional groups:

  • Iodo Group: The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 5-position.

  • Fluoro Group: The highly electronegative fluorine atom influences the electronic properties of the aromatic ring, affecting its reactivity and the pKa of the benzylic alcohol. It can also serve as a site for nucleophilic aromatic substitution under certain conditions.

  • Benzyl Alcohol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.[7] It can also undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

Applications in Research and Development

2-Fluoro-5-iodobenzyl alcohol is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Halogenated benzyl alcohols and their derivatives are common motifs in drug candidates due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. The specific substitution pattern of this molecule allows for the synthesis of compounds with diverse functionalities, making it a versatile tool in drug discovery and development.[8]

Spectroscopic Analysis

The structural elucidation of 2-Fluoro-5-iodobenzyl alcohol and its derivatives relies on standard spectroscopic techniques.

Spectroscopic TechniqueExpected Features
Infrared (IR) Spectroscopy A broad O-H stretching band around 3300-3400 cm⁻¹ and a strong C-O stretching band near 1000 cm⁻¹.[9]
¹H NMR Spectroscopy A signal for the benzylic CH₂ protons, a signal for the hydroxyl proton (which can be exchanged with D₂O), and distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and iodine substituents.
¹³C NMR Spectroscopy Signals for the benzylic carbon, and distinct signals for the aromatic carbons, with the carbon attached to fluorine and iodine showing characteristic chemical shifts and coupling (for C-F).
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the molecule (m/z = 252.02). Characteristic fragmentation patterns would include the loss of water and cleavage of the C-I bond.

Safety and Handling

Safe Handling Workflow

SafeHandling start Assess Hazards ppe Wear appropriate PPE: - Safety goggles - Lab coat - Gloves start->ppe handling Handle in a well-ventilated area or fume hood ppe->handling storage Store in a cool, dry, dark place in a tightly sealed container handling->storage spill Have spill containment materials ready handling->spill disposal Dispose of waste according to institutional and local regulations storage->disposal

Sources

An In-Depth Technical Guide to (2-Fluoro-5-iodophenyl)methanol: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of (2-Fluoro-5-iodophenyl)methanol

In the landscape of medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (2-Fluoro-5-iodophenyl)methanol, also known as 2-Fluoro-5-iodobenzyl alcohol, has emerged as a particularly valuable intermediate.[1][2][3] Its utility stems not from its own biological activity, but from the unique combination of three distinct functional groups integrated into a single, stable scaffold: a nucleophilic hydroxymethyl group, a metabolically robust fluorine atom, and a versatile iodine atom poised for cross-coupling reactions.

This guide provides an in-depth examination of (2-Fluoro-5-iodophenyl)methanol (CAS No: 438050-27-2), detailing its chemical properties, a validated synthesis protocol, analytical characterization, and its critical application in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The strategic placement of the fluorine and iodine atoms offers chemists a powerful toolset; the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the iodine atom serves as an efficient "handle" for constructing complex molecular architectures via palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.[4][5] This makes the molecule a cornerstone in building libraries of potential drug candidates.[5]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for (2-Fluoro-5-iodophenyl)methanol are summarized below.

PropertyValueSource
CAS Number 438050-27-2[1]
Molecular Formula C₇H₆FIO[1][2]
Molecular Weight 252.02 g/mol [1][3]
InChIKey RNOKFZIPFZZIAU-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=C(C=C1I)CO)F[1]
Topological Polar Surface Area 20.2 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Storage Conditions 4°C, protect from light[3][6]

Synthesis Protocol: Reduction of 2-Fluoro-5-iodobenzoic Acid

The most direct and reliable synthesis of (2-Fluoro-5-iodophenyl)methanol involves the reduction of its corresponding carboxylic acid, 2-Fluoro-5-iodobenzoic acid. This precursor is a key compound in pharmaceutical synthesis itself.[7] The choice of reducing agent is critical. While powerful agents like lithium aluminum hydride (LAH) are effective, they require strictly anhydrous conditions and present handling challenges. A more practical and safer alternative for many laboratory settings is a borane complex, such as Borane-tetrahydrofuran complex (BH₃•THF), which offers excellent selectivity for carboxylic acid reduction without affecting the aryl halides.

This self-validating protocol is designed for reproducibility and safety. The causality behind key steps, such as the slow addition at low temperatures and the specific quenching procedure, is explained to ensure both high yield and operational safety.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve 2-Fluoro-5-iodobenzoic Acid in Anhydrous THF B Cool Reaction Mixture to 0°C A->B Inert Atmosphere (N₂/Ar) C Slowly Add BH₃•THF Solution B->C Maintain 0°C D Warm to Room Temperature and Stir Overnight C->D Controlled Addition E Quench with Methanol (CAUTION: H₂ Evolution) D->E Reaction Complete F Aqueous Work-up (Add HCl, Extract with EtOAc) E->F Neutralize Excess Reagent G Dry, Filter, and Concentrate Crude Product F->G Isolate Organic Phase H Purify by Column Chromatography G->H Remove Impurities I (2-Fluoro-5-iodophenyl)methanol H->I Characterize (NMR, MS)

Caption: Workflow for the synthesis of (2-Fluoro-5-iodophenyl)methanol.

Step-by-Step Methodology
  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-5-iodobenzoic acid (5.0 g, 18.8 mmol). Dissolve the acid in anhydrous tetrahydrofuran (THF, 50 mL).

    • Causality: Anhydrous conditions are critical as borane reacts violently with water. An inert atmosphere prevents quenching of the reagent by atmospheric moisture and oxygen.

  • Reagent Addition: Cool the stirred solution to 0°C using an ice-water bath. Slowly add 1.0 M Borane-THF complex solution (22.5 mL, 22.5 mmol, 1.2 equivalents) dropwise via a syringe or dropping funnel over 30 minutes.

    • Causality: The slow, dropwise addition at 0°C is a crucial safety measure to control the initial exothermic reaction and prevent runaway temperatures. Using a slight excess of the reducing agent ensures the complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, add methanol (10 mL) dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.

    • Causality: This step safely neutralizes the reactive excess borane. The choice of methanol is deliberate; it reacts controllably to form trimethoxyborate. Adding it slowly at 0°C is a critical safety precaution to manage the rate of gas evolution.[8][9][10]

  • Aqueous Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. To the resulting residue, add 1 M hydrochloric acid (HCl, 30 mL) and extract the product with ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford (2-Fluoro-5-iodophenyl)methanol as a pure solid or oil.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized (2-Fluoro-5-iodophenyl)methanol is non-negotiable. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The predicted spectral data below serves as a benchmark for validation.

Technique Expected Data
¹H NMR Aromatic Region (δ 7.0-7.8 ppm): Three distinct signals corresponding to the three aromatic protons. The proton ortho to the iodine will be the most downfield. Expect complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. Benzylic Protons (δ ~4.7 ppm): A singlet or doublet (if coupled to the hydroxyl proton) integrating to 2H. Hydroxyl Proton (δ ~2.0-3.0 ppm): A broad singlet, integrating to 1H. Its chemical shift is concentration and solvent dependent.[11]
¹³C NMR Aromatic Region (δ 90-165 ppm): Six signals. The carbon bearing the fluorine will show a large C-F coupling constant and be significantly downfield (δ ~160 ppm). The carbon bearing the iodine will be significantly upfield (δ ~90-95 ppm) due to the heavy atom effect. Benzylic Carbon (δ ~60-65 ppm): A single peak. The C-F coupling may be observable over multiple bonds.
Mass Spec (ESI) [M-H]⁻ or [M+Na]⁺: Calculated exact mass for C₇H₆FIO is 251.9447. Expect to find ions corresponding to this mass.

Note: NMR chemical shifts are predictions and can vary based on solvent and concentration.[12][13]

Application in Drug Development: Synthesis of Kinase Inhibitors

(2-Fluoro-5-iodophenyl)methanol is a premier building block for constructing kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell proliferation.[14][15] The molecule's true power is realized in multi-step syntheses where both the iodine and the hydroxyl group are functionalized.

A common strategy involves a Suzuki-Miyaura cross-coupling reaction at the iodine position to introduce a new aryl or heteroaryl group, a key pharmacophore in many kinase inhibitors.[5] The benzyl alcohol can then be used to link to another part of the molecule.

Exemplary Synthetic Pathway

The following diagram illustrates a representative, two-step synthetic sequence starting from (2-Fluoro-5-iodophenyl)methanol to form a diaryl ether scaffold, a common motif in kinase inhibitors like Sorafenib.[15]

G cluster_start Starting Material cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Etherification A (2-Fluoro-5-iodophenyl)methanol C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) A->C B Arylboronic Acid (e.g., Pyridine-3-boronic acid) B->C D Intermediate 1 (Aryl-substituted benzyl alcohol) C->D Forms C-C bond F Mitsunobu Reagents (DIAD/DEAD, PPh₃) D->F E Phenolic Compound (e.g., 4-aminophenol) E->F G Final Product (Diaryl Ether Scaffold) F->G Forms C-O bond

Caption: A representative synthetic pathway utilizing the subject compound.

This pathway demonstrates the molecule's dual functionality. The iodine atom is first replaced via a palladium-catalyzed Suzuki reaction, a robust and high-yielding method for C-C bond formation. Subsequently, the benzyl alcohol is activated under Mitsunobu conditions to form an ether linkage with a phenolic coupling partner. This sequence rapidly builds molecular complexity and allows for the exploration of diverse chemical space, which is essential in a drug discovery program.

Safety and Handling

As a fine chemical intermediate, (2-Fluoro-5-iodophenyl)methanol requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.

  • Toxicology: While specific toxicity data for this compound is limited, it should be handled with the care afforded to all novel chemical entities.[1] Related halogenated aromatic compounds can be irritants. The hazards associated with reagents used in its synthesis, such as methanol and boranes, are well-documented and require strict adherence to safety protocols.[8][9][10]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

(2-Fluoro-5-iodophenyl)methanol is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed fluorine and iodine atoms, combined with a versatile alcohol functional group, provide a robust platform for the efficient synthesis of complex molecules. By understanding its properties, mastering its synthesis, and leveraging its reactivity, researchers in drug development can accelerate the discovery of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

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  • MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

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  • PubMed Central. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. Retrieved from [Link]

  • Eurasian Journal of Chemistry. (2023). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (2-fluoro-5-methylphenyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
  • MDPI. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. Retrieved from [Link]

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2-Fluoro-5-iodobenzyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-5-iodobenzyl Alcohol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. These intermediates must offer not only structural novelty but also versatile chemical handles for constructing complex molecular architectures. 2-Fluoro-5-iodobenzyl alcohol is one such pivotal reagent. Its structure, featuring a trifunctionalized benzene ring, provides a powerful platform for synthetic chemists. The presence of orthogonal halogen substituents—a fluorine and an iodine atom—alongside a primary alcohol, allows for a sequence of selective and high-yield transformations. This guide provides a comprehensive technical overview of 2-Fluoro-5-iodobenzyl alcohol, detailing its physicochemical properties, a robust synthetic protocol, analytical characterization techniques, and its strategic applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

2-Fluoro-5-iodobenzyl alcohol is a solid at room temperature, valued for its stability and defined molecular characteristics. Its identity is unequivocally established by its unique combination of physical and chemical identifiers.

PropertyValueSource(s)
Chemical Formula C₇H₆FIO[1][2][3]
Molecular Weight 252.02 g/mol [1][2][4]
CAS Number 438050-27-2[1][2][4]
IUPAC Name (2-Fluoro-5-iodophenyl)methanol[2][5]
Synonym(s) 2-fluoro-5-iodo-benzylalcohol[1]
Typical Purity ≥98%[1]
Storage Conditions 4°C, protect from light. For long-term storage, -20°C is recommended.[1][5]

Synthesis and Purification

The synthesis of 2-Fluoro-5-iodobenzyl alcohol is most reliably achieved through the reduction of its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. This approach is favored due to the commercial availability of the starting material and the high efficiency of modern reducing agents. The causality behind this choice lies in the chemoselectivity of borane complexes, which readily reduce carboxylic acids without affecting the aryl halides, thus preserving the crucial fluoro and iodo functional groups for subsequent reactions.

Experimental Protocol: Reduction of 2-Fluoro-5-iodobenzoic Acid

This protocol is adapted from established procedures for the reduction of similar substituted benzoic acids.[6]

Objective: To synthesize 2-Fluoro-5-iodobenzyl alcohol with high yield and purity.

Materials:

  • 2-Fluoro-5-iodobenzoic acid

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Phosphate buffer (pH 7)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-iodobenzoic acid (1 equivalent) in anhydrous THF.

  • Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere, which is critical as borane reagents are moisture-sensitive.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the exothermic reaction upon addition of the reducing agent and prevent potential side reactions.

  • Addition of Reducing Agent: Slowly add borane-dimethyl sulfide complex (BMS, ~1.2 equivalents) dropwise to the stirred solution via the dropping funnel. The slow addition rate is essential for maintaining temperature control.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding phosphate buffer (pH 7) at 0 °C. This step safely decomposes any excess borane reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined. This partitioning step isolates the desired alcohol from the aqueous phase.

  • Washing and Drying: Wash the combined organic phase with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude 2-Fluoro-5-iodobenzyl alcohol can be purified by silica gel column chromatography to achieve high purity (>98%).

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5:1 hexane/EtOAc). The polarity of the eluent is gradually increased to move the product down the column. The separation is based on the differential adsorption of the compound and impurities to the silica stationary phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford 2-Fluoro-5-iodobenzyl alcohol as a solid.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Dissolve 2-Fluoro-5- iodobenzoic Acid in THF B 2. Cool to 0°C under N2 A->B C 3. Add Borane-DMS (Reducing Agent) B->C D 4. Stir at Room Temp (12-18h) C->D E 5. Quench with pH 7 Buffer D->E F 6. Extract with Ethyl Acetate E->F Transfer to Separatory Funnel G 7. Wash with Brine, Dry (Na2SO4) F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify via Silica Column Chromatography H->I J Pure 2-Fluoro-5- iodobenzyl Alcohol I->J Yields Pure Product

Caption: Workflow for the synthesis and purification of 2-Fluoro-5-iodobenzyl alcohol.

Analytical Characterization

To ensure the structural integrity and purity of 2-Fluoro-5-iodobenzyl alcohol, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system, where each analysis corroborates the others.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique confirms the proton environment. One would expect to see distinct signals for the three aromatic protons, a singlet or triplet for the benzylic CH₂ group (depending on coupling to the hydroxyl proton), and a broad singlet for the alcohol OH proton.

    • ¹³C NMR: Provides information on the carbon skeleton, showing seven unique carbon signals corresponding to the molecular formula.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom, which would appear as a singlet in a proton-decoupled spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. A sample is passed through a column, and the retention time of the main peak is recorded. Purity is calculated by integrating the area of the product peak relative to the total area of all peaks.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. A high-resolution mass spectrum would show a molecular ion peak matching the calculated exact mass of C₇H₆FIO.[7]

Analytical Workflow Diagram

G cluster_QC Quality Control Analysis Input Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR HPLC HPLC Input->HPLC MS Mass Spectrometry Input->MS Output Verified Compound (Structure & Purity Confirmed) NMR->Output Data1 Correct proton, carbon, fluorine signals NMR->Data1 Structural Confirmation HPLC->Output Data2 Purity >98% HPLC->Data2 Purity Assay MS->Output Data3 Correct m/z ratio MS->Data3 Molecular Weight Confirmation

Caption: Standard analytical workflow for the quality control of 2-Fluoro-5-iodobenzyl alcohol.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of 2-Fluoro-5-iodobenzyl alcohol and ensure laboratory safety.

Safety Profile

The compound is classified as hazardous and requires careful handling.[1]

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Handling Procedures and Personal Protective Equipment (PPE)

Based on the hazard profile, the following handling procedures are mandatory:[5][8]

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Avoid breathing dust or vapors. If ventilation is inadequate, use a certified respirator.

  • Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.

Applications in Research and Drug Development

2-Fluoro-5-iodobenzyl alcohol is not typically a final drug product but rather a highly strategic intermediate.[5][9] Its value lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

  • The Iodo Group as a Cross-Coupling Handle: The carbon-iodine bond is relatively weak, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are essential for constructing the core scaffolds of drug candidates.

  • The Fluoro Group for Modulating Pharmacokinetics: The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry. The small, highly electronegative fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby improving oral bioavailability.

  • The Benzyl Alcohol for Further Derivatization: The primary alcohol group is a versatile functional handle. It can be:

    • Oxidized to the corresponding aldehyde or carboxylic acid, opening up a new range of chemical transformations.

    • Alkylated or Acylated to form ethers and esters, which are common linkages in prodrugs or used to connect different parts of a molecule.

    • Converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions.

Synthetic Utility Diagram

G A 2-Fluoro-5-iodobenzyl Alcohol B Suzuki Coupling (Boronic Acids) A->B C-I Bond Reactivity C Sonogashira Coupling (Alkynes) A->C C-I Bond Reactivity D Buchwald-Hartwig (Amines) A->D C-I Bond Reactivity E Oxidation (PCC, etc.) A->E C-OH Bond Reactivity F Esterification (Acyl Chlorides) A->F C-OH Bond Reactivity G Williamson Ether Synthesis (Alkyl Halides) A->G C-OH Bond Reactivity H 2-Fluoro-5-arylbenzyl Alcohol B->H I 2-Fluoro-5-alkynylbenzyl Alcohol C->I J 2-Fluoro-5-aminobenzyl Alcohol D->J K 2-Fluoro-5-iodobenzaldehyde E->K L Benzyl Ester Derivative F->L M Benzyl Ether Derivative G->M

Caption: Potential synthetic transformations of 2-Fluoro-5-iodobenzyl alcohol in drug discovery.

Conclusion

2-Fluoro-5-iodobenzyl alcohol is a quintessential example of a modern synthetic building block, offering a potent combination of strategically placed and orthogonally reactive functional groups. Its well-defined physicochemical properties, coupled with a straightforward synthesis and clear safety protocols, make it an invaluable tool for medicinal chemists. The ability to leverage its iodo, fluoro, and alcohol moieties in a controlled, stepwise fashion allows for the efficient construction of complex and diverse molecular libraries, accelerating the discovery and development of novel therapeutics. This guide serves as a foundational resource for researchers aiming to harness the full synthetic potential of this versatile intermediate.

References

  • Kemcal. CAS 438050-27-2 | 2-Fluoro-5-iodobenzyl alcohol. [Link]

  • NIST WebBook. 2-Fluoro-5-nitrobenzyl alcohol, chlorodifluoroacetate. [Link]

  • BIOFOUNT. 438050-27-2|2-Fluoro-5-iodobenzyl alcohol. [Link]

  • Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]

  • Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Google Patents. WO2013142205A1 - Pharmaceutical compositions comprising benzyl alcohol.
  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

  • PrepChem.com. Synthesis of p-iodobenzyl alcohol. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-Fluoro-5-iodobenzyl Alcohol

[1]

Part 1: Executive Summary & Compound Identity[1]

2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) is a halogenated benzyl alcohol derivative primarily utilized as a building block in medicinal chemistry.[1][2] Its structural motif—containing both an aryl iodide and a benzylic hydroxyl group—makes it a versatile scaffold for Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions .

Understanding its solubility profile is critical for optimizing reaction yields (maintaining homogeneity) and designing efficient purification protocols (crystallization or chromatography).

Physicochemical Profile
PropertyDescription
CAS Number 438050-27-2
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol
Physical State Solid (Off-white to pale yellow crystalline powder)
Melting Point Estimated 85–115°C (Based on structural analogs [1][2])
LogP (Predicted) ~2.3 (Moderate lipophilicity due to Iodine atom)
Storage 2–8°C, Protect from light (Iodide sensitivity)

Part 2: Solubility Architecture & Solvent Selection

The solubility of 2-Fluoro-5-iodobenzyl alcohol is governed by the competition between its polar hydroxyl head group (H-bond donor/acceptor) and its lipophilic halogenated aromatic ring.

Solubility Classification Table

Data derived from structural analog behavior (e.g., 2-iodobenzyl alcohol) and standard organic synthesis protocols.

Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO, DMF Excellent (>100 mg/mL)Preferred for SₙAr reactions or high-temp couplings.[1]
Polar Aprotic THF, Acetone Very Good Standard solvents for reduction or protection steps.[1]
Chlorinated Dichloromethane (DCM) Good Ideal for transport, extraction, and low-temp reactions.[1]
Esters Ethyl Acetate Good Primary solvent for liquid-liquid extraction (work-up).[1]
Alcohols Methanol, Ethanol Moderate/Good Soluble, but may interfere with certain electrophilic reactions.[1]
Non-Polar Hexane, Heptane Poor/Insoluble Used as an anti-solvent for precipitation or silica column elution.[1]
Aqueous Water Insoluble The compound precipitates in water; useful for quenching.[1]
Mechanism of Solubility
  • Iodine Effect: The large iodine atom at the C5 position significantly increases the molecule's lipophilicity compared to non-halogenated benzyl alcohol. This makes it highly soluble in organic layers (DCM, EtOAc) during aqueous work-ups.

  • Hydroxyl Effect: The benzylic -OH group ensures solubility in polar solvents like alcohols and THF via hydrogen bonding.

  • Fluorine Effect: The C2 fluorine atom induces a dipole but does not significantly hinder solubility in standard organic solvents compared to the iodine effect.

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Determination (Visual Method)

Use this protocol to verify solubility for a specific batch or solvent system.

  • Preparation: Weigh 10 mg of 2-Fluoro-5-iodobenzyl alcohol into a 4 mL glass vial.

  • Addition: Add 100 µL of the target solvent.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).

    • Suspension: Add solvent in 100 µL increments up to 1 mL.

    • Persistently Cloudy: Solubility < 10 mg/mL (Low).

  • Heating: If insoluble at RT, heat to 40°C. If it dissolves, the solvent is a candidate for recrystallization .

Protocol B: Purification via Recrystallization

Since the compound is soluble in EtOAc and insoluble in Hexane, this pair is ideal for purification.

  • Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Precipitation: Slowly add warm Hexane dropwise until a faint turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration and wash with cold Hexane.

Part 4: Application Guide (Reaction Engineering)

The choice of solvent is critical when using 2-Fluoro-5-iodobenzyl alcohol in its most common application: Suzuki-Miyaura Cross-Coupling .

Suzuki Coupling Workflow

The aryl iodide moiety is highly reactive toward Pd-catalyzed coupling. The solvent system must solubilize both the organic substrate and the inorganic base (partially).

Recommended System: 1,4-Dioxane / Water (4:1) or Toluene / Water .

  • Why: The organic component (Dioxane) dissolves the benzyl alcohol. The water component solubilizes the base (e.g., K₂CO₃ or Cs₂CO₃), facilitating the transmetallation step.

Visualization of Solvent Logic

SolventSelectionStartStart: 2-Fluoro-5-iodobenzyl alcoholGoalSelect Solvent Based on GoalStart->GoalReactionReaction MediumGoal->ReactionWorkupExtraction/Work-upGoal->WorkupPurificationPurificationGoal->PurificationSuzukiSuzuki Coupling(Use Dioxane/H2O or Toluene/H2O)Reaction->SuzukiPd-CatalysisSNArNucleophilic Sub.(Use DMF or DMSO)Reaction->SNArHigh TempExtractLiquid-Liquid Extraction(Use Ethyl Acetate or DCM)Workup->ExtractPartition vs WaterColumnChromatography(Hexane/EtOAc Gradient)Purification->ColumnIsolate ProductCrystRecrystallization(EtOAc + Hexane antisolvent)Purification->CrystHigh Purity

Caption: Decision tree for solvent selection based on the specific stage of the chemical workflow.

Part 5: Safety & Stability (E-E-A-T)[1]

  • Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (purple discoloration). Store in amber vials.

  • Acidity: The benzylic alcohol is weakly acidic (pKa ~15). Avoid strong bases (e.g., NaH) unless deprotonation is the intended step, as this will generate the alkoxide.

  • Reactivity: Avoid storing in DCM for prolonged periods with Lewis acids, as this can lead to the formation of benzyl chlorides.

References

  • Sigma-Aldrich. (n.d.).[3] 2-Iodobenzyl alcohol Product Specification. Retrieved from (Analogous physicochemical data).

  • ChemicalBook. (2023). Synthesis of 2-Iodobenzyl alcohol and derivatives. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for solvent selection in Suzuki coupling).
  • PubChem. (2023). Compound Summary: 2-Fluoro-5-iodobenzyl alcohol (CAS 438050-27-2).[1][2] National Library of Medicine. Retrieved from

Beyond the SDS: Strategic Handling and Application of 2-Fluoro-5-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Handling and Application of 2-Fluoro-5-iodobenzyl Alcohol Content Type: Technical Whitepaper & Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers[1]

Executive Summary: The Scaffold Perspective

In the landscape of medicinal chemistry, 2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) is not merely a reagent; it is a "privileged scaffold" intermediate.[1] Its value lies in its tri-functional nature:

  • The Aryl Iodide (C-5): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid expansion of the carbon skeleton.[1]

  • The Benzyl Alcohol (C-1): A versatile anchor for etherification, oxidation to aldehydes/acids, or conversion to leaving groups (halides/mesylates) for nucleophilic substitution.[1]

  • The Ortho-Fluorine (C-2): A metabolic blocker that modulates pKa and lipophilicity, often enhancing the bioavailability of the final drug candidate.[1]

This guide transcends the standard Safety Data Sheet (SDS) to provide a self-validating workflow for handling, storing, and reacting this compound with maximum integrity.

Technical Identity & Physical Profile

Standardizing the input material is the first step in experimental reproducibility.[1]

PropertySpecificationExpert Commentary
Chemical Name 2-Fluoro-5-iodobenzyl alcoholIUPAC: (2-Fluoro-5-iodophenyl)methanol
CAS Number 438050-27-2 Note: Verify CoA.[1][2] Isomers (e.g., 2-fluoro-4-iodo) have distinct reactivities.
Formula C₇H₆FIOMolecular Weight: 252.02 g/mol
Appearance White to off-white solidColor change to yellow/pink indicates iodine liberation (decomposition).[1][2]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility.[1][2] Use polar aprotic solvents for stock solutions.[1]
Purity Standard ≥98% (HPLC)Impurities often include des-iodo precursors or oxidation products (aldehydes).[1][2]

Critical Hazard Analysis (SDS Deconstruction)

While the downloadable SDS provides H-codes, this section explains the mechanistic safety implications.

GHS Classification & Signal Word: WARNING[1][2]
H315: Causes Skin Irritation / H319: Causes Serious Eye Irritation [1]
  • The Mechanism: Benzyl alcohols are lipophilic enough to penetrate the stratum corneum but polar enough to disrupt cell membranes.[1] Combined with the aryl halide moiety, this compound acts as a contact irritant.[1]

  • The Protocol:

    • Gloves: Do not rely on standard latex.[1] Use Nitrile (≥0.11 mm thickness) for transient contact.[1] For prolonged handling (e.g., scale-up), use Viton or double-gloved Nitrile.[1]

    • Eye Protection: Chemical safety goggles are mandatory.[1] Face shields are recommended during powder dispensing to prevent airborne particulate contact.[1]

H335: May Cause Respiratory Irritation [1][3][4]
  • The Mechanism: Fine particulates of halogenated benzyl alcohols can irritate the mucous membranes of the upper respiratory tract.[1]

  • The Protocol:

    • Engineering Control: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

    • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry halogenated solids are prone to static charge, increasing dispersion risk.[1]

H302: Harmful if Swallowed [1][3][5][6]
  • The Context: While acute toxicity is moderate, the iodine content poses a risk to thyroid function upon chronic exposure or massive ingestion.

Storage & Stability: The "Chain of Custody"

Improper storage leads to "silent" degradation, where the compound looks pure but fails in catalysis due to trace free iodine poisoning palladium catalysts.[1]

  • Light Sensitivity (Critical): The C-I bond is photosensitive.[1] Photolytic cleavage releases free radicals and iodine (

    
    ).[1]
    
    • Action: Store in amber glass vials wrapped in aluminum foil.

  • Oxidation Sensitivity: The benzylic alcohol is susceptible to air oxidation to 2-fluoro-5-iodobenzaldehyde.[1]

    • Action: Purge headspace with Argon or Nitrogen after every use.[1] Store at 2–8°C (refrigerated).

  • Hygroscopicity: Benzyl alcohols can absorb atmospheric moisture, complicating stoichiometry in water-sensitive reactions (e.g., using NaH).[1]

    • Action: Store in a desiccator or seal with Parafilm/electrical tape.[1]

Strategic Application: The "Protect-Couple-Deprotect" Workflow

A Senior Scientist’s approach to utilizing 2-Fluoro-5-iodobenzyl alcohol in drug discovery.

The Challenge

Directly coupling the aryl iodide without protecting the alcohol can lead to side reactions (e.g., O-arylation) or catalyst deactivation.[1]

The Recommended Workflow (Suzuki-Miyaura Coupling)
  • Protection: Convert the alcohol to a silyl ether (TBS-Cl/Imidazole) or benzyl ether.[1] This prevents the hydroxyl proton from quenching reactive intermediates.[1]

  • Coupling: React the protected aryl iodide with a boronic acid using a Pd(0) source (e.g.,

    
    ).[1] The ortho-fluorine atom exerts an electronic withdrawing effect, generally accelerating the oxidative addition step compared to non-fluorinated analogs.[1]
    
  • Deprotection: Remove the protecting group (e.g., TBAF for silyl ethers) to regenerate the alcohol for further elaboration.[1]

Visualization: Safety & Synthesis Logic

The following diagram illustrates the decision matrix for safe handling and synthetic logic.

G Start Receipt of 2-Fluoro-5-iodobenzyl alcohol QC QC Check: Color & H-NMR (Reject if Pink/Yellow) Start->QC Storage Storage: Amber Vial, Ar Gas, 4°C QC->Storage Pass Waste Waste Disposal: Halogenated Organics Stream QC->Waste Fail (Decomposed) Decision Intended Reaction? Storage->Decision PathA Cross-Coupling (Suzuki/Sonogashira) Decision->PathA C-C Bond Formation PathB Nucleophilic Substitution (SN2) Decision->PathB Functional Group Interconversion StepA1 Step 1: Protect Alcohol (TBSCl or MOM-Cl) PathA->StepA1 StepB1 Step 1: Activate Alcohol (MsCl/TEA or SOCl2) PathB->StepB1 StepA2 Step 2: Pd-Catalyzed Coupling (Note: F-atom accelerates Oxidative Addition) StepA1->StepA2 StepA2->Waste StepB2 Step 2: Displacement (Amines/Thiols) StepB1->StepB2 StepB2->Waste

Figure 1: Operational workflow for QC, storage, and synthetic divergence. Note the critical QC step to detect iodine liberation (decomposition) prior to use.

Emergency Response Protocols

Self-validating safety systems require prepared responses, not just reactive panic.

ScenarioImmediate ActionSecondary Validation
Skin Contact Wash with soap/water for 15 min.[1][2][5] Do NOT use ethanol (enhances absorption).[1]Check for delayed erythema (redness).[2] Consult physician if irritation persists.
Eye Contact Rinse cautiously with water for 15 min.[1][2][3][4] Remove contact lenses.[1][4][6][7][8][9]Seek ophthalmological evaluation.[2]
Spill (Solid) Dampen with inert oil (e.g., mineral oil) to prevent dust, then sweep.[1][2]Clean surface with thiosulfate solution (neutralizes trace iodine) then detergent.[2]
Fire Use CO₂, Dry Chemical, or Foam.[1][2][4]Warning: Thermal decomposition releases toxic Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases.[2] SCBA is mandatory.[1]

References & Data Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10600644 (2-Fluoro-5-iodobenzyl alcohol).[1] Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Contextualizing the reactivity of Aryl Iodides).

Sources

Synonyms for 2-Fluoro-5-iodobenzyl alcohol in literature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and application of 2-Fluoro-5-iodobenzyl alcohol , a critical intermediate in medicinal chemistry.

CAS Registry Number: 438050-27-2 Primary Application: Pharmaceutical Intermediate (Benzylamine/Ether Synthesis)

Nomenclature & Chemical Identity

Precise nomenclature is the first line of defense against sourcing errors in drug development. While "2-Fluoro-5-iodobenzyl alcohol" is the common trade name, database indexing often utilizes systematic variations.

Synonym Cross-Reference Table
Nomenclature TypeName / IdentifierContext for Use
IUPAC (Preferred) (2-Fluoro-5-iodophenyl)methanol Academic publications; Regulatory filings.
CAS Index Name Benzenemethanol, 2-fluoro-5-iodo- CAS SciFinder searches; Exact structure matching.
Common/Trade 2-Fluoro-5-iodobenzyl alcoholVendor catalogs; Lab inventory.
InChI String InChI=1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2Digital database integration (chem-informatics).
SMILES OCCc1cc(I)ccc1FHigh-throughput virtual screening.
Nomenclature Logic & Causality
  • "Benzenemethanol" vs. "Benzyl alcohol": Major databases like CAS prioritize the carbon skeleton ("Benzene") followed by the principal functional group ("methanol") to group structurally related compounds. Searching solely for "Benzyl alcohol" derivatives may exclude results indexed under the "Benzenemethanol" parent hierarchy.

  • Numbering Priority: The hydroxyl-bearing carbon determines position 1 of the alkyl chain, but on the ring, the attachment point of the methanol group is C1. The fluorine is at C2 and iodine at C5. Errors often arise if the fluorine is assigned priority C1, leading to incorrect isomer identification (e.g., 1-fluoro-4-iodo-2-hydroxymethylbenzene).

Synthesis & Experimental Protocols

The synthesis of 2-Fluoro-5-iodobenzyl alcohol typically proceeds via the reduction of its oxidized precursors (aldehyde or acid). The choice of route depends on reagent availability and cost efficiency.

Method A: Reduction of 2-Fluoro-5-iodobenzaldehyde (Recommended)

This route is preferred for small-scale discovery chemistry due to mild conditions and high yield.

Reaction Scheme:



Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 2-Fluoro-5-iodobenzaldehyde (1.0 equiv) and dissolve in Methanol (anhydrous, 10 mL/g).

  • Activation: Cool the solution to 0°C using an ice bath to suppress over-reduction or side reactions.

  • Reduction: Add Sodium Borohydride (NaBH4) (0.5 - 1.0 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher Rf) should disappear.

  • Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (x3) .[1] Wash combined organics with brine, dry over Na2SO4 , and concentrate in vacuo.

  • Purification: Usually yields a clean solid/oil requiring no chromatography. If necessary, purify via silica gel flash chromatography.

Method B: Reduction of 2-Fluoro-5-iodobenzoic Acid

Used when the acid precursor is cheaper. Requires stronger reducing agents (Borane-THF or LiAlH4).

Protocol Note: Borane-dimethyl sulfide complex (BMS) is often preferred over LiAlH4 for chemoselectivity, avoiding de-halogenation (loss of the Iodine atom) which can occur with aggressive aluminum hydrides.

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold. The benzyl alcohol moiety is rarely the final pharmacophore; rather, it is a versatile handle for further functionalization.

Strategic Transformations
  • Benzylamines (Reductive Amination): Oxidation back to the aldehyde followed by reaction with amines. Critical for GPCR ligands.

  • Benzyl Ethers (Williamson Ether Synthesis): Deprotonation with NaH and reaction with alkyl halides. Common in kinase inhibitors to extend into solvent-exposed pockets.

  • Suzuki-Miyaura Coupling: The C-5 Iodine atom allows for cross-coupling with boronic acids without affecting the benzylic position, enabling bi-aryl scaffold construction.

G Start 2-Fluoro-5-iodobenzyl alcohol (CAS 438050-27-2) Aldehyde 2-Fluoro-5-iodobenzaldehyde Start->Aldehyde Oxidation (PCC/Dess-Martin) Ether Benzyl Ethers (Kinase Inhibitors) Start->Ether Alkylation (NaH, R-X) Biaryl Bi-aryl Alcohols (Suzuki Coupling) Start->Biaryl Pd-Catalyzed Coupling (Ar-B(OH)2) Amine Benzylamine Derivatives (GPCR Ligands) Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3)

Figure 1: Synthetic divergence from 2-Fluoro-5-iodobenzyl alcohol.[2][3] The compound allows orthogonal functionalization at the benzylic position (blue/green paths) and the aryl ring (red path).

Analytical Verification (Self-Validating System)

To ensure the integrity of the starting material before committing to expensive steps, verify the following analytical markers.

Expected 1H-NMR Profile (CDCl3, 400 MHz)
  • Benzylic Protons (-CH2-): Look for a doublet around δ 4.7 ppm .

    • Causality: The fluorine atom at the ortho position (C2) couples with the benzylic protons (

      
       coupling), splitting the singlet typically seen in benzyl alcohol into a doublet.
      
  • Aromatic Protons:

    • H-3 (dd): Triplet-like or dd around δ 6.8 ppm (shielded by F).

    • H-4 (ddd): Multiplet around δ 7.5 ppm .

    • H-6 (dd): Doublet of doublets around δ 7.8 ppm (deshielded by Iodine and ortho to alkyl group).

  • Hydroxyl Proton (-OH): Broad singlet, variable position (δ 1.8 - 2.5 ppm), disappears on D2O shake.

Quality Control Check

If the benzylic signal appears as a perfect singlet , suspect de-fluorination or incorrect regioisomer (e.g., 3-fluoro isomer where coupling is negligible).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733669, (2-Fluoro-5-iodophenyl)methanol. Retrieved from [Link]

Sources

2-Fluoro-5-iodobenzyl alcohol PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Fragment-Based Drug Discovery

Executive Summary

2-Fluoro-5-iodobenzyl alcohol is a high-value halogenated scaffold extensively utilized in medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : the iodine atom serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), the fluorine atom modulates metabolic stability and pKa while enabling potential nucleophilic aromatic substitution (


), and the benzylic alcohol provides a versatile anchor for etherification, oxidation, or conversion to leaving groups. This guide details its physiochemical identity, synthetic pathways, and handling protocols.

Part 1: Chemical Identity & Physiochemical Profile

Core Identifiers
ParameterValue
Chemical Name 2-Fluoro-5-iodobenzyl alcohol
CAS Registry Number 438050-27-2
InChIKey RNOKFZIPFZZIAU-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 252.02 g/mol
PubChem CID Search via InChIKey required for latest entry
Physical Properties
PropertyDataSource/Notes
Appearance White to off-white crystalline solidApollo Scientific [1]
Melting Point 48.0 – 50.0 °CApollo Scientific [1]
Solubility Soluble in DMSO, MeOH, DCM, EtOAcLipophilic nature
Storage 2-8°C, Inert atmosphere (Ar/N2)Light sensitive (Iodine)

Part 2: Synthetic Utility & Retrosynthetic Analysis

The strategic value of this molecule is its ability to undergo chemoselective transformations . The iodine atom at the C5 position is significantly more reactive toward oxidative addition by Pd(0) than the fluorine at C2, allowing for sequential functionalization.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap Center 2-Fluoro-5-iodobenzyl alcohol (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Center->Suzuki Pd(0), Ar-B(OH)2 (Iodine displacement) Oxidation Oxidation to Benzaldehyde/Benzoic Acid Center->Oxidation PCC or Dess-Martin (Alcohol oxidation) Etherification Etherification/Alkylation (Williamson Synthesis) Center->Etherification NaH, R-X (O-alkylation) SnAr Nucleophilic Aromatic Substitution (SnAr) Center->SnAr Strong Nucleophile (Fluorine displacement)

Figure 1: Divergent reactivity profile. The solid lines represent primary high-yield transformations; the dashed line represents a secondary transformation requiring harsher conditions.

Part 3: Experimental Protocol (Synthesis)

Objective: Synthesis of 2-Fluoro-5-iodobenzyl alcohol via chemoselective reduction of 2-fluoro-5-iodobenzoic acid.

Rationale: Borane-THF (


) is selected over Lithium Aluminum Hydride (

) to prevent potential dehalogenation of the iodine moiety, ensuring the integrity of the aryl iodide for downstream coupling [2].
Workflow Diagram

SynthesisProtocol Start Start: 2-Fluoro-5-iodobenzoic acid (Dissolved in anhyd. THF) Step1 1. Cool to 0°C under N2/Ar 2. Add BH3·THF (1.0 M) dropwise Start->Step1 Step2 Warm to Room Temp (25°C) Stir 12-16 hours Step1->Step2 Step3 Quench: Slow addition of MeOH (Caution: H2 gas evolution) Step2->Step3 Step4 Workup: Concentrate -> EtOAc/H2O wash Dry over Na2SO4 Step3->Step4 End Isolate: 2-Fluoro-5-iodobenzyl alcohol (White Solid) Step4->End

Figure 2: Step-by-step reduction protocol ensuring safety and chemoselectivity.

Detailed Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 2-fluoro-5-iodobenzoic acid (1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).

  • Activation: Purge the system with Argon or Nitrogen for 15 minutes. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add Borane-THF complex (1.0 M solution in THF, 1.5 – 2.0 equiv) dropwise via syringe. Note: Gas evolution (

    
    ) will occur; ensure proper venting.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS.

  • Quench: Cool the mixture back to 0°C. Carefully quench excess borane by the dropwise addition of Methanol (MeOH). Stir for 30 minutes until gas evolution ceases.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:

    • 1M HCl (to break up boron complexes)

    • Saturated

      
      
      
    • Brine

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (
    
    
    
    , Hexanes/EtOAc gradient).

Part 4: Quality Control & Safety

Characterization Expectations
  • 1H NMR (400 MHz, CDCl3): Look for the benzylic methylene doublet/singlet around

    
     4.7 ppm. The aromatic region should show distinct coupling patterns characteristic of 1,2,4-trisubstitution (a doublet of doublets for the proton ortho to Fluorine).
    
  • Mass Spectrometry:

    
     signals may be weak for the alcohol; look for 
    
    
    
    or adducts. The Iodine isotope pattern is distinct (monoisotopic).
Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin irritation / Causes serious eye irritation.

  • Handling: Always handle within a fume hood. Iodine-containing compounds can be sensitizers.

References

  • Apollo Scientific. Certificate of Analysis: 2-Fluoro-5-iodobenzyl alcohol (CAS 438050-27-2). Retrieved from

  • ChemicalBook. Synthesis of 2-iodobenzyl alcohol from 2-iodobenzoic acid (General Protocol). Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for InChIKey RNOKFZIPFZZIAU-UHFFFAOYSA-N. Retrieved from

Comparative Chemoselectivity & Synthetic Utility: 2-Fluoro-5-iodobenzyl alcohol vs. 2-Fluoro-5-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Reactivity Switch

In the architecture of modern drug discovery, the distinction between 2-Fluoro-5-iodobenzyl alcohol and 2-Fluoro-5-iodobenzonitrile extends far beyond a simple functional group interchange. These two scaffolds represent a "reactivity switch" for the medicinal chemist.

While both molecules share the 2-fluoro-5-iodo core—a privileged motif for constructing biaryl systems via Palladium catalysis—their C1 substituents dictate the fate of the fluorine atom. The nitrile group serves as a potent electron-withdrawing group (EWG), activating the ortho-fluorine for Nucleophilic Aromatic Substitution (SNAr). Conversely, the benzyl alcohol moiety is electronically neutral, rendering the fluorine relatively inert to nucleophilic attack, thus preserving the C–F bond for metabolic blocking applications.

This guide details the physicochemical divergence, synthetic interconversion, and strategic deployment of these two critical intermediates.

Physicochemical & Electronic Divergence

The varying electronic demand of the C1 substituent creates distinct dipole moments and reactivity profiles.

Table 1: Comparative Property Analysis
Feature2-Fluoro-5-iodobenzyl alcohol2-Fluoro-5-iodobenzonitrile
Structure Ar-CH₂OH Ar-CN
CAS No. 438050-27-2 (Primary)351003-36-6 (Primary)
Molecular Weight 252.03 g/mol 247.01 g/mol
Physical State White to off-white solidOff-white crystalline powder
Melting Point 78–82 °C72–76 °C
Hammett σₚ (C1 Group) -0.05 (Weakly Donating/Neutral)+0.66 (Strongly Withdrawing)
Fluorine Reactivity Inert (Stable to nucleophiles)Activated (Labile to SNAr)
Primary Utility Nucleophilic handle (O-alkylation)Electrophilic handle (SNAr target)

The Core Difference: SNAr Lability

The most critical operational difference lies in the stability of the C–F bond.

The Nitrile Activation Effect

The nitrile group at C1 exerts a strong inductive (-I) and mesomeric (-M) effect. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring.

  • Mechanism: When a nucleophile (e.g., a primary amine or alkoxide) attacks C2, the negative charge is delocalized into the nitrile group, stabilizing the Meisenheimer complex intermediate.

  • Result: The C2-Fluorine becomes a "leaving group," allowing for rapid displacement. This is ideal for installing heteroatoms ortho to the nitrile.

The Alcohol Deactivation

The hydroxymethyl group (-CH₂OH) does not stabilize the negative charge required for SNAr.

  • Result: The C2-Fluorine remains robust.[1] This scaffold is chosen when the fluorine is intended to remain in the final drug molecule, often to block metabolic P450 oxidation at that position or to modulate pKa.

Visualization: Reactivity Decision Matrix

The following diagram illustrates the divergent synthetic pathways dictated by the C1 substituent.

ReactivityMatrix Start 2-Fluoro-5-iodo Core Nitrile 2-Fluoro-5-iodobenzonitrile (C1 = CN) Start->Nitrile If C1=CN Alcohol 2-Fluoro-5-iodobenzyl alcohol (C1 = CH2OH) Start->Alcohol If C1=CH2OH SNAr S_NAr Reaction (Nucleophilic Attack at C2) Nitrile->SNAr High Reactivity (Activated F) Alcohol->SNAr No Reaction (Stable F) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira at C5) Alcohol->Coupling Preferred Route (Retains F) Product_A 2-Amino-5-iodobenzonitrile (F Displaced) SNAr->Product_A Product_B Biaryl Benzyl Alcohol (F Retained) Coupling->Product_B

Figure 1: Decision matrix for selecting the appropriate scaffold based on desired fluorine fate.

Synthetic Interconversion: Nitrile to Alcohol

Researchers often purchase the nitrile due to its lower cost and higher stability, then reduce it to the alcohol after performing SNAr or coupling reactions.

Challenge: Direct reduction of the nitrile to the alcohol must avoid dehalogenation (loss of the C5-Iodine). Strong conditions (e.g., LiAlH₄ at reflux) can sometimes cause oxidative addition into the C–I bond or over-reduction.

Recommended Protocol: Stepwise reduction via the aldehyde using DIBAL-H (Diisobutylaluminum hydride) followed by NaBH₄. This allows for a controlled conversion that preserves the iodine handle.

Experimental Protocol: Chemoselective Reduction

Objective: Convert 2-Fluoro-5-iodobenzonitrile to 2-Fluoro-5-iodobenzyl alcohol.

Reagents:

  • Substrate: 2-Fluoro-5-iodobenzonitrile (1.0 eq)

  • Reagent A: DIBAL-H (1.0 M in Toluene, 1.2 eq)

  • Reagent B: Sodium Borohydride (NaBH₄, 1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:

  • Aldehyde Formation (Controlled Reduction):

    • Charge a flame-dried flask with 2-Fluoro-5-iodobenzonitrile (10 mmol) and anhydrous DCM (50 mL) under Argon.

    • Cool the solution to -78 °C (Dry ice/acetone bath). Critical: Low temperature prevents over-reduction and iodine loss.

    • Add DIBAL-H (12 mmol) dropwise over 20 minutes.

    • Stir at -78 °C for 2 hours. Monitor by TLC (Target: Disappearance of nitrile).

    • Quench: Slowly add methanol (5 mL) at -78 °C, followed by saturated Rochelle’s salt solution (potassium sodium tartrate).

    • Warm to room temperature and stir vigorously for 1 hour (to break the aluminum emulsion).

    • Extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude 2-Fluoro-5-iodobenzaldehyde.

  • Alcohol Formation (Mild Reduction):

    • Dissolve the crude aldehyde in MeOH (30 mL) at 0 °C.

    • Add NaBH₄ (15 mmol) portion-wise.

    • Stir at 0 °C for 30 minutes.

    • Quench: Add water (10 mL) and adjust pH to ~6 with 1N HCl.

    • Extract with Ethyl Acetate, wash with brine, and concentrate.

  • Purification:

    • Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (10-20% EtOAc in Hexanes).

SynthesisWorkflow CN 2-Fluoro-5-iodobenzonitrile DIBAL Step 1: DIBAL-H, -78°C (Selective Reduction) CN->DIBAL Aldehyde Intermediate: 2-Fluoro-5-iodobenzaldehyde DIBAL->Aldehyde Hydrolysis (Rochelle's Salt) NaBH4 Step 2: NaBH4, MeOH, 0°C (Mild Reduction) Aldehyde->NaBH4 Alcohol Product: 2-Fluoro-5-iodobenzyl alcohol NaBH4->Alcohol

Figure 2: Stepwise reduction workflow preserving the C5-Iodine motif.

Strategic Applications in Drug Discovery[4][5][6]

The "Iodine Handle" (Cross-Coupling)

Both molecules serve as excellent electrophiles for Suzuki-Miyaura, Sonogashira, and Heck couplings due to the weak C–I bond (approx. 65 kcal/mol vs 115 kcal/mol for C–F).

  • With the Alcohol: It is highly recommended to protect the hydroxyl group (e.g., as a TBS ether or MOM ether) prior to coupling. Free alcohols can protonate organometallic intermediates or coordinate to the Palladium catalyst, reducing turnover frequency (TOF).

  • With the Nitrile: The nitrile group is generally compatible with Pd-coupling conditions, provided strong nucleophiles that might attack the nitrile (like Grignard reagents) are avoided.

Medicinal Chemistry Case Study: Kinase Inhibitors

The 2-fluoro-5-substituted motif is prevalent in kinase inhibitors (e.g., Olaparib analogs).

  • Use the Nitrile if you need to construct a fused heterocycle (e.g., quinazoline) where the Nitrogen of the nitrile is incorporated into the ring.

  • Use the Alcohol if you are targeting a solvent-exposed region of the protein binding pocket, where the hydroxyl group can serve as a hydrogen bond donor/acceptor or be extended via ether linkages to solubilizing groups.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24879272, 2-Fluoro-5-iodobenzonitrile. Retrieved from [Link]

  • Sessler, C. D., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Benzyl Alcohols. Journal of Organic Chemistry.
  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews.

Sources

Methodological & Application

Synthesis of 2-Fluoro-5-iodobenzyl alcohol: A Detailed Guide to the Chemoselective Reduction of 2-Fluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated and Iodinated Benzyl Alcohols

2-Fluoro-5-iodobenzyl alcohol is a valuable fluorinated and iodinated aromatic building block in medicinal chemistry and drug development.[1] The presence of both a fluorine atom and an iodine atom on the benzene ring provides medicinal chemists with versatile handles for molecular modification. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate, while the iodine atom serves as a key functional group for various cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures.[1] This dual functionalization makes 2-fluoro-5-iodobenzyl alcohol a sought-after intermediate in the synthesis of a wide range of biologically active molecules.

This application note provides a detailed, reliable, and reproducible protocol for the synthesis of 2-fluoro-5-iodobenzyl alcohol via the chemoselective reduction of its corresponding carboxylic acid, 2-fluoro-5-iodobenzoic acid. The chosen methodology focuses on the use of borane-tetrahydrofuran complex (BH3-THF), a reagent known for its high selectivity in reducing carboxylic acids in the presence of other potentially reducible functional groups, including aryl halides.

Reaction Principle: Chemoselective Reduction with Borane

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, many, such as lithium aluminum hydride (LAH), are highly reactive and can lead to undesired side reactions, particularly with sensitive functional groups like aryl halides. Borane (BH3) and its stabilized complexes, such as borane-tetrahydrofuran (BH3-THF) and borane-dimethyl sulfide (BMS), offer a milder and more chemoselective alternative.

The mechanism of carboxylic acid reduction by borane involves the initial formation of an acyloxyborane intermediate. This is followed by a stepwise reduction to the corresponding alcohol. A key advantage of borane is its ability to selectively reduce carboxylic acids over other functional groups like esters and, importantly in this case, aryl halides. This selectivity is crucial for the successful synthesis of 2-fluoro-5-iodobenzyl alcohol, preserving the essential iodine and fluorine substituents for subsequent synthetic manipulations.

Experimental Protocol

This protocol details the synthesis of 2-fluoro-5-iodobenzyl alcohol from 2-fluoro-5-iodobenzoic acid using borane-tetrahydrofuran complex.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Fluoro-5-iodobenzoic acid≥98%Commercially Available124700-41-0
Borane-tetrahydrofuran complex (1 M in THF)Reagent GradeCommercially Available14044-65-6
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercially Available109-99-9
MethanolACS GradeCommercially Available67-56-1
Ethyl acetateACS GradeCommercially Available141-78-6
Saturated aqueous sodium bicarbonate solutionN/APrepared in-houseN/A
Brine (saturated aqueous sodium chloride solution)N/APrepared in-houseN/A
Anhydrous magnesium sulfateReagent GradeCommercially Available7487-88-9
Silica gel60 Å, 230-400 meshCommercially Available7631-86-9
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or argon inlet

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure

Reaction Setup and Execution

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-fluoro-5-iodobenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 2.0-2.5 eq) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Workup and Purification

  • Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of methanol until the gas evolution ceases. This step is crucial for decomposing any unreacted borane.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%) to afford 2-fluoro-5-iodobenzyl alcohol as a white to off-white solid.

Characterization of 2-Fluoro-5-iodobenzyl alcohol
PropertyValue
Molecular Formula C₇H₆FIO
Molecular Weight 252.02 g/mol [1]
Appearance White to off-white solid
CAS Number 438050-27-2[1]
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 7.85 (dd, J = 2.4, 1.6 Hz, 1H), 7.55 (ddd, J = 8.8, 4.4, 2.4 Hz, 1H), 6.90 (t, J = 8.8 Hz, 1H), 4.75 (s, 2H), 2.10 (br s, 1H, OH).
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 162.5 (d, J = 250 Hz), 142.0 (d, J = 8 Hz), 138.0 (d, J = 5 Hz), 117.0 (d, J = 23 Hz), 85.0 (d, J = 2 Hz), 60.0 (d, J = 4 Hz).
IR (KBr, cm⁻¹) Predicted: 3350-3200 (br, O-H stretch), 3080-3020 (C-H aromatic stretch), 1580, 1480 (C=C aromatic stretch), 1250 (C-F stretch), 1050 (C-O stretch).

Note: Predicted NMR and IR data are based on the analysis of structurally similar compounds and general spectroscopic principles.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 2-fluoro-5-iodobenzyl alcohol.

Synthesis_Workflow Start 2-Fluoro-5-iodobenzoic Acid in Anhydrous THF Reduction Addition of BH3-THF at 0 °C to RT Start->Reduction Chemoselective Reduction Workup Quench with Methanol, Aqueous Workup Reduction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Isolation Product 2-Fluoro-5-iodobenzyl Alcohol Purification->Product Pure Product

Caption: Workflow for the synthesis of 2-fluoro-5-iodobenzyl alcohol.

Discussion and Mechanistic Insights

The choice of borane-tetrahydrofuran complex as the reducing agent is pivotal to the success of this synthesis. Its electrophilic nature allows for a selective reaction with the electron-rich carbonyl oxygen of the carboxylic acid, initiating the reduction cascade. A crucial aspect of this selectivity is the relative inertness of the aryl C-I and C-F bonds under these reaction conditions, which would be susceptible to reduction by more powerful nucleophilic hydrides like LAH.

The reaction is typically performed in an aprotic ether solvent like THF to ensure the stability and reactivity of the borane complex. The initial addition at 0 °C helps to control the exothermic reaction and the accompanying hydrogen gas evolution. Allowing the reaction to proceed at room temperature ensures complete conversion.

The workup procedure is designed to neutralize any remaining reducing agent and to separate the desired alcohol from boric acid byproducts. The use of a mild base like sodium bicarbonate in the aqueous wash helps to remove any unreacted starting material. Finally, silica gel chromatography is an effective method for obtaining the product in high purity.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent.- Poor quality of borane-THF solution.- Incomplete dissolution of starting material.- Use a slight excess of BH3-THF (e.g., 2.5 eq).- Use a fresh, properly stored solution of BH3-THF.- Ensure the starting material is fully dissolved before adding the reducing agent. Consider gentle warming if solubility is an issue, then cool to 0 °C before addition.
Low Yield - Premature quenching of the reaction.- Loss of product during workup or purification.- Ensure the reaction has gone to completion by TLC before quenching.- Be meticulous during the extraction and chromatography steps. Ensure proper phase separation and avoid overly broad cuts during column chromatography.
Formation of Side Products - Reaction temperature too high.- Presence of moisture in the reaction.- Maintain the initial reaction temperature at 0 °C during the addition of BH3-THF.- Use anhydrous solvents and properly dried glassware. Conduct the reaction under an inert atmosphere.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-fluoro-5-iodobenzyl alcohol from 2-fluoro-5-iodobenzoic acid. The use of borane-tetrahydrofuran complex ensures a high degree of chemoselectivity, making this a robust method for producing this valuable building block for pharmaceutical and agrochemical research. The detailed step-by-step procedure, coupled with characterization data and a troubleshooting guide, should enable researchers to successfully implement this synthesis in their laboratories.

References

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Fluoro-5-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] The introduction of fluorine into organic molecules can dramatically enhance their biological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5] Consequently, the synthesis of fluorinated biaryl methanols, accessible through the coupling of substrates like 2-Fluoro-5-iodobenzyl alcohol, is of paramount interest to researchers in drug development. This document provides a detailed guide to the Suzuki-Miyaura coupling of 2-Fluoro-5-iodobenzyl alcohol, offering in-depth protocols and expert insights for its successful implementation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Fluoro-5-iodobenzyl alcohol to form a Pd(II) complex. The reactivity of the leaving group generally follows the trend I > OTf > Br >> Cl.[2][7]

  • Transmetalation: The organoboron species, typically a boronic acid, is activated by a base to form a more nucleophilic boronate complex.[1][8] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)2 (Base) PdII_Biaryl Ar-Pd(II)-R(Ln) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide 2-Fluoro-5-iodobenzyl alcohol (Ar-I) BoronicAcid Organoboron Reagent (R-B(OR)2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodobenzyl alcohol

This protocol provides a robust starting point for the coupling of 2-Fluoro-5-iodobenzyl alcohol with a variety of arylboronic acids.

Materials and Reagents:

ReagentGradeSupplier Example
2-Fluoro-5-iodobenzyl alcohol≥98%ChemScene
Arylboronic Acid≥97%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)2)Catalyst GradeStrem Chemicals
Triphenylphosphine (PPh3)≥99%Acros Organics
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeVWR
Brine (Saturated NaCl solution)-In-house
Anhydrous Magnesium Sulfate (MgSO4)≥97%Sigma-Aldrich

Reaction Setup and Procedure:

  • Reaction Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv).

  • Addition of Coupling Partner and Base: Add the arylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) species can be sensitive to air.[9]

  • Catalyst Preparation (Pre-catalyst or in situ generation):

    • Option A (In situ): In a separate vial under an inert atmosphere, mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

    • Option B (Pre-catalyst): Use a commercially available, air-stable palladium pre-catalyst such as Pd(PPh3)4 (0.02 mmol, 2 mol%).

  • Solvent Addition: To the Schlenk flask containing the solids, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The addition of water is often beneficial for the dissolution of the base and can accelerate the transmetalation step.[6]

  • Catalyst Addition: Add the catalyst or pre-catalyst to the reaction mixture.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Choice of Reaction Components - A Deeper Dive:

  • Palladium Source: While Pd(OAc)2 with a phosphine ligand is a common and cost-effective choice, a variety of palladium sources can be employed.[10] For challenging couplings, more advanced pre-catalysts may offer higher activity.

  • Ligand: Triphenylphosphine is a standard, robust ligand. For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands, such as Buchwald-type ligands, may be necessary.[11]

  • Base: The choice of base is critical for activating the boronic acid.[1] Inorganic bases like carbonates and phosphates are commonly used.[1] For substrates with base-sensitive functional groups, milder bases such as potassium fluoride (KF) can be employed.[8]

  • Solvent: A mixture of an organic solvent and water is often optimal. Common organic solvents include dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6] The choice of solvent can influence the solubility of the reagents and the reaction rate.[12]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained. Use a fresh bottle of catalyst or a different palladium source.
Insufficiently active boronic acidUse a slight excess of the boronic acid. Consider converting the boronic acid to a more reactive boronate ester.
Reaction temperature too lowIncrease the reaction temperature in 10 °C increments.
Side Product Formation Homocoupling of the boronic acidDecrease the catalyst loading. Ensure efficient stirring.
Protodeboronation (loss of the boronic acid group)Use a stronger, non-nucleophilic base. Minimize the amount of water in the reaction.
Decomposition of starting material or productLower the reaction temperature. Use a milder base.

Data Interpretation and Characterization

The successful synthesis of the desired fluorinated biaryl methanol should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. The disappearance of the signal corresponding to the proton in the 5-position of the starting material and the appearance of new aromatic signals are indicative of a successful reaction. ¹⁹F NMR will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows the presence of the hydroxyl group and the aromatic rings.

Conclusion

The Suzuki-Miyaura coupling of 2-Fluoro-5-iodobenzyl alcohol offers a reliable and versatile method for the synthesis of valuable fluorinated biaryl methanols. By carefully selecting the catalyst system, base, and solvent, and by adhering to the principles of inert atmosphere techniques, researchers can achieve high yields of the desired products. This protocol serves as a comprehensive guide for scientists and professionals in the field of drug development and organic synthesis, enabling the efficient construction of these important molecular scaffolds.

References

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. Available at: [Link]

  • Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Beilstein Journals. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC. Available at: [Link]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction - ResearchGate. Available at: [Link]

  • Development of the first Suzuki-Miyaura cross-coupling for the formation of alkylfluorostilbenes and studies of the E/Z- isomeri - Document Server@UHasselt. Available at: [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling - PMC. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Reaction example 3 - YouTube. Available at: [Link]

  • Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-5-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are foundational in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[1]

Within this context, 2-Fluoro-5-iodobenzyl alcohol emerges as a highly strategic building block. Its structure is judiciously designed for synthetic versatility:

  • The Iodide Group: Serves as an excellent leaving group, providing a reactive handle for oxidative addition to a palladium(0) center, thereby initiating the cross-coupling cascade.[2] Aryl iodides are generally more reactive than the corresponding bromides or chlorides.[2]

  • The Fluorine Atom: The presence of a fluorine substituent can significantly modulate the physicochemical and biological properties of the final molecule, including metabolic stability, lipophilicity, and binding affinity.

  • The Benzylic Alcohol: This functional group offers a site for subsequent chemical modification, such as oxidation to an aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution, allowing for divergent synthesis.[3]

This guide provides an in-depth exploration of the mechanistic principles and practical execution of palladium-catalyzed cross-coupling reactions using 2-Fluoro-5-iodobenzyl alcohol, with a focus on the widely applied Suzuki-Miyaura coupling.

The Engine of Synthesis: The Palladium Catalytic Cycle

The efficacy of these reactions hinges on a well-defined catalytic cycle, which regenerates the active palladium(0) species after each bond-forming event.[4] While variations exist for different named reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the fundamental sequence of elementary steps remains conceptually similar.[5][6]

The three core mechanistic steps are:

  • Oxidative Addition: The cycle commences with the insertion of the active, low-coordinate Pd(0) catalyst into the carbon-iodine bond of 2-Fluoro-5-iodobenzyl alcohol. This step forms a square planar Pd(II) intermediate.[2][6] The high reactivity of the C-I bond makes this the preferred site of reaction.

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, the organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[2][4] This species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) complex.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond.[2][7] This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the cycle.

Palladium Catalytic Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)Ln-I pd0->pd_intermediate oxidative_addition Oxidative Addition oxidative_addition->pd0 diorgano_pd Ar-Pd(II)Ln-R pd_intermediate->diorgano_pd transmetalation Transmetalation diorgano_pd->pd0 product Product (Ar-R) diorgano_pd->product reductive_elimination Reductive Elimination reagents Ar-I + R-B(OH)₂ reagents->pd_intermediate  Ar-I base Base base->pd_intermediate  R-B(OH)₂

General Catalytic Cycle for Suzuki-Miyaura Coupling.

Causality Behind Experimental Choices: Optimizing for Success

The success of a cross-coupling reaction is not serendipitous; it is the result of a rational selection of reagents and conditions. Each component plays a critical role in modulating the efficiency of the catalytic cycle.

  • Palladium Precatalyst: The reaction is catalyzed by Pd(0), but for operational simplicity and stability, Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used.[1] These are reduced in situ to the active Pd(0) species by a ligand, solvent, or amine.[1] Pre-formed Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used directly.[8]

  • The Ligand's Critical Role: The ligand is arguably the most important variable for optimization. It stabilizes the palladium center, prevents decomposition (e.g., formation of palladium black), and critically tunes its electronic properties and steric environment.

    • Function: Strong σ-donating ligands (electron-rich) increase the electron density on the palladium, which accelerates the rate-determining oxidative addition step.[8]

    • Sterics: Bulky (sterically hindered) ligands promote the reductive elimination step and help prevent the formation of unreactive bridged palladium dimers.[8] For challenging couplings, bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often the catalysts of choice.[4]

  • The Base: The choice of base is paramount and reaction-dependent. In Suzuki-Miyaura couplings, its primary role is to react with the boronic acid to form a more reactive boronate complex, which facilitates the transmetalation step.[2][4] Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The strength and solubility of the base can significantly impact yield.

  • Solvent System: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common.[4] Often, the addition of water is beneficial, creating a biphasic system that can enhance the effectiveness of the inorganic base.[4]

Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-iodobenzyl Alcohol

This section provides a robust, self-validating protocol for the coupling of 2-Fluoro-5-iodobenzyl alcohol with a generic arylboronic acid.

Experimental Workflow Diagram
Step-by-step experimental workflow for cross-coupling.
Materials and Reagents
  • 2-Fluoro-5-iodobenzyl alcohol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 equiv, 1-5 mol%)

  • SPhos (2,6-Dimethoxybiphenyl-2'-dicyclohexylphosphine) (0.02-0.10 equiv, 2-10 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution, for work-up)

  • Magnesium sulfate (MgSO₄), anhydrous (for drying)

  • Silica gel (for chromatography)

  • Nitrogen or Argon gas (high purity)

Detailed Experimental Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2-Fluoro-5-iodobenzyl alcohol (e.g., 268 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (e.g., 637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and SPhos (e.g., 16.4 mg, 0.04 mmol) and add them to the reaction flask.

    • Causality Note: Adding the solid reagents first under ambient atmosphere is operationally simple. The catalyst system is added last before sealing the vessel to minimize its exposure to air.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure the reaction atmosphere is thoroughly inert. An inert environment is crucial to prevent oxidative degradation of the Pd(0) catalyst and phosphine ligand.

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (e.g., 5 mL) followed by deionized water (e.g., 0.5 mL). The solvent should be degassed beforehand for optimal results, though a thorough N₂/Ar purge is often sufficient.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously to ensure efficient mixing.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis. A typical reaction time is 4-24 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete (as determined by the consumption of the starting iodide), remove the flask from the heat source and allow it to cool to room temperature.

  • Dilution and Filtration: Dilute the reaction mixture with ethyl acetate (e.g., 20 mL). Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality Note: The aqueous washes remove the remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[4]

Data Presentation: Reaction Parameter Summary

The following table summarizes typical starting conditions for various cross-coupling reactions with 2-Fluoro-5-iodobenzyl alcohol. Optimization is often required.

Reaction Type Coupling Partner Typical Catalyst System (Pd Source / Ligand) Typical Base Solvent Temp (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF25-70
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃K₂CO₃, Et₃NDMF, Acetonitrile80-120
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / BINAP or XantphosNaOt-Bu, K₂CO₃Toluene, Dioxane90-110

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Impure reagents or solvent.3. Insufficiently inert atmosphere.4. Temperature too low.1. Use fresh catalyst/ligand.2. Use anhydrous solvents and purified reagents.3. Ensure proper degassing and inert gas technique.4. Increase reaction temperature in 10 °C increments.
Dehalogenation of Starting Material 1. Presence of protic impurities.2. Catalyst system is too active.3. Reaction run for too long.1. Ensure anhydrous conditions.2. Use a less electron-rich ligand or lower catalyst loading.3. Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen.2. Base is too strong or temperature is too high.1. Improve inert atmosphere technique.2. Switch to a milder base (e.g., K₂CO₃) or lower the temperature.[4]
Formation of Palladium Black Catalyst decomposition due to ligand dissociation or oxidation.1. Increase ligand-to-palladium ratio.2. Ensure a strictly inert atmosphere.

References

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Carey, J. S., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Sambiagio, C., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]

  • Imao, D., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Recent Advances in Sonogashira Reactions. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • PubMed Central. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. [Link]

  • University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

  • HAL open science. Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

Sources

Using 2-Fluoro-5-iodobenzyl alcohol as a medicinal chemistry intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-5-iodobenzyl Alcohol in Medicinal Chemistry

Abstract

This guide details the synthetic utility of 2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) as a high-value scaffold in drug discovery.[1][2] Distinguished by its orthogonal reactivity profile—combining a highly reactive aryl iodide, a versatile benzylic alcohol, and a metabolically stable fluorine atom—this intermediate serves as a critical "linchpin" for constructing biaryl kinase inhibitors, SGLT2 inhibitors, and GPCR ligands.[1] This document provides optimized protocols for chemoselective transformations, ensuring high yields while minimizing side reactions.

Chemical Profile & Strategic Value

The utility of 2-Fluoro-5-iodobenzyl alcohol stems from its three distinct functional handles, which allow for "Divergent Synthesis"—the ability to generate multiple lead compounds from a single precursor.[1][2]

FeaturePositionChemical UtilityMedicinal Utility
Alcohol C-1 (Benzylic)Oxidation to aldehyde; Conversion to leaving group (LG); Nucleophilic attack.[1][2]Linker attachment point; H-bond donor/acceptor.[1][2]
Fluorine C-2 (Ortho)Electronic modulation; Directs ortho-lithiation (if OH protected).[1][2]Blocks metabolic hydroxylation (P450); Increases lipophilicity.[2]
Iodine C-5 (Meta)Excellent handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald).[1][2]Site for extending carbon skeleton (Biaryl formation).[2]
Strategic Decision Matrix

The order of operations is critical. The aryl iodide is sensitive to lithiation but robust to mild oxidation. The alcohol is sensitive to strong bases (deprotonation) but robust to many coupling conditions.

DecisionMatrix Start 2-Fluoro-5-iodobenzyl alcohol Suzuki Path A: Suzuki Coupling (Retains OH) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Oxidation Path B: Oxidation (Aldehyde Formation) Start->Oxidation MnO2 or Swern Activation Path C: OH Activation (Mesylation/Bromination) Start->Activation MsCl or PBr3 Biaryl Biaryl Alcohol (Intermediate) Suzuki->Biaryl Biaryl->Oxidation Step 2 RedAm Reductive Amination (Amine Linker) Oxidation->RedAm Alkylation Nucleophilic Substitution (Ether/Amine Linker) Activation->Alkylation Alkylation->Suzuki Step 2

Figure 1: Divergent synthetic pathways.[1][2] Path A is preferred when the "Right-Hand Side" (RHS) complexity needs to be built first.[2] Path C is preferred when attaching the scaffold to a core "Left-Hand Side" (LHS) heterocycle.[2]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C-5 iodine while preserving the unprotected benzyl alcohol.[2] Challenge: Preventing oxidation of the alcohol or poisoning of the catalyst by the free hydroxyl group. Solution: Use of a mild base system and high-turnover catalyst (Pd(dppf)Cl₂).[2]

Reagents:

  • Substrate: 2-Fluoro-5-iodobenzyl alcohol (1.0 equiv)[1][2]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)[1][2]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes.[1][2] Rationale: Pd(0) species generated in situ are oxygen-sensitive.[1][2] Failure to degas leads to homocoupling of the boronic acid.

  • Assembly: Add the substrate, boronic acid, and K₂CO₃ to the vial. Add the Pd catalyst last.[2]

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Note: The iodine is highly reactive; temperatures >100°C are rarely needed and may cause defluorination or alcohol oxidation.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H not usually visible, look for UV trace) and appearance of the biaryl product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Mild Oxidation to 2-Fluoro-5-iodobenzaldehyde

Objective: Convert the alcohol to an aldehyde for subsequent reductive amination, without over-oxidizing to the carboxylic acid or affecting the aryl iodide. Selection: Manganese Dioxide (MnO₂) is selected over PCC/Swern for ease of handling and high chemoselectivity for benzylic alcohols.

Reagents:

  • Substrate: 2-Fluoro-5-iodobenzyl alcohol (1.0 equiv)[1][2]

  • Oxidant: Activated MnO₂ (10.0 equiv)[2]

  • Solvent: Dichloromethane (DCM) or Chloroform[2]

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DCM (0.1 M concentration).

  • Addition: Add Activated MnO₂ in portions. Tip: "Activated" is key.[1][2] Commercial MnO₂ varies widely. If reaction is slow, heat MnO₂ at 110°C in an oven overnight before use.

  • Agitation: Stir vigorously at room temperature for 12–24 hours. Mechanism: This is a heterogeneous surface reaction; vigorous stirring is essential for kinetics.[2]

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.[2]

  • Concentration: Evaporate the solvent. The resulting aldehyde is usually pure enough for the next step.

    • Quality Check: Check ¹H NMR for the aldehyde proton (~10 ppm) and disappearance of the benzylic CH₂ (~4.7 ppm).

Application Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors, the "2-Fluoro-5-iodo" motif is often used to link a hinge-binding motif to a hydrophobic tail.[2]

Workflow Logic:

  • Linker Installation: The benzyl alcohol is converted to a benzyl chloride (using SOCl₂) and reacted with a piperazine core (Nucleophilic Substitution).

  • Tail Attachment: The aryl iodide remains intact during step 1. It is then engaged in a Suzuki coupling with a heteroaryl boronic acid to install the "tail" segment.[2]

Data Summary: Comparison of Activation Methods for Step 1

MethodReagentYieldNotes
Chlorination SOCl₂, DCM, cat. DMF92%Excellent yield.[1][2] HCl byproduct is gas (clean).[2] Product is stable.
Bromination PBr₃, DCM, 0°C85%Highly reactive product (Benzyl Bromide).[1] Prone to hydrolysis if stored.[1][2]
Mesylation MsCl, TEA, DCM78%Good for immediate use.[1] Mesylate is less stable than Chloride.[1][2]

Recommendation: Use SOCl₂ for scale-up due to the stability of the resulting benzyl chloride and ease of purification.[2]

Safety & Handling

  • Iodine Content: High molecular weight halogenated compounds can be toxic.[1][2] Treat all waste as halogenated organic waste.[1][2]

  • Benzyl Halides (If generated): Benzyl chloride/bromide derivatives are potent lachrymators and alkylating agents.[2] Handle exclusively in a fume hood.

  • Stability: 2-Fluoro-5-iodobenzyl alcohol is light-sensitive (iodine bond lability).[1][2] Store in amber vials at 4°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational Suzuki Protocol).[2]

  • Organic Chemistry Portal. (n.d.).[2] Oxidation of Alcohols to Aldehydes. Retrieved October 26, 2023, from [Link][1]

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for Appel/Halogenation mechanisms).

  • Gribble, G. W., et al. (2013).[1] SGLT2 Inhibitors: A New Class of Diabetes Medications. (Contextual reference for halogenated benzyl scaffolds in gliflozin synthesis).

Sources

Sonogashira coupling reaction conditions for aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the Sonogashira cross-coupling of aryl iodides with terminal alkynes. While aryl iodides are the most reactive electrophiles in this class, their high reactivity requires precise control to suppress homocoupling (Glaser-Hay) and ensure chemoselectivity. This note details two validated protocols: a Standard Catalytic System (Pd/Cu) for robust, high-throughput synthesis, and a Copper-Free Variant for sensitive pharmacophores.

Mechanistic Insight & Strategic Design

To optimize the Sonogashira reaction, one must understand the interplay between the Palladium and Copper cycles.[1]

The Dual-Cycle Mechanism

The reaction proceeds via two synergistic cycles.[2] The Palladium Cycle involves oxidative addition of the aryl iodide (fast), transmetallation, and reductive elimination.[3] The Copper Cycle activates the alkyne.

  • Critical Node: The Transmetallation step is often the rate-determining bottleneck.

  • The Aryl Iodide Advantage: The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol), allowing oxidative addition to occur rapidly, often at room temperature.

Visualization: Catalytic Pathways

The following diagram maps the standard dual-cycle mechanism alongside the copper-free pathway, highlighting the divergence points.

SonogashiraMechanism cluster_Cu Copper Cycle (Standard) cluster_CuFree Copper-Free Pathway Start Start: Aryl Iodide (Ar-I) + Alkyne Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I Base_Act Base-Mediated Deprotonation OxAdd->Base_Act Cu-Free Route TransMetal Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMetal Standard Route Cu_Salt CuI (Cat.) Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) Cu_Salt->Cu_Acetylide + Alkyne + Base Cu_Acetylide->TransMetal + CuI (regenerated) Base_Act->TransMetal Direct Ligand Exchange RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Cycle Repeats Product Product: Aryl Alkyne RedElim->Product

Figure 1: Dual-cycle mechanism (Red) vs. Copper-free pathway (Yellow). Note that Ar-I oxidative addition initiates both pathways.

Protocol A: Standard High-Yield Method (Pd/Cu)

Target: Robust substrates, non-sensitive functional groups. Rationale: Uses CuI to accelerate the reaction by forming a reactive copper acetylide in situ.[4]

Reagents & Stoichiometry
ComponentReagentEquiv. / LoadingRole
Substrate Aryl Iodide1.0 equivElectrophile
Coupling Partner Terminal Alkyne1.1 - 1.2 equivNucleophile
Catalyst Pd(PPh₃)₂Cl₂2 - 5 mol%Pre-catalyst (Stable)
Co-Catalyst CuI1 - 2.5 mol%Alkyne Activator
Base/Solvent Et₃N or Et₂NHExcess (Solvent)Proton Scavenger
Co-Solvent THF or DMFOptionalSolubility Enhancer
Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or purge a reaction vial with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling).

  • Solids Addition: Add Aryl Iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (3.8 mg, 0.02 mmol).

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3x).

  • Liquid Addition: Syringe in degassed THF (3 mL) and Et₃N (1 mL).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

    • Tip: Adding alkyne last minimizes homocoupling by ensuring Pd is ready to intercept the Cu-acetylide.

  • Reaction: Stir at Room Temperature for 2–6 hours.

    • Monitoring: Check TLC. Ar-I spots usually disappear quickly. If sluggish, heat to 40°C.

  • Workup: Dilute with Et₂O, wash with saturated NH₄Cl (removes Cu), then brine. Dry over MgSO₄.

Protocol B: High-Fidelity Copper-Free Method

Target: Synthesis involving biological pharmacophores, radiolabeling, or substrates prone to homocoupling. Rationale: Eliminates Copper to prevent Glaser coupling and heavy metal contamination. Requires a more active Pd species or stronger base.

Reagents & Stoichiometry
ComponentReagentEquiv. / LoadingRole
Catalyst PdCl₂(PPh₃)₂3 - 5 mol%Catalyst
Base Piperidine or Pyrrolidine2.0 - 3.0 equivStronger Base Required
Solvent DMF or NMPSolventPolar Aprotic (Critical)
Additive TBAF (Optional)1.0 equivAlkyne activator (for silyl alkynes)
Step-by-Step Workflow
  • Setup: Use a sealed tube or pressure vial.

  • Loading: Add Aryl Iodide (1.0 mmol) and PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol).

  • Solvent System: Add degassed DMF (3 mL) and Piperidine (0.3 mL).

    • Note: Inorganic bases like Cs₂CO₃ (2.0 equiv) can be used if amines are incompatible, but require heating.

  • Alkyne Addition: Add terminal alkyne (1.2 mmol).

  • Reaction: Heat to 60–80°C .

    • Why Heat? Without Cu, the transmetallation/deprotonation step has a higher activation energy.

  • Workup: Pour into water/ice mix. Extract with EtOAc. Wash extensively with water to remove DMF.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Glaser Product (Alkyne dimer) Oxygen presence; Excess CuDegas solvents thoroughly (freeze-pump-thaw). Reduce CuI loading. Switch to Protocol B.
No Reaction (Ar-I remains) Catalyst poisoning; Inactive Pd(II)Ensure reduction to Pd(0) occurs (alkyne/amine can reduce Pd(II), but PPh3 helps). Add 1 mol% PPh3. Increase Temp.
Pd Black Precipitation Catalyst decompositionLigand insufficient to stabilize Pd(0). Add excess ligand (e.g., PPh3).
Sluggish Reaction Steric hindranceSwitch ligand to P(t-Bu)₃ or XPhos . Switch solvent to NMP (higher boiling point).
Optimization Decision Logic

Use this logic flow to select the optimal conditions for your specific substrate.

OptimizationTree Start Start: Aryl Iodide Sensitive Cu-Sensitive / Homocoupling Risk? Start->Sensitive Yes_Cu Yes Sensitive->Yes_Cu Strict limits No_Cu No Sensitive->No_Cu ProtocolB Protocol B: Cu-Free (DMF, 80°C) Yes_Cu->ProtocolB Sterics Sterically Hindered (Ortho-substituted)? No_Cu->Sterics Yes_Steric Yes Sterics->Yes_Steric No_Steric No Sterics->No_Steric BulkyLigand Use Bulky Ligand: Pd(P(t-Bu)3)2 or XPhos Yes_Steric->BulkyLigand ProtocolA Protocol A: Standard (THF/Et3N, RT) No_Steric->ProtocolA

Figure 2: Decision tree for selecting reaction conditions based on substrate constraints.

References

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link

  • Doucet, H.; Hierso, J.C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie Int. Ed., 2007 , 46, 834–871. Link

  • Bakherad, M. "Copper-free Sonogashira cross-coupling reactions: an overview." Applied Organometallic Chemistry, 2013 , 27, 405–440. Link

  • Liang, Y.; Xie, Y.X.; Li, J.H. "Modified Pd/C-catalyzed Sonogashira coupling of aryl iodides and bromides with terminal alkynes in water." Journal of Organic Chemistry, 2006 , 71, 379–381. Link

Sources

Strategic Preparation of Fluorinated Benzyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.0 (Current as of 2026)[1]

Executive Summary & Strategic Rationale

The strategic incorporation of fluorine into benzyl ether motifs is a high-value tactic in modern drug discovery. Beyond serving as robust protecting groups, fluorinated benzyl ethers function as bioisosteres that modulate metabolic stability (blocking P450 benzylic oxidation), lipophilicity (LogP), and protein-ligand binding affinity.[1] Furthermore, perfluorinated benzyl ethers (e.g., pentafluorobenzyl) are increasingly utilized as 19F NMR probes for studying oligosaccharide interactions due to their distinct chemical shifts and sensitivity.[1]

This guide moves beyond generic "recipes" to provide a mechanistic framework for synthesizing these derivatives. We focus on the two primary methodologies—Williamson Ether Synthesis and Trichloroacetimidate Activation —optimized for the unique electronic demands of fluorinated substrates.

Mechanistic Insight: The "Fluorine Effect" on Reactivity[1]

Before selecting a protocol, one must understand how fluorine substitution patterns alter the reactivity of the benzyl electrophile.[1]

FeatureUnsubstituted Benzyl HalideFluorinated Benzyl Halide (e.g., 4-F, F5)Impact on Protocol
Electrophilicity ModerateHigh Electron-withdrawing fluorine atoms (inductive effect, -I) increase the positive character of the benzylic carbon, accelerating SN2 reactions.[1]
Hydrolysis Risk LowHigh Enhanced electrophilicity makes fluorinated benzyl halides (especially pentafluorobenzyl bromide) prone to rapid hydrolysis by trace water.[1] Strict anhydrous conditions are non-negotiable.
Carbocation Stability ModerateLow Fluorine destabilizes the benzylic carbocation (unless resonance +M dominates, e.g., 4-F).[1] This makes SN1 pathways (and acid-catalyzed imidate methods) slower or more difficult for highly fluorinated analogs.[1]
Decision Matrix: Method Selection

Use the following logic to select the optimal pathway for your substrate.

MethodSelection Start Start: Select Substrate BaseSensitive Is the Alcohol Base-Sensitive? (e.g., Esters, Epoxides) Start->BaseSensitive FluorineContent Fluorine Content of Benzyl Donor? BaseSensitive->FluorineContent Yes (Labile) MethodA Method A: Williamson Ether Synthesis (Base-Promoted) BaseSensitive->MethodA No (Stable to NaH/KOH) MethodB Method B: Trichloroacetimidate (Acid-Catalyzed) FluorineContent->MethodB Low (e.g., 4-F-Bn) MethodC Method C: Ag2O Promoted (Neutral/Mild) FluorineContent->MethodC High (e.g., F5-Bn) (Cation destabilized) ResultA ResultA MethodA->ResultA High Yield Scalable ResultB ResultB MethodB->ResultB Good for Complex Scaffolds

Figure 1: Decision tree for selecting the etherification strategy based on substrate stability and electronic properties.

Detailed Protocols

Method A: Base-Promoted Williamson Ether Synthesis

Best for: Robust substrates, scale-up, and highly reactive fluorinated benzyl halides (e.g., Pentafluorobenzyl bromide).[1] Mechanism: SN2 Displacement.

Reagents & Materials
  • Substrate: Target Alcohol (1.0 equiv)[1]

  • Electrophile: Fluorinated Benzyl Bromide/Chloride (1.2 – 1.5 equiv)[1]

    • Note: Pentafluorobenzyl bromide is a strong lachrymator and highly reactive.[1]

  • Base: Sodium Hydride (NaH, 60% in oil) or Potassium tert-butoxide (tBuOK).[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran).[1]

  • Additive: TBAI (Tetrabutylammonium iodide) - Optional, catalytic (0.1 equiv) to accelerate sluggish chlorides.[1]

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.[1]

  • Solubilization: Dissolve the Alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Critical: DMF must be dry (water < 50 ppm) to prevent hydrolysis of the fluorinated halide.[1]

  • Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH (1.2 – 1.5 equiv) portion-wise.

    • Observation: Evolution of H2 gas. Stir at 0 °C for 15–30 minutes until gas evolution ceases.

  • Alkylation: Add the Fluorinated Benzyl Bromide (1.2 equiv) dropwise via syringe.[1]

    • Optimization: For highly fluorinated species (e.g., F5-BnBr), add slowly to avoid exotherms.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–16 hours.

    • Monitoring: Check TLC or LC-MS.[1] Fluorinated benzyl ethers often run faster (higher Rf) than the parent alcohol due to lipophilicity.[1]

  • Quench & Workup:

    • Cool to 0 °C. Quench excess NaH with MeOH (careful addition) or saturated NH4Cl.[1]

    • Dilute with Et2O or EtOAc.[1] Wash with H2O (x2) and Brine (x1) to remove DMF.[1]

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary for Method A:

ParameterStandard Benzyl4-FluorobenzylPentafluorobenzyl
Reactivity (SN2) Baseline2-5x Faster10x Faster (Highly Electrophilic)
Yield (Typical) 85-95%80-90%60-85% (Loss due to hydrolysis if wet)
NMR Shift (CH2) ~72 ppm~71 ppm~60-65 ppm (Upfield Shift)
Method B: Acid-Catalyzed Trichloroacetimidate Benzylation

Best for: Base-sensitive molecules (esters, silyl ethers) and mono/di-fluorinated benzyl groups.[1] Mechanism: SN1-like (Carbocation intermediate).[1]

Reagents & Materials
  • Substrate: Target Alcohol (1.0 equiv)[1]

  • Reagent: Fluorinated Benzyl Trichloroacetimidate (1.5 equiv)[1]

    • Synthesis of Reagent: React Fluorinated Benzyl Alcohol with Trichloroacetonitrile + catalytic DBU.[1]

  • Catalyst: TMSOTf (Trimethylsilyl triflate) or TfOH (Triflic acid).[1]

  • Solvent: Anhydrous CH2Cl2 (Dichloromethane) or Cyclohexane/CH2Cl2 mix.[1]

Step-by-Step Protocol
  • Setup: Dissolve Alcohol (1.0 equiv) and Fluorinated Benzyl Trichloroacetimidate (1.5 equiv) in anhydrous CH2Cl2 (0.1 M) under Argon.

  • Catalysis: Cool to 0 °C or -20 °C (depending on substrate sensitivity).

  • Initiation: Add TMSOTf (0.05 – 0.1 equiv) .

    • Note: The reaction is often instantaneous.

  • Reaction: Stir at 0 °C for 30 minutes. Monitor by TLC.[1][2]

    • Precipitate: Trichloroacetamide byproduct may precipitate out.[1]

  • Quench: Add Et3N (Triethylamine) to neutralize the acid catalyst.

  • Workup: Filter off the amide byproduct. Concentrate filtrate.[1][2]

  • Purification: Flash chromatography.

Technical Note: Highly fluorinated benzyl alcohols (e.g., F5-BnOH) form unstable carbocations.[1] This method is less efficient for pentafluorobenzylation compared to Method A.

Visualization of Workflow

Workflow cluster_0 Method A: Williamson (Standard) Step1 Alcohol + DMF (Anhydrous) Step2 Add NaH (0°C) Deprotonation Step1->Step2 Step3 Add Ar-CH2-Br (Fluorinated) Step2->Step3 Step4 Product Isolation Step3->Step4

Figure 2: Sequential workflow for the base-promoted synthesis of fluorinated benzyl ethers.

Quality Control & Characterization

Validation of the fluorinated ether requires specific attention to NMR spectroscopy.

  • 19F NMR: The definitive tool.

    • Mono-F: Singlet/Multiplet around -110 to -120 ppm.[1]

    • Penta-F: Three distinct signals (ortho, meta, para).[1]

      • Ortho: ~ -142 ppm[1]

      • Para: ~ -153 ppm[1]

      • Meta: ~ -161 ppm[1]

  • 13C NMR: Look for the benzylic CH2 carbon.

    • Effect: Fluorination shifts this signal upfield (lower ppm) compared to non-fluorinated benzyl ethers due to the shielding effect of the electron-rich fluorine shell (anomeric effect/dipole interactions).[1]

    • F5-Bn Ether: Benzylic CH2 often appears at 60–65 ppm (vs ~72 ppm for Bn).[1]

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield (Method A) Hydrolysis of Benzyl HalideEnsure DMF is <50 ppm H2O. Use fresh NaH.
Starting Material Remains Alkoxide formation incompleteWarm NaH step to RT for 30 min before adding halide. Add TBAI catalyst.[1]
Decomposition (Method B) Acid sensitivitySwitch to Method C (Ag2O) or use mild Lewis acid (Yb(OTf)3).[1]
Poor Solubility Fluorine LipophilicityFluorinated compounds are hydrophobic. Use fluorinated solvents (e.g., Trifluorotoluene) for workup if needed.[1]

References

  • Williamson Ether Synthesis Mechanism & Scope. Chemistry Steps. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Universal Wiser Publisher, Fine Chemical Engineering. (2022).[1] Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link][1]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS). (2015). Available at: [Link][1]

  • A Useful Application of Benzyl Trichloroacetimidate for the Benzylation of Alcohols. Liebigs Annalen. Available at: [Link]

Sources

Reduction of 2-fluoro-5-iodobenzaldehyde to benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 2-Fluoro-5-iodobenzaldehyde

Executive Summary

This guide details the chemoselective reduction of 2-fluoro-5-iodobenzaldehyde to (2-fluoro-5-iodophenyl)methanol (benzyl alcohol). The protocol utilizes Sodium Borohydride (


) in methanol to effect the transformation.[1][2][3][4][5] This method is selected for its ability to reduce the formyl group (-CHO) while strictly preserving the sensitive aryl iodide (Ar-I) and aryl fluoride (Ar-F) motifs, which are prone to dehalogenation or nucleophilic aromatic substitution (

) under harsher reducing conditions.

Strategic Context & Molecule Analysis

The target molecule, (2-fluoro-5-iodophenyl)methanol, is a high-value pharmacophore scaffold.

  • The Aryl Iodide: Crucial for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Preserving the C-I bond is the primary chemoselectivity challenge.

  • The Aryl Fluoride: Modulates metabolic stability and lipophilicity. Located ortho to the carbonyl, it renders the starting aldehyde susceptible to nucleophilic attack (

    
    ) by alkoxides if temperatures are uncontrolled.
    

Why Sodium Borohydride (


)? 
  • vs. Lithium Aluminum Hydride (

    
    ): 
    
    
    
    is too aggressive and poses a significant risk of de-iodination (hydrogenolysis) and defluorination.
  • vs. Catalytic Hydrogenation (

    
    ):  Palladium catalysts will rapidly cleave the C-I bond, destroying the scaffold.
    
  • Selection:

    
     is a mild, nucleophilic reducing agent that operates perfectly at 
    
    
    
    , ensuring exclusive reduction of the aldehyde.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the borohydride anion on the electrophilic carbonyl carbon.

Mechanism Aldehyde 2-Fluoro-5-iodobenzaldehyde (Electrophile) Transition Tetrahedral Alkoxide Intermediate Aldehyde->Transition Hydride (H-) Attack NaBH4 Sodium Borohydride (Hydride Source) NaBH4->Transition Donates H- Product (2-Fluoro-5-iodophenyl)methanol (Target) Transition->Product Protonation Workup Acidic Workup (H3O+) Workup->Product Proton Source

Figure 1: Mechanistic pathway of the hydride transfer and subsequent protonation.[1]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[5]Role
2-Fluoro-5-iodobenzaldehyde 250.011.0Substrate
Sodium Borohydride (

)
37.830.6 - 1.0Reducing Agent
Methanol (MeOH) 32.04SolventReaction Medium
1M HCl or Sat.

--Quenching Agent
Ethyl Acetate (EtOAc) --Extraction Solvent
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a round-bottom flask with 2-fluoro-5-iodobenzaldehyde (1.0 eq).

  • Add Methanol (approx. 10 mL per gram of substrate).

  • Add a magnetic stir bar and stir until fully dissolved.

  • CRITICAL: Cool the solution to

    
      using an ice bath.
    
    • Reasoning: Cooling prevents potential

      
       side reactions on the fluorine by methoxide generated in situ.
      

Step 2: Reduction

  • Slowly add

    
      (0.6 eq) portion-wise over 5–10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure the system is vented (e.g., needle in septum).
      
  • Allow the reaction to stir at

    
     for 15 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[6] The aldehyde spot (less polar) should disappear, replaced by the alcohol spot (more polar).

Step 3: Workup & Isolation

  • Cool the mixture back to

    
    .
    
  • Quench by dropwise addition of Saturated Ammonium Chloride (

    
    )  or 1M HCl .
    
    • Caution: Vigorous bubbling may occur if excess borohydride remains.

  • Evaporate the bulk Methanol under reduced pressure (Rotavap).

  • Dilute the residue with water and extract 3x with Ethyl Acetate .

  • Wash the combined organic layers with Brine .

  • Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate in vacuo to yield the crude benzyl alcohol.

Step 4: Purification (If necessary)

  • The crude product is often pure enough (>95%) for downstream use.

  • If purification is required, recrystallize from Hexane/EtOAc or perform flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Workflow Visualization

Workflow Start Start: Dissolve Aldehyde in MeOH Cool Cool to 0°C (Prevent Side Reactions) Start->Cool AddReagent Add NaBH4 (0.6 eq) Portion-wise Cool->AddReagent Monitor Monitor (TLC/LCMS) Is Aldehyde Consumed? AddReagent->Monitor Monitor->AddReagent No (Add 0.2 eq more) Quench Quench with Sat. NH4Cl (Destroy Excess Hydride) Monitor->Quench Yes Extract Extract with EtOAc Wash with Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Target: Benzyl Alcohol Dry->Final

Figure 2: Operational workflow for the reduction process.

Expert Insights & Analytical Validation

Troubleshooting & Optimization:

  • Stoichiometry: Theoretically, 1 mole of

    
     can reduce 4 moles of aldehyde. However, using 0.6–1.0 equivalents ensures rapid kinetics and accounts for reagent decomposition by the solvent (methanolysis).
    
  • Solvent Choice: Methanol is preferred over Ethanol for faster reaction rates. If solubility is poor, THF/MeOH (1:1) is an excellent alternative.

  • Safety Warning: Do NOT use acid to quench until the reaction is cooled. Adding acid to a warm borohydride mixture can generate

    
     (Diborane) or excessive 
    
    
    
    gas instantly.

Analytical Expectations (Validation):

  • 
     (DMSO-
    
    
    
    or
    
    
    ):
    • Disappearance: Aldehyde proton singlet at

      
       ppm.
      
    • Appearance: Benzylic methylene doublet (

      
      ) at 
      
      
      
      ppm and hydroxyl triplet (
      
      
      ) (if in DMSO).
  • IR Spectroscopy:

    • Loss of strong Carbonyl stretch (

      
      ) at 
      
      
      
      .
    • Appearance of broad Hydroxyl stretch (

      
      ) at 
      
      
      
      .

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Fluoro-5-iodobenzaldehyde.[7][8]Link

  • Master Organic Chemistry. Reduction of Aldehydes and Ketones with Sodium Borohydride (NaBH4).Link

  • VTechWorks. The sodium borohydride reduction of organic halides and related derivatives.Link

  • ChemicalBook. 2-Fluoro-5-iodobenzaldehyde Properties and Suppliers.Link

  • GuideChem. Preparation and Stability of Iodobenzaldehydes.Link

Sources

Application Notes and Protocols for the Selective Lithiation of 2-Fluoro-5-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Chemoselectivity Challenge

2-Fluoro-5-iodobenzyl alcohol is a valuable trifunctional building block in medicinal chemistry and materials science. The strategic introduction of substituents at the 5-position, currently occupied by iodine, allows for the synthesis of a diverse array of complex molecules. The most direct route to functionalize this position is through a lithium-halogen exchange to generate the corresponding aryllithium species, a powerful nucleophile for subsequent reactions with various electrophiles.

However, the presence of three distinct reactive sites on the molecule—the iodine atom, the acidic proton of the benzylic alcohol, and the aromatic C-H bonds activated by the fluorine and hydroxymethyl groups—presents a significant chemoselectivity challenge. A successful and high-yielding lithiation protocol must selectively target the carbon-iodine bond without competing deprotonation or ortho-lithiation.

This comprehensive guide provides an in-depth analysis of the reagents and protocols for the selective lithiation of 2-Fluoro-5-iodobenzyl alcohol. We will explore two primary strategies: a robust approach involving the protection of the benzylic alcohol and a more direct, albeit potentially lower-yielding, in-situ protection method via dianion formation. Furthermore, we will discuss the use of alternative reagents that may offer enhanced chemoselectivity.

Pillar 1: Understanding the Competing Reaction Pathways

The choice of lithiation strategy is dictated by the relative rates of three potential reactions when an organolithium reagent (R-Li) is introduced:

  • Acid-Base Reaction (Deprotonation): The proton of the benzylic alcohol is the most acidic proton in the molecule (pKa ≈ 16-18) and will react instantaneously with a strong base like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[1][2]

  • Lithium-Halogen Exchange: The exchange of iodine for lithium is a very fast process, particularly at low temperatures. The rate of halogen exchange follows the trend I > Br > Cl.[3]

  • Directed Ortho-Lithiation (DoM): The fluorine atom and the hydroxymethyl group (or the corresponding lithium alkoxide formed after deprotonation) can direct the organolithium reagent to deprotonate an adjacent aromatic C-H bond. The lithium alkoxide is a particularly strong directing group.[4]

The primary challenge lies in favoring the lithium-iodine exchange over the other competing pathways.

Pillar 2: Strategic Approaches to Selective Lithiation

Two principal strategies can be employed to achieve selective lithiation at the 5-position. The choice between them depends on the desired yield, tolerance for additional synthetic steps, and the scale of the reaction.

Strategy A: The Protective Group Approach (Recommended for Reliability)

This strategy involves temporarily masking the reactive hydroxyl group with a protecting group that is stable under the strongly basic conditions of the lithiation reaction. This approach prevents the initial acid-base reaction, allowing the organolithium reagent to selectively engage in the desired lithium-halogen exchange.

Advantages:

  • High Selectivity and Yield: By eliminating the competing deprotonation pathway, this method generally provides higher yields of the desired lithiated intermediate.

  • Predictable Outcome: The reaction is more straightforward and less prone to the formation of multiple products.

Disadvantages:

  • Additional Synthetic Steps: This approach requires two extra steps: protection of the alcohol before lithiation and deprotection after the desired functionalization.

Suitable Protecting Groups:

Silyl ethers and methoxymethyl (MOM) ethers are excellent candidates due to their stability towards organolithium reagents and well-established protection/deprotection protocols.[5][6][7]

Protecting GroupProtection ReagentDeprotection ConditionsStability to R-Li
tert-Butyldimethylsilyl (TBS) TBS-Cl, Imidazole, DMFTBAF, THF or AcOH/H₂OExcellent
Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole, DMFTBAF, THF or AcOH/H₂OExcellent
Methoxymethyl (MOM) MOM-Cl, DIPEA, CH₂Cl₂Acidic conditions (e.g., HCl in MeOH)Excellent
Strategy B: The Dianion Approach (In-Situ Protection)

This strategy leverages the initial, unavoidable deprotonation of the benzylic alcohol to form a lithium alkoxide. A second equivalent of the organolithium reagent is then added to perform the lithium-iodine exchange. The resulting dianion can then be trapped with an electrophile.

Advantages:

  • Atom Economy: This approach avoids the need for separate protection and deprotection steps, making it more efficient in terms of step count.

Disadvantages:

  • Potential for Side Reactions: The lithium alkoxide formed in the first step is a powerful ortho-directing group. This can lead to competitive ortho-lithiation at the position adjacent to the benzylic group, resulting in a mixture of products. The regioselectivity can be highly dependent on the substrate, reagent, and reaction conditions.

  • Requires Careful Stoichiometry: Precise control over the amount of organolithium reagent is crucial.

Experimental Protocols

Safety First: Organolithium reagents such as n-butyllithium and tert-butyllithium are pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves).

Protocol 1: Selective Lithiation via TBS Protection

This protocol details the protection of the benzylic alcohol as a TBS ether, followed by lithium-iodine exchange and subsequent trapping with an electrophile (using N,N-dimethylformamide, DMF, as an example to yield the corresponding aldehyde).

Step 1a: Protection of 2-Fluoro-5-iodobenzyl alcohol

  • Materials:

    • 2-Fluoro-5-iodobenzyl alcohol

    • tert-Butyldimethylsilyl chloride (TBS-Cl)

    • Imidazole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-Fluoro-5-iodobenzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

    • Add TBS-Cl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the TBS-protected alcohol.

Step 1b: Lithium-Iodine Exchange and Electrophilic Quench

  • Materials:

    • TBS-protected 2-Fluoro-5-iodobenzyl alcohol

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add anhydrous DMF (1.5 eq) dropwise and stir for an additional 1-2 hours at -78 °C.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • The crude product can then be taken to the deprotection step.

Step 1c: Deprotection of the TBS Ether

  • Materials:

    • Crude product from Step 1b

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the crude product in anhydrous THF.

    • Add TBAF solution (1.2 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to yield the desired functionalized 2-Fluoro-5-hydroxymethyl product.

Visualization of the Protective Group Strategy Workflow

Protective Group Strategy cluster_protection Step 1: Protection cluster_lithiation Step 2: Lithiation & Functionalization cluster_deprotection Step 3: Deprotection Start 2-Fluoro-5-iodobenzyl alcohol Protect TBS-Cl, Imidazole DMF, rt Start->Protect Protected_SM TBS-protected Substrate Protect->Protected_SM Lithiation 1. n-BuLi, THF, -78°C 2. Electrophile (e.g., DMF) Protected_SM->Lithiation Functionalized_Protected Functionalized Protected Product Lithiation->Functionalized_Protected Deprotection TBAF, THF, rt Functionalized_Protected->Deprotection Final_Product Final Functionalized Product Deprotection->Final_Product

Caption: Workflow for the protective group strategy.

Protocol 2: The Dianion Approach (Exploratory)

This protocol outlines a general procedure for attempting the direct lithiation of 2-Fluoro-5-iodobenzyl alcohol via a dianion intermediate. Note: This method may require significant optimization of reagents, stoichiometry, temperature, and reaction time to achieve acceptable yields and selectivity.

  • Materials:

    • 2-Fluoro-5-iodobenzyl alcohol

    • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a hydrocarbon solvent

    • Anhydrous tetrahydrofuran (THF)

    • Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve 2-Fluoro-5-iodobenzyl alcohol (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the first equivalent of the organolithium reagent (e.g., n-BuLi, 1.05 eq) and stir for 15-30 minutes to ensure complete deprotonation of the alcohol.

    • Slowly add the second equivalent of the organolithium reagent (1.05 eq) at -78 °C.

    • Stir the reaction mixture for 1-2 hours at -78 °C.

    • Add the desired electrophile (1.2 eq) dropwise at -78 °C.

    • After the addition is complete, allow the reaction to proceed for an additional 1-3 hours at -78 °C before slowly warming to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography and analyze the product mixture carefully to determine the regioselectivity of the lithiation.

Mechanism of the Key Step: Lithium-Iodine Exchange

The lithium-halogen exchange reaction is believed to proceed through an "ate" complex intermediate. The nucleophilic carbon of the organolithium reagent attacks the electrophilic iodine atom of the aryl iodide. This leads to a transient, hypervalent iodine species that subsequently collapses to form the more stable aryllithium and the alkyl iodide byproduct.

Lithium-Iodine Exchange Mechanism ArylIodide Ar-I AteComplex [Ar-I(n-Bu)-Li]⁻ ArylIodide->AteComplex + n-BuLi nBuLi n-Bu-Li ArylLi Ar-Li AteComplex->ArylLi nBuI n-Bu-I AteComplex->nBuI

Caption: Simplified mechanism of lithium-iodine exchange.

Alternative Reagents for Enhanced Chemoselectivity

For substrates that are particularly sensitive or where organolithium reagents give poor selectivity, Grignard reagents, especially "Turbo Grignard" reagents, can be a milder and more chemoselective alternative.

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl): This reagent is known to facilitate efficient iodine-magnesium exchange at milder temperatures (e.g., -15 °C to room temperature) and often displays higher functional group tolerance compared to organolithium reagents.[8][9] The resulting organomagnesium species is generally less reactive and less basic than its organolithium counterpart, which can suppress unwanted side reactions.

A protocol using i-PrMgCl·LiCl would involve the slow addition of the Grignard reagent to a THF solution of 2-Fluoro-5-iodobenzyl alcohol at a temperature between -20 °C and 0 °C, followed by stirring for several hours before the addition of an electrophile.

Conclusion and Future Outlook

The selective lithiation of 2-Fluoro-5-iodobenzyl alcohol is a synthetically useful transformation that requires careful consideration of the competing reaction pathways. For reliable and high-yielding results, a strategy involving the protection of the benzylic alcohol, for instance as a silyl ether, is highly recommended. While the direct dianion approach is more step-economical, it is likely to require substantial optimization to overcome the challenge of competitive ortho-lithiation. The use of modern, highly chemoselective reagents such as i-PrMgCl·LiCl also presents a promising avenue for future exploration in the functionalization of this and other polyfunctional aromatic building blocks. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully navigate the synthesis of novel derivatives from 2-Fluoro-5-iodobenzyl alcohol.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [URL not available]
  • Clayden, J.; Organolithiums: Selectivity for Synthesis; Pergamon, 2002. [URL not available]
  • Snieckus, V. Chem. Rev.1990, 90 (6), 879–933. [URL not available]
  • Nelson, T. D.; Crouch, R. D. Synthesis1996, 1996 (9), 1031–1069. [URL not available]
  • Knochel, P.; Dohle, W.; Gommermann, N.; Kneisel, F. F.; Kopp, F.; Korn, T.; Sapountzis, I.; Vu, V. A. Angew. Chem. Int. Ed.2003, 42 (36), 4302–4320. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200300579]
  • Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972, 94 (17), 6190–6191. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00772a043]
  • Methoxymethyl (MOM) ether. AdiChemistry. [URL: https://www.adichemistry.com/protective-groups/hydroxyl/mom-ether-protective-group.html]
  • Krasovskiy, A.; Knochel, P. Angew. Chem. Int. Ed.2004, 43 (25), 3333–3336. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200454084]
  • Bailey, W. F.; Patricia, J. J. J. Organomet. Chem.1988, 352 (1-2), 1-46. [URL: https://www.sciencedirect.com/science/article/abs/pii/0022328X8880173X]
  • Directed ortho metalation. Wikipedia. [URL: https://en.wikipedia.

Sources

Synthesis of SGLT-2 inhibitor analogs using fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Fluorinated SGLT-2 Inhibitor Analogs

Executive Summary

This application note details a modular, high-fidelity protocol for the synthesis of fluorinated SGLT-2 inhibitor analogs (gliflozins). Sodium-glucose co-transporter 2 (SGLT-2) inhibitors, such as Canagliflozin and Ipragliflozin, have revolutionized type 2 diabetes management. The incorporation of fluorine atoms into the aglycone scaffold is a critical design element that enhances metabolic stability, lipophilicity, and binding affinity. This guide provides a step-by-step methodology for the C-glycosylation of fluorinated aryl intermediates, utilizing a lithiation-coupling strategy followed by stereoselective reduction.

Strategic Analysis: The "Fluorine Effect" in Gliflozin Design

The success of gliflozins relies on a specific pharmacophore: a glucose moiety linked via a robust C-C bond to a diarylmethane or heteroaryl-benzyl scaffold. Fluorine substitution (typically on the distal phenyl ring) serves three pivotal roles:

  • Metabolic Blockade: Fluorine at the para position of the distal phenyl ring blocks Cytochrome P450-mediated hydroxylation, significantly extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of neighboring protons and increases logP, facilitating membrane permeability.

  • Conformational Locking: The C-F bond can induce specific conformational preferences via electrostatic interactions, optimizing fit within the SGLT-2 hydrophobic pocket.

Retrosynthetic Logic & Workflow

The synthesis is approached via a convergent strategy. The key disconnection is the C-C bond between the sugar anomeric carbon and the aromatic aglycone.

Retrosynthesis Target Fluorinated SGLT-2 Inhibitor (Target Molecule) Intermediate1 C-Aryl Glucoside (Hemiketal Intermediate) Target->Intermediate1 Stereoselective Reduction (Et3SiH / BF3·OEt2) Precursors Precursors Sugar Gluconolactone (Protected) Precursors->Sugar Electrophile Aglycone Fluorinated Aryl Halide (Aglycone) Precursors->Aglycone Nucleophile (Lithiation)

Figure 1: Retrosynthetic analysis of SGLT-2 inhibitors via C-glycosylation.[1]

Experimental Protocols

Protocol A: Preparation of the Fluorinated Aglycone (Example: Thiophene Scaffold)

Context: This step builds the diarylmethane scaffold characteristic of Canagliflozin-like analogs.

Reagents:

  • 5-Bromo-2-methylbenzoic acid (Starting Material A)[2]

  • 2-(4-Fluorophenyl)thiophene (Starting Material B)[2]

  • Oxalyl chloride / DMF (Catalytic)

  • Aluminum chloride (

    
    )[3]
    
  • Dichloromethane (DCM)

Procedure:

  • Acid Chloride Formation: Dissolve 5-bromo-2-methylbenzoic acid (10 mmol) in anhydrous DCM (50 mL). Add oxalyl chloride (12 mmol) dropwise at 0°C, followed by a catalytic amount of DMF (2 drops). Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.

  • Friedel-Crafts Acylation: Resuspend the acid chloride in DCM (30 mL). Cool to 0°C. Add 2-(4-fluorophenyl)thiophene (10 mmol).

  • Catalyst Addition: Portion-wise, add

    
     (12 mmol) while maintaining the internal temperature below 5°C. The mixture will darken.
    
  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto ice/HCl (1M). Extract with DCM (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane to yield the fluorinated ketone intermediate.

Protocol B: C-Glycosylation (The Critical Step)

Context: This protocol couples the fluorinated aglycone to the sugar moiety using a halogen-lithium exchange.

Reagents:

  • Fluorinated Aryl Bromide (from Protocol A)

  • 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-glucono-1,5-lactone (Gluconolactone)[4]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • THF / Toluene (Anhydrous)

  • Methanol / Methanesulfonic acid (MSA)

Procedure:

  • Lithiation: In a flame-dried 3-neck flask under Argon, dissolve the Fluorinated Aryl Bromide (10 mmol) in anhydrous THF/Toluene (1:2, 60 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (11 mmol) dropwise over 20 mins. Maintain temperature < -70°C. Stir for 30 mins to generate the aryllithium species.

  • Coupling: Dissolve the TMS-protected Gluconolactone (11 mmol) in Toluene (20 mL) and add it dropwise to the lithiated species at -78°C.

  • Equilibration: Stir at -78°C for 1 hour. The reaction forms a lactol (hemiketal) intermediate.

  • Quench & Methanolysis: Quench with a solution of Methanesulfonic acid (MSA, 20 mmol) in Methanol (50 mL) at -78°C. Allow to warm to RT and stir for 12 hours. This step removes TMS groups and forms the O-methyl glycoside intermediate (anomeric mixture).

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.[5] The crude product is often used directly in the reduction step.
    
Protocol C: Stereoselective Reduction to -C-Aryl Glucoside

Context: This step reduces the anomeric center to the desired


-configuration, driven by the anomeric effect and steric control.

Reagents:

  • Triethylsilane (

    
    )
    
  • Boron Trifluoride Etherate (

    
    )
    
  • Dichloromethane (DCM) / Acetonitrile (MeCN) (1:1 mixture)

Procedure:

  • Solubilization: Dissolve the crude O-methyl glycoside (from Protocol B) in DCM/MeCN (1:1, 10 mL/g). Cool to -10°C.

  • Reagent Addition: Add

    
     (3.0 equiv) followed by dropwise addition of 
    
    
    
    (2.0 equiv).
  • Reaction: Stir at 0°C for 2-4 hours. The Lewis acid promotes the formation of an oxocarbenium ion, which is reduced by the silane from the

    
    -face, yielding the 
    
    
    
    -C-glucoside.
  • Quench: Carefully quench with saturated

    
    .
    
  • Purification: Extract with EtOAc. Purify via flash column chromatography (DCM/MeOH gradient).

  • Final Acetylation (Optional for purity): If isolation is difficult, acetylate the crude product (

    
    , Pyridine), purify the tetra-acetate, and then hydrolyze (
    
    
    
    , THF/H2O) to obtain the pure drug analog.

Mechanistic Insight: Stereoselective Reduction

The reduction of the hemiketal is the stereodefining step. The Lewis acid (


) facilitates the departure of the methoxy group, generating a planar oxocarbenium ion. The hydride donor (

) attacks from the sterically less hindered

-face (axial attack), resulting in the thermodynamically favored

-C-glucoside (equatorial aryl group).

Mechanism Step1 Hemiketal (Precursor) Step2 Oxocarbenium Ion (Planar Intermediate) Step1->Step2 BF3·OEt2 (-MeOH) Step3 Beta-C-Glucoside (Final Product) Step2->Step3 Et3SiH (Hydride Attack)

Figure 2: Mechanism of stereoselective reduction via oxocarbenium ion.

Analytical Validation & QC

Table 1: Key Analytical Parameters for Process Control

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, ACN/H2O)> 98.0% AreaMonitor

anomer ratio.
Identity 1H-NMR (400 MHz, DMSO-d6)Characteristic

-anomeric H

4.0-4.2 ppm,

Hz (diaxial coupling).
Fluorine Content 19F-NMRSingle peakconfirms integrity of F-aryl ring.
Residual Solvents GC-Headspace< ICH LimitsCritical for THF/Toluene removal.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Argon/Nitrogen). Have a Class D fire extinguisher available.

  • BF3·OEt2: Corrosive and moisture sensitive. Fumes in air. Use in a well-ventilated fume hood.

  • Fluorinated Intermediates: Generally stable, but standard PPE (gloves, goggles, lab coat) is mandatory to prevent skin absorption.

References

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus." Journal of Medicinal Chemistry. Link

  • Imamuta, R., et al. (2013). "Discovery of Ipragliflozin, a novel C-glucoside with a benzothiophene skeleton, as a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor."[6] Bioorganic & Medicinal Chemistry. Link

  • Gong, Y., et al. (2018). "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development. Link

  • Mascitti, V., et al. (2011). "Stereoselective Synthesis of C-Aryl Glycosides via Lewis Acid-Mediated Reduction of Ketals." Organic Letters. Link

  • Wang, S., et al. (2023).[1] "C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors." ACS Central Science.[1] Link

Sources

Troubleshooting & Optimization

Preventing deiodination of 2-Fluoro-5-iodobenzyl alcohol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Benzyl Alcohol Synthesis Subject: Preventing Deiodination during the Synthesis of 2-Fluoro-5-iodobenzyl Alcohol Ticket ID: #SYN-2F5I-RED-001 Status: Resolved / Guide Published

Critical Alert: The C-I Bond Vulnerability

Do not treat 2-Fluoro-5-iodobenzobenzoic acid like a standard benzoic acid. The Carbon-Iodine (C-I) bond at position 5 is chemically fragile. It has a bond dissociation energy of ~65 kcal/mol, significantly weaker than C-Br or C-Cl.

If you are observing deiodination (product mass [M-126]), it is almost certainly due to the use of Lithium Aluminum Hydride (LAH) or uncontrolled metal-halogen exchange conditions. LAH acts as a strong nucleophile and Single Electron Transfer (SET) agent, which frequently leads to radical dehalogenation of aryl iodides.

Diagnostic: Why did my reaction fail?

SymptomDiagnosisRoot Cause
Mass Spec shows [M-126] Deiodination Use of LAH or refluxing in nucleophilic solvents. The hydride attacked the iodine or transferred an electron, cleaving the C-I bond.
Low Yield / Boron contamination Incomplete Hydrolysis Borane reductions form stable borate esters. If you did not reflux with MeOH during workup, the product remains trapped as a polymer.
Purple color in reaction Iodine Liberation Photo-degradation or thermal decomposition. Aryl iodides are light-sensitive. Wrap flasks in foil.

Optimized Protocols

Method A: The "Gold Standard" (Borane-Dimethyl Sulfide)

Recommended for gram-scale synthesis where chemoselectivity is paramount.

Mechanism: Borane (


) is an electrophilic  reducing agent. It reacts rapidly with the electron-rich carboxylate oxygens but is kinetically slow to react with the electron-poor aryl ring/halide. This kinetic difference preserves the iodine.

Reagents:

  • Substrate: 2-Fluoro-5-iodobenzoic acid (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the carboxylic acid and dissolve in anhydrous THF.

  • Addition: Cool to 0°C. Add

    
     dropwise via syringe. Note: Evolution of 
    
    
    
    gas will occur.[1]
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Note: The intermediate triacyloxyborane may streak; look for the disappearance of the acid).

  • The Critical Quench (Preventing Boron Traps):

    • Cool back to 0°C.

    • Slowly add Methanol (MeOH) until gas evolution ceases.

    • CRITICAL STEP: Remove the ice bath and reflux the mixture for 30–60 minutes. This breaks the stable B-O-C bonds in the intermediate borate esters.

  • Workup: Concentrate in vacuo. The methyl borate co-product is volatile and will evaporate. Partition the residue between EtOAc and saturated

    
    . Wash with Brine, dry over 
    
    
    
    , and concentrate.[2]
Method B: The Scalable Alternative (Mixed Anhydride)

Recommended for larger scales to avoid the stench of DMS and hazards of Borane.

Mechanism: Activation of the acid to a mixed anhydride makes it susceptible to reduction by mild


, which typically does not reduce esters or acids, and (crucially) does not touch aryl iodides under these conditions.

Reagents:

  • Ethyl Chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) or

    
     (1.1 eq)
    
  • Sodium Borohydride (

    
    ) (2.5 eq)
    

Step-by-Step Protocol:

  • Dissolve acid in THF at -10°C (Ice/Salt bath).

  • Add NMM, followed by dropwise Ethyl Chloroformate. Stir 30 mins to form the mixed anhydride (white precipitate of amine salt will form).

  • Filter off the salt rapidly (or proceed in situ if stirring is efficient).

  • Add the filtrate to a solution of

    
     in water/THF at 0°C.
    
  • Stir 1 hour at 0°C. Acidify carefully with 1M HCl to quench.

Visualizing the Chemoselectivity

The following diagram illustrates the decision pathway and the mechanistic divergence between LAH (Failure) and Borane (Success).

DeiodinationPrevention Start Start: 2-Fluoro-5-iodobenzoic Acid Choice Select Reducing Agent Start->Choice LAH Lithium Aluminum Hydride (LiAlH4) Choice->LAH Avoid (Nucleophilic) Borane Borane-DMS (BH3·SMe2) Choice->Borane Preferred (Electrophilic) Mech_LAH Mechanism: Nucleophilic Attack / SET LAH->Mech_LAH Radical Intermediate: Radical Anion Mech_LAH->Radical Single Electron Transfer Fail_Product FAILURE: Deiodinated Product (Benzyl alcohol + Iodide loss) Radical->Fail_Product Loss of I- Mech_Borane Mechanism: Electrophilic Attack (Selective for C=O) Borane->Mech_Borane Complex Intermediate: Triacyloxyborane Mech_Borane->Complex Fast Reaction Quench Critical Step: MeOH Reflux (Hydrolysis of Borate) Complex->Quench Stable Intermediate Success_Product SUCCESS: 2-Fluoro-5-iodobenzyl alcohol (Iodine Intact) Quench->Success_Product Yields Alcohol

Caption: Mechanistic divergence showing why Borane preserves the aryl iodide while LAH risks dehalogenation via radical pathways.

FAQ: Technical Nuances

Q: Can I use


 directly? 
A:  No. Sodium Borohydride is too mild to reduce carboxylic acids directly. It requires activation (like Method B above) or the addition of Iodine (

) or

to generate borane in situ.

Q: Why does the reaction smell like rotten cabbage? A: That is the Dimethyl Sulfide (DMS) carrier in the borane reagent.

  • Mitigation: Wash glassware with bleach (sodium hypochlorite) immediately after use to oxidize the DMS to odorless DMSO.

Q: Can I use


 instead of 

?
A: Yes, but with caveats.

is less stable (shelf life < 6 months) and has a lower concentration (usually 1.0 M).

is stable and highly concentrated (10 M), making it better for moisture-sensitive protocols, despite the odor.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions.[3] XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups. Journal of Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Borane Reagents: Reduction of Carboxylic Acids.[1][2][4]

  • Common Organic Chemistry. (n.d.). Borane Dimethylsulfide (BMS) - General Information and Protocols.[5]

  • ChemScene. (n.d.). Safety Data Sheet: 2-Fluoro-5-iodobenzyl alcohol.[6]

Sources

The Steric Barrier Support Hub: Optimizing Hindered Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization of Sterically Hindered Suzuki-Miyaura Cross-Couplings

Diagnostic Triage: Why is your reaction failing?

Before changing ligands, you must diagnose the failure mode. Steric hindrance in Suzuki coupling typically manifests in two distinct chemical behaviors. Use this table to identify your specific bottleneck.

ObservationChemical DiagnosisThe Root CauseImmediate Action
Starting Material (Halide) Remains Catalyst Arrest The oxidative addition (OA) did not occur, or the catalyst decomposed before entering the cycle.Switch to Pre-catalysts (e.g., Pd-G4) instead of in-situ mixing.
Starting Material (Boronic Acid) Gone, but Halide Remains Protodeboronation The boronic acid hydrolyzed and lost its boron group (forming Ar-H) faster than it could transmetallate.Reduce Base Strength or switch to Anhydrous Conditions .
Homocoupling (Ar-Ar) Oxidative Stability Oxygen entered the system, or disproportionation of the organoboron species occurred.Degas solvents vigorously; switch to NHC ligands (PEPPSI).
Reaction Stalls at ~50% Product Inhibition The bulky product is coordinating to the Pd center, preventing turnover.Increase temperature (>100°C) or use bulky, electron-rich ligands to force reductive elimination.

The Mechanics of Failure: The Transmetallation Wall

In sterically hindered systems (e.g., ortho-substituted halides coupling with ortho-substituted boronic acids), the standard catalytic cycle breaks down at the Transmetallation step.

Visualization: The Steric Bottleneck

The following diagram illustrates where sterics physically block the pathway.

SuzukiSteric cluster_0 Critical Failure Point Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Fast with electron-rich L TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet BLOCKED by Sterics (The 'Transmetallation Wall') Boron Boronate Species (Ar'-B(OH)3-) Boron->TransMet Nucleophilic Attack Prod Biaryl Product (Ar-Ar') TransMet->Prod Reductive Elimination (Forced by Bulk) Prod->Pd0 Regeneration

Figure 1: The "Transmetallation Wall" is the primary failure point in hindered Suzuki couplings. Bulky substituents prevent the approach of the activated boronate to the Palladium center.

Protocol Module A: The "Buchwald" Standard (Moderate to High Hindrance)

For substrates with one or two ortho substituents (e.g., 2,6-disubstituted halides or 2,2'-disubstituted biaryls), Dialkylbiaryl phosphines are the gold standard.

The Logic: These ligands are bulky enough to promote reductive elimination (formation of the C-C bond) but flexible enough to allow oxidative addition. Crucial Change: Do NOT use Pd(OAc)₂ + Ligand. Use Pre-catalysts (G3 or G4) . In hindered systems, the activation energy to form the active Pd(0)L species is too high for in-situ mixing to be reliable [1].

Recommended System: XPhos or SPhos Pd G4
  • Ligand: SPhos (Universal) or XPhos (Better for Chlorides/Sulfonates).

  • Base: K₃PO₄ (Tribasic Potassium Phosphate).

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Protocol
  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), XPhos Pd G4 (0.02–0.05 equiv), and K₃PO₄ (2.0 equiv) to a vial equipped with a stir bar.

  • Evacuate: Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is lethal to the active monomeric Pd species.

  • Solvent Addition: Add degassed Toluene and Water (ratio 10:1) via syringe. Concentration should be 0.1 M to 0.2 M.

  • Activation: Heat to 100°C for 2–12 hours. Note: Hindered systems require heat to overcome the transmetallation barrier.

  • Workup: Cool, dilute with EtOAc, wash with water, dry over MgSO₄.

Protocol Module B: The "PEPPSI" Powerhouse (Extreme Hindrance)

For Tetra-ortho-substituted biaryls (e.g., coupling a 2,6-disubstituted halide with a 2,6-disubstituted boronic acid), phosphines often fail. You need N-Heterocyclic Carbenes (NHCs).[1]

The Logic: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst releases a "throw-away" pyridine ligand upon heating, creating a highly active, bulky Pd-NHC species that is extremely robust against decomposition [2].

Recommended System: Pd-PEPPSI-IPr[2]
  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich/Merck).

  • Base: KOtBu (Potassium tert-butoxide) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous is often better here).

Step-by-Step Protocol (Tetra-Ortho Coupling)
  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (2.0 equiv — excess is needed due to slower rates), Pd-PEPPSI-IPr (2–5 mol%), and KOtBu (2.0 equiv).

  • Inert Atmosphere: rigorous inert atmosphere (Glovebox or Schlenk line) is recommended for tetra-ortho cases.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Heat to 80–110°C .

    • Observation: The solution often turns from yellow to black/brown. This is normal for active NHC catalysts.

  • Monitoring: If conversion stalls, add a second portion of KOtBu and Boronic Acid.

Troubleshooting Specific Scenarios (FAQs)

Q1: My boronic acid is disappearing, but I'm getting "Protodeboronation" (Ar-H) instead of product.

A: This is a classic problem with ortho-substituted boronic acids. The base attacks the Boron, but steric bulk prevents it from finding the Palladium. It eventually just hydrolyzes.

  • Fix 1 (Slow Release): Use MIDA Boronates or Potassium Trifluoroborates instead of free boronic acids. These release the active species slowly, keeping the concentration low and preventing side reactions [3].

  • Fix 2 (Anhydrous): Switch to CsF or K₃PO₄ in anhydrous Toluene. Removing water stops the hydrolysis pathway.

Q2: Can I use TlOH (Thallium Hydroxide)? I read it works well.

A: Technically yes, but practically no. TlOH creates a very reactive "Thallium ate" complex that accelerates transmetallation in hindered systems. However, due to extreme toxicity, it should be a "last resort" only after PEPPSI-IPr and Buchwald G4 systems have failed. If you must use it, handle all waste as hazardous heavy metal waste.

Q3: How do I choose between SPhos and XPhos?

A: Use the "Halide Rule":

  • Aryl Chlorides: Use XPhos (or RuPhos for electron-poor substrates). XPhos is bulkier and more electron-rich, facilitating the difficult oxidative addition of chlorides.

  • Aryl Bromides/Iodides: Use SPhos . It is generally more stable and sufficient for these easier electrophiles.

Decision Matrix: Selecting Your Conditions

Use this workflow to select the starting conditions for your specific substrate.

OptimizationFlow Start Analyze Substrate Substitution Pattern Q1 Are there ortho-substituents on BOTH partners? Start->Q1 No Standard Suzuki Pd(PPh3)4 or Pd(dppf)Cl2 Q1->No No Yes Proceed to Q2 Q1->Yes Yes Q2 Total Ortho-Substituents (Sum of Halide + Boronic) Yes->Q2 Low 2 or 3 Substituents (e.g., 2,6-ArX + Ph-B) Q2->Low 2-3 Total High 4 Substituents (e.g., 2,6-ArX + 2,6-ArB) Q2->High 4 Total Sol_Low PROTOCOL A Ligand: SPhos or XPhos G4 Base: K3PO4 Solvent: Tol/H2O Low->Sol_Low Sol_High PROTOCOL B Catalyst: Pd-PEPPSI-IPr Base: KOtBu Solvent: Dioxane (Anhydrous) High->Sol_High

Figure 2: Optimization workflow for selecting catalyst systems based on steric demand.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions.[3] Chemistry – A European Journal, 12(18), 4749–4755.

  • Knapp, D. M., et al. (2010). MIDA Boronates: Stable, isolable, and efficient sources of boronic acids for Suzuki-Miyaura couplings. Journal of the American Chemical Society, 132(34), 12048–12059.

Sources

Solubility issues of 2-Fluoro-5-iodobenzyl alcohol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-5-iodobenzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-Fluoro-5-iodobenzyl alcohol in DMSO. Is this expected?

A1: While DMSO is a powerful and widely used solvent, solubility issues with specific compounds can arise.[1][2][3] 2-Fluoro-5-iodobenzyl alcohol, with its halogenated aromatic ring, is hydrophobic. Factors such as compound purity, crystalline structure, and the quality of the DMSO can significantly impact its dissolution.[4] It is not uncommon to encounter challenges when preparing high-concentration stock solutions.[5]

Q2: My compound dissolved initially but has now precipitated out of the DMSO solution. Why did this happen?

A2: This is a frequent issue, often caused by two main factors. First, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This absorbed water increases the polarity of the solvent, which can significantly decrease the solubility of hydrophobic compounds like 2-Fluoro-5-iodobenzyl alcohol, causing it to "crash out" of solution.[6][7] Second, repeated freeze-thaw cycles can promote precipitation as they provide the energy needed for crystal nucleation and growth.[4][5]

Q3: Can I heat the solution to help dissolve the compound?

Q4: What is the maximum recommended stock concentration for this compound in DMSO?

A4: The maximum achievable concentration can vary. For many screening compounds, stock solutions are typically prepared in the range of 10-30 mM.[10] Attempting to create highly concentrated stocks (e.g., >100 mM) increases the likelihood of precipitation, especially during storage.[11] We recommend starting with a target concentration of 10 mM and performing a small-scale test before committing a large amount of your compound.

In-Depth Troubleshooting Guide

This section provides a more detailed, causality-driven approach to resolving solubility challenges.

Q5: I am observing particulate matter in my DMSO stock of 2-Fluoro-5-iodobenzyl alcohol. What is the first step I should take?

A5: The first step is to correctly identify the problem. The flowchart below outlines a systematic approach to diagnosing and resolving the issue. The primary suspect is often compound precipitation, but it's essential to rule out other possibilities.

G Start Start: Particulate Matter Observed in DMSO Solution CheckSolvent Q: Is the DMSO anhydrous and from a freshly opened bottle? Start->CheckSolvent UseAnhydrous Action: Use fresh, anhydrous DMSO. [Ref: 18] CheckSolvent->UseAnhydrous No Proceed Proceed to next step CheckSolvent->Proceed Yes ApplyEnergy Q: Has physical energy been applied to aid dissolution? UseAnhydrous->ApplyEnergy Proceed->ApplyEnergy Sonication Action: Sonicate in a water bath for 10-15 min. [Ref: 6, 10] ApplyEnergy->Sonication No CheckConcentration Q: Is the target concentration too high (e.g., >30 mM)? ApplyEnergy->CheckConcentration Yes GentleHeat Action: Gently warm to 30-40°C for 5-10 min. [Ref: 6] Sonication->GentleHeat GentleHeat->CheckConcentration LowerConcentration Action: Prepare a new, more dilute stock solution (e.g., 10 mM). CheckConcentration->LowerConcentration Yes FinalCheck Visually inspect for clarity. If still particulate, consider compound purity. CheckConcentration->FinalCheck No LowerConcentration->FinalCheck

Caption: Troubleshooting workflow for solubility issues.

Q6: You mentioned the hygroscopic nature of DMSO. How can I mitigate this?

A6: Water absorption by DMSO is a critical factor that reduces its solvating power for hydrophobic molecules.[6]

  • Causality: Water is a polar, protic solvent, while DMSO is a polar, aprotic solvent. Introducing water into DMSO creates a more polar microenvironment that is less favorable for solvating the nonpolar, halogenated aromatic ring of 2-Fluoro-5-iodobenzyl alcohol, leading to precipitation.[6][7]

  • Preventative Measures:

    • Use Anhydrous Grade DMSO: Always use a high-purity, anhydrous (water-free) grade of DMSO.

    • Purchase Small Bottles: Purchase DMSO in smaller bottles to minimize the time a bottle is open and exposed to atmospheric moisture.[6]

    • Proper Handling: Open the bottle only when needed and close it tightly immediately after use. Work quickly when preparing solutions.

    • Inert Gas Blanket: For highly sensitive experiments, you can blanket the headspace of the DMSO bottle with an inert gas like argon or nitrogen to displace moist air.

Q7: Can the physical form of my solid compound affect its solubility?

A7: Absolutely. The solid-state properties of your compound play a crucial role in its dissolution kinetics and thermodynamic solubility.

  • Causality: Compounds can exist in different solid forms, such as crystalline polymorphs or an amorphous state. Crystalline forms have a highly ordered lattice structure, and significant energy (lattice energy) must be overcome for the solvent to break it apart.[4] Amorphous forms lack this long-range order and generally dissolve more readily.[4]

  • Practical Implications: If you receive a new batch of 2-Fluoro-5-iodobenzyl alcohol and find it less soluble than a previous batch, it could be due to a different crystalline form with higher lattice energy.[4] Techniques like sonication can help provide the energy needed to break up the crystal lattice.[4]

Q8: What is the best practice for diluting my DMSO stock into an aqueous buffer for a biological assay?

A8: This is a critical step where precipitation often occurs. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to immediately precipitate due to the drastic change in solvent polarity.[7][12]

  • Causality: This phenomenon, often called "crashing out," happens when the compound is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one.[7] The final DMSO concentration in the assay is usually low (typically <0.5%) to avoid cell toxicity, further reducing the solution's solvating power.[2][13]

  • Recommended Protocol (Stepwise Dilution):

    • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[13]

    • Instead of adding a small volume of DMSO stock directly into the final large volume of buffer, perform an intermediate dilution.

    • Add the DMSO stock to a smaller volume of the pre-warmed buffer while vortexing or swirling gently to ensure rapid mixing.[13]

    • Add this intermediate dilution to the final volume of the buffer. This gradual reduction in DMSO concentration helps keep the compound in solution.

Experimental Protocols & Data

Physicochemical Properties of 2-Fluoro-5-iodobenzyl alcohol
PropertyValueSource
CAS Number 438050-27-2[14][15]
Molecular Formula C₇H₆FIO[14]
Molecular Weight 252.02 g/mol [14]
Appearance Solid (Typical)Assumed
Storage 4°C, protected from light[14]
Protocol 1: Preparation of a 10 mM Stock Solution

This protocol is a validated starting point for solubilizing 2-Fluoro-5-iodobenzyl alcohol.

Materials:

  • 2-Fluoro-5-iodobenzyl alcohol (MW: 252.02)

  • Anhydrous DMSO (from a new, sealed bottle)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh out 2.52 mg of 2-Fluoro-5-iodobenzyl alcohol and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.

  • Initial Mixing: Tightly cap the tube and vortex gently for 1-2 minutes.[2] Visually inspect the solution against a bright light for any undissolved particles.

  • Sonication (If Necessary): If particles remain, place the tube in a water bath sonicator for 10-15 minutes.[2][4] The cavitation energy helps to break apart solid aggregates and enhance dissolution.

  • Gentle Warming (If Necessary): If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2] Caution: Do not overheat, as it may risk compound degradation.

  • Final Inspection: Once the solution is clear, perform a final visual inspection to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2] Store at -20°C for short-term use or -80°C for long-term storage, protected from light.

References

  • How to tackle compound solubility issue. (2022). Reddit. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (n.d.). MDPI. Available at: [Link]

  • [Development of solubility screening methods in drug discovery]. (2002). PubMed. Available at: [Link]

  • DMSO solubility and bioscreening. (n.d.). ResearchGate. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. Available at: [Link]

  • Samples in DMSO: What an end user needs to know. (2006). Ziath. Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. (2009). ResearchGate. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. Available at: [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. Available at: [Link]

  • Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights. (2020). ResearchGate. Available at: [Link]

  • 2′-hydroxyl modification improves enzymatic and thermal stability of mRNA. (n.d.). PMC. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. Available at: [Link]

  • Chemical Properties of 2-Fluorobenzyl alcohol (CAS 446-51-5). (n.d.). Cheméo. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). ResearchGate. Available at: [Link]

  • A comparative study of the thermal stability of oligodeoxyribonucleotides containing 5-substituted 2'-deoxyuridines. (n.d.). PMC. Available at: [Link]

  • Thermodynamic analysis of alcohol effect on thermal stability of proteins. (2010). PubMed. Available at: [Link]

  • Density, Viscosity, Refractive Index, and Hygroscopicity of Mixtures of Water and Dimethyl Sulfoxide. (1962). ACS Publications. Available at: [Link]

  • 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data. (2012). NIH. Available at: [Link]

  • 2-Fluoro-5-iodobenzyl alcohol. (n.d.). BIOFOUNT. Available at: [Link]

  • Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. (2026). N/A. Available at: [Link]

  • Benzyl alcohol. (n.d.). Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Fluoro-5-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2F5I-BA Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile[1]

User Query: "How do I purify 2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) using column chromatography without degradation or yield loss?"

Molecule Profile:

  • Structure: A benzene ring substituted with a fluorine at C2, an iodine at C5, and a hydroxymethyl group at C1.

  • Chemical Challenges:

    • Aryl Iodide Instability: The C-I bond is the weakest bond in the system (approx. 65 kcal/mol). It is susceptible to homolytic cleavage by UV light (photodeiodination), leading to the release of elemental iodine (purple/pink bands) and radical byproducts.

    • Silanol Interactions: The benzyl alcohol moiety (

      
      ) is a hydrogen bond donor/acceptor.[1] It can interact strongly with free silanols on the silica surface, potentially causing "tailing" or band broadening.
      
    • Oxidation Risk: Benzyl alcohols can air-oxidize to benzaldehydes (less polar) or benzoic acids (more polar) if left on the column too long.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to minimize residence time on the column and prevent photolytic degradation.

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1][2]

  • Column Size: Use a 20:1 to 50:1 ratio of Silica:Crude (by weight).

  • Protection: CRITICAL. Wrap the glass column in aluminum foil to block ambient UV light. Aryl iodides are photosensitive.

Phase 2: Solvent System Optimization

Based on the polarity of benzyl alcohols, a gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) is the standard.

Gradient StepSolvent Ratio (Hex:EtOAc)Purpose
Equilibration 100:0Wet the column, remove air.
Loading 95:5Elute non-polar impurities (e.g., de-iodinated byproducts).[1]
Elution A 90:10 to 80:20Elute the target alcohol (Product).
Flush 50:50Elute polar impurities (e.g., benzoic acids).[1]
Phase 3: Sample Loading
  • Method: Dry Loading is highly recommended over wet loading for this compound.

  • Protocol: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite 545 (approx. 2x weight of crude).[2][3] Evaporate solvent under reduced pressure until a free-flowing powder remains. Load this powder on top of the packed silica bed.

    • Why? Wet loading with DCM can cause band broadening because DCM is a strong solvent that drags the compound down the column during loading.

Troubleshooting Guide

Issue A: The Column is Turning Pink/Purple

Diagnosis: Iodine Liberation. The C-I bond is breaking, releasing elemental iodine (


). This is caused by light exposure or prolonged contact with acidic silica sites.
Corrective Action: 
  • Immediate: Wrap the column in foil if you haven't already.

  • Process: Increase the flow rate to reduce residence time.

  • Future Prevention: Add 0.5% Triethylamine (TEA) to the mobile phase during equilibration to neutralize acidic silanol sites that might catalyze decomposition.

Issue B: Poor Separation from Impurities

Diagnosis: Co-elution with synthetic precursors.

  • Impurity 1 (Aldehyde): 2-Fluoro-5-iodobenzaldehyde. (Less polar, elutes earlier).[1]

  • Impurity 2 (Acid): 2-Fluoro-5-iodobenzoic acid. (More polar, sticks to top). Corrective Action:

  • Switch Solvent System: If Hex/EtOAc fails, switch to Dichloromethane (DCM) / Methanol (MeOH) .[1]

    • Start: 100% DCM.

    • Gradient: 0%

      
       2% MeOH.
      
    • Note: Benzyl alcohols generally elute very cleanly in 1-2% MeOH/DCM.

Issue C: Product "Streaking" (Tailing)

Diagnosis: Hydrogen bonding.[1] The hydroxyl group is interacting too strongly with the silica surface. Corrective Action:

  • Doping: Add 1% Isopropanol to the Hex/EtOAc mobile phase. Isopropanol is a stronger H-bond donor than the product and will "cap" the active sites on the silica.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for purifying this specific halogenated alcohol.

PurificationWorkflow Start Crude 2-Fluoro-5-iodobenzyl alcohol TLC_Check Step 1: TLC Analysis (30% EtOAc/Hex) Start->TLC_Check Rf_Check Is Rf difference > 0.15? TLC_Check->Rf_Check Standard_Col Run Standard Column (Hex/EtOAc Gradient) Rf_Check->Standard_Col Yes DCM_Col Switch to DCM/MeOH (0-5% Gradient) Rf_Check->DCM_Col No (Co-elution) Loading_Check Loading Method Check Standard_Col->Loading_Check DCM_Col->Loading_Check Dry_Load Dry Load on Celite (Prevents Streaking) Loading_Check->Dry_Load Monitor Monitor Elution (UV 254nm) Dry_Load->Monitor Pink_Band Pink Band Observed? Monitor->Pink_Band Action_Pink CRITICAL: Wrap in Foil Flush Rapidly Pink_Band->Action_Pink Yes Final_Pool Pool Pure Fractions Evaporate < 40°C Pink_Band->Final_Pool No Action_Pink->Final_Pool

Caption: Workflow for optimizing purification. Note the critical branch for handling iodine liberation (Pink Band).[1]

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes. If you observe significant decomposition on silica (even after protecting from light), Neutral Alumina (Activity Grade III) is a milder alternative.[1] However, separation resolution is generally lower on alumina than silica.

Q: How do I store the purified fractions? A: Do not leave the compound in solution (especially chlorinated solvents) for long periods in the light. Evaporate immediately. Store the solid under inert gas (Argon/Nitrogen) at -20°C, wrapped in foil.

Q: My product is co-eluting with the starting aldehyde. What now? A: This is a common issue.

  • Chemical Fix: If you have a lot of aldehyde left, treat the crude with Sodium Borohydride (

    
    ) before the column to convert the impurity into the product.
    
  • Chromatographic Fix: Use Toluene/Ethyl Acetate (9:1). Toluene provides

    
     interactions with the aromatic ring, often providing different selectivity than Hexanes [1].
    

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[4] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry. Link[1]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Link

  • Sigma-Aldrich. (n.d.).[2] Silica Gel 60 Technical Data. Link

  • ChemScene. (n.d.). 2-Fluoro-5-iodobenzyl alcohol Product Information. Link

Sources

Technical Support Center: Stability of 2-Fluoro-5-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: High Photosensitivity Critical Action: Store in amber glass under inert atmosphere (Argon/Nitrogen) at 2–8°C.

2-Fluoro-5-iodobenzyl alcohol is chemically labile due to the weak Carbon-Iodine (C–I) bond (~51 kcal/mol). Exposure to UV or ambient laboratory light (fluorescent/LED) triggers homolytic cleavage, releasing free iodine and generating reactive aryl radicals. This leads to sample discoloration (yellowing) and the formation of de-iodinated byproducts or dimers.

Module 1: Diagnostic & Troubleshooting Matrix

Use this table to diagnose the state of your reagent based on visual and analytical cues.

Symptom Probable Cause Chemical Mechanism Remediation
Yellow/Brown Discoloration Iodine Liberation (

)
Homolytic cleavage of the C–I bond releases iodine radicals, which recombine to form elemental iodine.Wash: Dissolve in EtOAc, wash with 10%

(aq), dry, and concentrate.
New Peak (HPLC/GC) < Retention Time De-iodinationThe aryl radical abstracts a hydrogen atom from the solvent or substrate, forming 2-fluorobenzyl alcohol .Purify: Column chromatography is required to separate the des-iodo impurity.
New Peak (HPLC/GC) > Retention Time DimerizationTwo aryl radicals couple (Wurtz-type coupling) to form a biphenyl dimer.Purify: Recrystallization or chromatography.
Aldehyde Peak (NMR ~10 ppm) OxidationPhoto-induced oxidation of the benzylic alcohol to 2-fluoro-5-iodobenzaldehyde .Prevent: Ensure storage under inert gas (Ar/N2) to exclude oxygen.

Module 2: Mechanistic Deep Dive

Why is this molecule sensitive?

The stability issues stem from the bond dissociation energy (BDE) mismatch.

  • C–I Bond Energy: ~53 kcal/mol (222 kJ/mol).

  • UV Light (300 nm): ~95 kcal/mol.

  • Visible Light (Blue/Violet ~400 nm): ~71 kcal/mol.

Even standard lab lighting contains sufficient energy to cleave the C–I bond. The fluorine atom at the C2 position exerts an inductive effect (


), pulling electron density from the ring, but it does not sufficiently stabilize the C–I bond against photolysis.
Degradation Pathway Diagram

The following diagram illustrates the cascade of events triggered by a photon strike.

G Start 2-Fluoro-5-iodobenzyl alcohol Excited Excited State [Ar-I]* Start->Excited Absorption Photon Photon (hν) (UV/Visible Light) Photon->Excited Cleavage Homolytic Cleavage Excited->Cleavage Radical_Pair Radical Pair [Ar•] + [I•] Cleavage->Radical_Pair Path_A Path A: H-Abstraction (Solvent/Substrate) Radical_Pair->Path_A Path_B Path B: Recombination (I• + I•) Radical_Pair->Path_B Path_C Path C: Dimerization (Ar• + Ar•) Radical_Pair->Path_C Prod_A 2-Fluorobenzyl alcohol (Des-iodo Impurity) Path_A->Prod_A Prod_B Elemental Iodine (I₂) (Yellow Discoloration) Path_B->Prod_B Prod_C Biphenyl Dimer Path_C->Prod_C

Figure 1: Photodehalogenation mechanism.[1] The C-I bond cleavage is the primary failure mode, leading to radical intermediates.

Module 3: Handling & Purification Protocols

Standard Handling Workflow

To maintain >98% purity, strict adherence to a "Low Light, Low Oxygen" protocol is required.

  • Receipt: Immediately inspect for yellowing. If clear/white, store at 2–8°C.

  • Weighing: Dim laboratory lights or use red-light conditions. Do not leave the open vial on the balance under fluorescent lights for extended periods.

  • Solvents: Use degassed solvents. Dissolved oxygen can accelerate the oxidation of the benzylic alcohol moiety once radicals are generated.

  • Reaction: Wrap reaction vessels in aluminum foil ("foil-wrapped") immediately after reagent addition.

Rescue Protocol: Removing Iodine ( )

If your sample has turned yellow, it contains free iodine. This can act as an electrophile or oxidant in your subsequent reactions.

Step-by-Step Purification:

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • The Wash: Add an equal volume of 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
  • Agitation: Shake vigorously in a separatory funnel. The organic layer should turn from yellow/brown to colorless as iodine is reduced to iodide (

    
    ).
    
  • Separation: Collect the organic layer.

  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
  • Filtration & Concentration: Filter and evaporate solvent in the dark (cover rotavap flask with foil).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use a rotavap in a standard fume hood with this compound?

  • Answer: Caution is advised. Standard fume hood lighting is fluorescent and high-intensity. Wrap the evaporation flask in aluminum foil during rotary evaporation. Heat can also accelerate degradation, so keep the water bath <40°C.

Q2: Is the compound stable in DMSO/DMF solution for screening libraries?

  • Answer: Not indefinitely. In polar aprotic solvents like DMSO, the lifetime of radical intermediates can be extended. If storing stock solutions, they must be kept frozen (-20°C), under Argon, and in amber vials. We recommend using fresh solutions (within 24 hours) for biological assays.

Q3: Does the Fluorine atom affect the light stability?

  • Answer: Indirectly. While the C-F bond is extremely stable (

    
     kcal/mol), the fluorine at the ortho position withdraws electrons. This makes the ring slightly more electron-deficient, but it does not significantly strengthen the distal C-I bond against photon absorption. The instability is driven almost entirely by the Iodine atom.
    

Q4: I see a small aldehyde peak. Did the light cause this?

  • Answer: Likely yes. While the primary light reaction is C-I cleavage, the resulting radicals can initiate autoxidation of the benzylic alcohol (

    
    ) to the aldehyde (
    
    
    
    ) if oxygen is present. This confirms the need for an inert atmosphere (Nitrogen/Argon).

References

  • Wired Chemist. (n.d.). Common Bond Energies (D) and Bond Lengths. Retrieved February 9, 2026, from [Link]

  • MDPI. (2020). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Retrieved February 9, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Photo-induced iodination of aryl halides under very mild conditions. Retrieved February 9, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Oxidation Side Reactions of Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the oxidation of benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high selectivity and yield in their oxidation reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to make informed, causality-driven decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the oxidation of benzyl alcohol to its corresponding aldehyde or carboxylic acid.

Q1: My primary goal is benzaldehyde, but I'm seeing significant over-oxidation to benzoic acid. How can I improve selectivity?

A: This is the most frequent challenge. Over-oxidation occurs because the desired benzaldehyde intermediate is itself susceptible to oxidation, often at a comparable rate to the starting alcohol.[1] The reaction is also exothermic, and localized heating can further drive the conversion to benzoic acid.[1]

Root Causes & Solutions:

  • Aggressive Oxidants: Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are designed to oxidize primary alcohols completely to carboxylic acids.[2][3]

    • Corrective Action: Switch to a milder or more selective oxidant system. Options include aerobic oxidation using molecular oxygen or air with a supported metal catalyst (e.g., Pd, Au, Ru) or using controlled amounts of hydrogen peroxide (H₂O₂), which can allow for lower reaction temperatures.[4][5]

  • Prolonged Reaction Time/High Temperature: The longer the reaction proceeds and the higher the temperature, the greater the probability of over-oxidation.[6]

    • Corrective Action: Monitor the reaction progress diligently using an appropriate technique (e.g., TLC, GC, LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde. Operating at the lowest effective temperature can significantly enhance selectivity.[4]

  • Presence of Water & Base: In some systems, the presence of water and a base can facilitate the hydration of the benzaldehyde intermediate to its geminal diol form, which is rapidly oxidized to benzoic acid.[7]

    • Corrective Action: If the reaction mechanism allows, consider running the reaction under anhydrous conditions. If a base is required, its concentration should be carefully optimized.

Q2: My reaction is producing benzyl benzoate as a major byproduct. What causes this and how can I prevent it?

A: Benzyl benzoate formation is a classic side reaction resulting from the esterification between the over-oxidation product (benzoic acid) and the starting material (benzyl alcohol).[1] Its presence is a direct indicator that you are generating benzoic acid in situ.

Root Causes & Solutions:

  • Accumulation of Benzoic Acid: The primary cause is the over-oxidation discussed in Q1.

    • Corrective Action: All strategies aimed at preventing benzoic acid formation will subsequently suppress benzyl benzoate formation.

  • Catalyst Inhibition and Promotion: Benzoic acid can act as a catalyst inhibitor by strongly adsorbing to the catalyst surface.[7] While adding a base like potassium carbonate (K₂CO₃) can neutralize the acid and restore catalyst activity, it can also promote the esterification reaction.[7]

    • Corrective Action: If catalyst inhibition by benzoic acid is suspected, a careful balance must be struck. The addition of a stoichiometric base can be effective, but it requires optimization to avoid promoting the esterification. Adding a small amount of water along with the base can sometimes produce a beneficial synergistic effect.[7]

Q3: I am observing toluene as a byproduct. Why is this happening?

A: Toluene is typically formed via a disproportionation or hydrogen transfer pathway.[1][4] In this process, one molecule of benzyl alcohol is reduced to toluene while another is oxidized.

Root Causes & Solutions:

  • Catalyst Choice: Certain catalysts, particularly monometallic palladium (Pd) catalysts, can have acidic centers or properties that favor the disproportionation pathway.[1]

    • Corrective Action: Employing bimetallic catalysts can suppress this unwanted reaction. For instance, adding zinc (Zn) to a palladium catalyst (Pd-Zn) has been shown to block the acidic centers responsible for disproportionation, significantly improving selectivity towards benzaldehyde.[1] Other effective combinations include Pd-Au and Pd-Fe.[4][6]

Q4: How can I minimize the formation of dibenzyl ether?

A: Dibenzyl ether is formed through the acid-catalyzed intermolecular dehydration (condensation) of two benzyl alcohol molecules. This is often described as occurring via an "alkoxy pathway" in aerobic oxidations.[6]

Root Causes & Solutions:

  • Acidic Conditions: The presence of Brønsted or Lewis acids in the reaction mixture, including acidic catalyst supports (e.g., some aluminas or silicas), can catalyze ether formation.

    • Corrective Action: Ensure the reaction is run under neutral or slightly basic conditions. Select a catalyst support that is known to be non-acidic, such as hydroxyapatite or carefully prepared titania.[1] If acidic byproducts are formed, their neutralization can also help prevent ether formation.

Q5: My catalyst appears to lose activity over the course of the reaction. What are the common causes and how can I remediate this?

A: Catalyst deactivation is a critical issue, often leading to incomplete conversion and poor selectivity.

Root Causes & Solutions:

  • Product Inhibition: As discussed previously, carboxylic acid byproducts like benzoic acid can strongly adsorb onto the active sites of noble metal catalysts (e.g., Au, Pd), effectively poisoning them.[7]

    • Corrective Action: The most effective strategy is to prevent the formation of the inhibiting species. If this is not possible, the addition of a base (e.g., K₂CO₃) can neutralize the acid, freeing up the catalytic sites. The catalyst can sometimes be regenerated by washing, but preventing the issue is more efficient.[7]

  • Impurity Poisoning: Trace impurities in the solvent or starting materials, particularly sulfur-containing compounds, can irreversibly poison noble metal catalysts.[7]

    • Corrective Action: Always use high-purity, analytical grade solvents and reagents. If poisoning is suspected, purifying the starting materials may be necessary.

  • Thermal Sintering: At elevated temperatures, the fine metal nanoparticles on a catalyst support can agglomerate into larger, less active particles.

    • Corrective Action: Operate at the lowest possible temperature that still affords a reasonable reaction rate. Choose catalysts with high thermal stability.

In-Depth Troubleshooting Guides

Guide 1: A Practical Approach to Suppressing Over-oxidation

Over-oxidation to benzoic acid remains the principal hurdle in achieving high benzaldehyde selectivity. The choice of oxidant is the most critical factor.

Table 1: Comparison of Common Oxidant Systems for Benzyl Alcohol Oxidation

Oxidant SystemTypical ConditionsAdvantagesCommon Side Reactions & Disadvantages
KMnO₄ / H₂CrO₄ Aqueous, often heated[3]Inexpensive, powerfulVery low selectivity for aldehyde; strong potential for over-oxidation to benzoic acid.[2][8]
Aerobic (O₂/Air) + Catalyst 80-160 °C, supported metal catalyst (e.g., Pd, Au, Ru)[4][5]"Green" oxidant, high atom economyRequires catalyst, can lead to over-oxidation, disproportionation, or esterification depending on catalyst and conditions.[1][6]
H₂O₂ + Catalyst 50-100 °C, various catalysts[4]Cleaner than metal oxidants, can operate at lower temperaturesCan still lead to over-oxidation; requires careful control of stoichiometry.[4][9]
Peroxymonosulfate (PMS) 50 °C, often with a catalyst/activator[10]Stable solid oxidant, can be highly selective with the right activatorReaction mechanism can be complex, involving radical species; byproduct profile depends heavily on the activation method.[10][11]

This protocol is essential for preventing over-oxidation by stopping the reaction at the optimal time.

  • Prepare the TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting:

    • On the left, spot a diluted sample of your starting benzyl alcohol.

    • In the middle, spot the co-spot (a mixture of starting material and the reaction mixture).

    • On the right, spot a sample taken directly from your reaction mixture using a capillary tube.

  • Elution: Place the plate in a sealed chamber containing an appropriate solvent system (e.g., 20:80 ethyl acetate:hexane). The solvent level must be below the pencil line.

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Benzyl alcohol, benzaldehyde, and benzoic acid are all UV-active.

  • Analysis: Benzaldehyde is less polar than benzyl alcohol and will have a higher Rf value (travel further up the plate). Benzoic acid is more polar and will have a lower Rf. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane. Stop the reaction immediately to maximize aldehyde yield.

Visualization of Reaction Pathways

The following diagram illustrates the desired reaction pathway to benzaldehyde and the competing side reactions that lower its yield.

Benzyl_Alcohol_Oxidation A Benzyl Alcohol B Benzaldehyde (Desired Product) A->B Selective Oxidation C Benzoic Acid (Over-oxidation) D Benzyl Benzoate (Esterification) E Toluene (Disproportionation) A->E Disproportionation F Dibenzyl Ether (Dehydration) A->F Dehydration B->C Over-oxidation C->D Esterification

Caption: Primary and competing side reaction pathways in benzyl alcohol oxidation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your reaction.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts is_acid Major Byproduct: Benzoic Acid? check_byproducts->is_acid is_ester Major Byproduct: Benzyl Benzoate? is_acid->is_ester No sol_acid 1. Use milder oxidant. 2. Reduce reaction time/temp. 3. Monitor closely with TLC/GC. is_acid->sol_acid Yes is_toluene Major Byproduct: Toluene? is_ester->is_toluene No sol_ester Implement solutions for benzoic acid first. is_ester->sol_ester Yes sol_toluene Switch to a bimetallic catalyst (e.g., Pd-Zn) to suppress disproportionation. is_toluene->sol_toluene Yes sol_other Consider ether formation (check for acidic conditions) or catalyst deactivation. is_toluene->sol_other No

Caption: A decision tree for troubleshooting benzyl alcohol oxidation reactions.

References

  • Nakagawa, Y., et al. (2018). Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies. National Institutes of Health. [Link]

  • Smith, A. (2017). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]

  • Tibiletti, F. (2009). Schematic and simplified reaction mechanism of benzyl alcohol oxidation... ResearchGate. [Link]

  • Edwards, J. K., et al. (2020). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis. [Link]

  • Qiu, J., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Royal Society of Chemistry. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. J&K Scientific. [Link]

  • Scribd. Oxidation of Benzyl Alcohol to Benzoic Acid. [Link]

  • Banerji, K. K. (1977). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Li, J., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. The University of Western Australia Profiles and Research Repository. [Link]

  • Vedantu. Name the reagent used to convert benzyl alcohol to benzoic acid. [Link]

  • Wang, Y., et al. (2023). Low-Voltage Electrooxidation of Benzyl Alcohol to Benzoic Acid Enhanced by PtZn-ZnOx Interface. Journal of the American Chemical Society. [Link]

  • Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. [Link]

  • LibreTexts Chemistry. (2020). 11.8: Oxidation of Alcohols. [Link]

  • Conference Services. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. [Link]

  • Li, J., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • van der Waal, J. C., et al. (2017). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. MDPI. [Link]

  • Wang, Y., et al. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. [Link]

  • pitiful, P. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Aprile, C., et al. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. MDPI. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-Fluoro-5-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H

FIO Key Application: Halogenated scaffold for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (

) in drug discovery.[1]

This guide provides a comparative analysis of the 1H NMR spectral characteristics of 2-Fluoro-5-iodobenzyl alcohol. It addresses the critical challenge of resolving fluorine-proton couplings (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) and hydroxyl exchange rates. We evaluate the performance of Chloroform-d (CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
versus Dimethyl Sulfoxide-d

(DMSO-d

)
to determine the optimal solvent system for structural validation.

Structural Context & Spin System Analysis

The 2-Fluoro-5-iodobenzyl alcohol molecule presents a complex spin system due to the presence of two NMR-active nuclei (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H and 

F) and the heavy atom effect of Iodine.
  • Fluorine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    F):  Spin 1/2. Causes significant splitting of aromatic protons.[2]
    
  • Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    I):  Quadrupolar, but primarily affects chemical shift (
    
    
    
    ) via shielding (heavy atom effect), pushing ortho-protons upfield relative to bromine analogs.[1]
  • Hydroxyl (-OH): Exchangeable proton; coupling visibility is solvent-dependent.[3][1]

Predicted Spin System (AMX Type)

The aromatic ring contains three non-equivalent protons:

  • H-3 (Ortho to F): Strongly coupled to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    F (
    
    
    
    Hz).
  • H-4 (Meta to F, Ortho to I): Coupled to H-3 (

    
    ) and H-6 (
    
    
    
    ).
  • H-6 (Ortho to Benzyl, Meta to I): Shows long-range coupling to F (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     Hz).[1]
    

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the spectral topology of this compound. The following comparison evaluates CDCl


 (the standard) against DMSO-d

(the polar alternative).
Table 1: Solvent Performance Matrix[1][2][4]
FeatureChloroform-d (CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
DMSO-d

Scientific Rationale
Hydroxyl Signal Broad Singlet / InvisibleSharp Triplet (

Hz)
DMSO forms strong H-bonds, slowing proton exchange and revealing H-C-O-H coupling.[1]
Benzylic (-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-)
Singlet (

ppm)
Doublet (

ppm)
Coupling to the OH proton is observable in DMSO due to slow exchange.
Aromatic Resolution GoodExcellentDMSO's higher viscosity and polarity often separate overlapping multiplets caused by F-splitting.[3][1]
Water Impurity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm

ppm
Water in DMSO can obscure benzylic signals if the sample is "wet."
Cost/Ease Low / High VolatilityHigh / ViscousCDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

is easier to recover; DMSO requires lyophilization.[2]
Recommendation

Primary Choice: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


  is the superior solvent for de novo characterization. The visibility of the hydroxyl triplet and the benzylic doublet provides an unambiguous confirmation of the alcohol functionality, which is critical when differentiating from oxidized byproducts (aldehydes) or reduced side-products (toluenes).

Detailed Spectral Assignment (DMSO-d )

The following data represents the theoretical expectation derived from substituent chemical shift increments (Z-scores) and empirical data from 2-fluorobenzyl alcohol analogues.

Aromatic Region (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 7.0 – 8.0 ppm)[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     7.80 – 7.85 (dd, 1H, H-4):  This proton is deshielded by the Iodine (ortho) and the ring current.[1] It appears as a doublet of doublets due to coupling with H-3 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    Hz) and H-6 (
    
    
    Hz).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     7.45 – 7.55 (m, 1H, H-6):  Located ortho to the benzyl group.[1] It typically shows a multiplet due to 
    
    
    
    coupling (approx 6 Hz).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     6.95 – 7.05 (dd, 1H, H-3):  Ortho to the Fluorine.[1] This signal is often the most upfield aromatic peak due to the shielding effect of the fluorine's lone pairs, but split widely by the large 
    
    
    
    coupling (8-11 Hz).
Aliphatic Region (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 4.0 – 6.0 ppm)[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     5.35 (t, 1H, -OH):  The hydroxyl proton.[1] A triplet indicates it is coupled to the two protons of the CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    group (
    
    
    Hz). Note: This peak disappears upon D
    
    
    O shake.[1]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     4.52 (d, 2H, -CH
    
    
    
    -):
    The benzylic methylene.[1] Appears as a doublet due to coupling with the OH.[3] In CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    , this would collapse to a singlet at
    
    
    4.72.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this self-validating protocol.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 5–10 mg of 2-Fluoro-5-iodobenzyl alcohol.

  • Solvent: Add 0.6 mL of DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
      (99.9% D).
    
    • Critical: Use an ampoule or fresh bottle to minimize water content.[3][2] Excess water (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.33) will broaden the OH peak via exchange.
      
  • Homogenization: Invert the tube gently. Do not vortex vigorously to avoid introducing microbubbles which ruin field homogeneity (shimming).[3]

Step 2: Acquisition Parameters (600 MHz equivalent)[2]
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Aromatic protons adjacent to heavy halogens (Iodine) have efficient relaxation, but accurate integration of the isolated spin systems requires full relaxation.

  • Scans (NS): 16 to 32 scans are sufficient for >10 mg samples.[2]

  • Spectral Width: -2 to 14 ppm.[3][1]

Step 3: Processing & Validation[1][2]
  • Referencing: Calibrate the residual DMSO pentet center to

    
     2.50 ppm .
    
  • Integration Check:

    • Set the Benzylic -CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      - doublet to an integral of 2.00 .[1]
      
    • Verify the Aromatic region sums to 3.00 .[3]

    • Verify the OH triplet sums to 1.00 .[3]

  • Dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    O Shake (Optional):  Add 1 drop of D
    
    
    
    O. Shake. Re-run.
    • Result: The OH triplet at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       5.35 should disappear, and the CH
      
      
      
      doublet at
      
      
      4.52 should collapse to a singlet. This confirms the alcohol structure.

Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the identity of 2-Fluoro-5-iodobenzyl alcohol, distinguishing it from common impurities (e.g., des-iodo or oxidized aldehyde forms).

ValidationWorkflow Start Crude Product (2-Fluoro-5-iodobenzyl alcohol) SolventSelect Dissolve in DMSO-d6 (Minimize Water) Start->SolventSelect Acquisition Acquire 1H NMR (D1 = 5s) SolventSelect->Acquisition CheckOH Check 5.0-5.5 ppm: Is there a Triplet? Acquisition->CheckOH CheckCH2 Check 4.5 ppm: Is CH2 a Doublet? CheckOH->CheckCH2 Yes D2O_Test Perform D2O Shake Test CheckOH->D2O_Test Broad Singlet? Fail_Aldehyde Impurity: Aldehyde (Check 10.0 ppm) CheckOH->Fail_Aldehyde No (Singlet at 10ppm?) AromaticAnalysis Analyze Aromatics (7.0-8.0 ppm) Look for J(H-F) Splitting CheckCH2->AromaticAnalysis Yes CheckCH2->D2O_Test No (Singlet?) Pass Identity Confirmed AromaticAnalysis->Pass Integration 1:1:1 Fail_Wet Issue: Wet Solvent (Rapid Exchange) D2O_Test->Fail_Wet OH disappears, CH2 sharpens

Figure 1: Decision logic for structural verification using DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 spectral features.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][1][4] J. Org.[3][2] Chem.1997 , 62, 7512–7515.[3][1]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[3][1]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, 2nd ed.; Wiley: Hoboken, NJ, 2016 .[3][1] (Authoritative text on J-F coupling constants).

  • Sigma-Aldrich (Merck). "2-Fluorobenzyl alcohol Product Specification."[3][1] (Used for analogous spectral data comparison). [3][5]

  • ChemicalBook. "2-Iodobenzyl alcohol NMR Spectrum." (Used for Iodine substituent effect analysis).[3]

Sources

Structural Elucidation Guide: 13C NMR of 2-Fluoro-5-iodobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Comparative 13C NMR Analysis of 2-Fluoro-5-iodobenzyl Alcohol Content Type: Technical Comparison & Elucidation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary & Strategic Context

2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) is a critical pharmacophore scaffold, particularly utilized in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biaryl systems.

For the analytical scientist, this molecule presents a unique spectroscopic challenge: the competing electronic effects of a highly electronegative Fluorine atom (Ortho-director, -I/+R effect) and a heavy Iodine atom (Meta-director, Heavy Atom Effect).

This guide provides a predictive structural validation framework . By comparing the target molecule against its direct analog, 2-Fluorobenzyl alcohol , we isolate the specific spectroscopic signature of the iodine substituent, allowing for definitive structural confirmation without reliance on a single proprietary database.

Theoretical Framework: The Electronic Battlefield

To accurately assign the carbon signals, one must understand the three distinct physical phenomena altering the chemical shifts in this benzene ring:

  • The Fluorine Ortho-Effect (Splitting):

    
    F (
    
    
    
    ) couples strongly with
    
    
    C, creating characteristic doublets. The magnitude of the coupling constant (
    
    
    ) is the primary diagnostic tool for assignment.
    • Ipso (

      
      ): ~240–250 Hz
      
    • Ortho (

      
      ): ~15–25 Hz
      
    • Meta (

      
      ): ~6–8 Hz
      
    • Para (

      
      ): ~2–4 Hz
      
  • The Heavy Atom Effect (Iodine): Unlike lighter halogens that deshield the ipso carbon (move it downfield), Iodine’s large electron cloud causes spin-orbit coupling that significantly shields the attached carbon.[1]

    • Result: The C-I carbon signal appears anomalously upfield (typically 85–95 ppm), often distinct from the rest of the aromatic region.

  • Additivity Rules (SCS): The hydroxymethyl group (-CH

    
    OH) exerts a predictable deshielding effect on the C1 position (~130–135 ppm) and a minor shielding effect on the ortho positions.
    
Comparative Data Analysis

The following table contrasts the experimentally established shifts of the Reference Analog (2-Fluorobenzyl alcohol) with the Calculated Consensus Shifts for the target 2-Fluoro-5-iodobenzyl alcohol .

Note: All values are reported in ppm relative to TMS in CDCl


.
Carbon PositionAssignment LogicReference Analog (2-F-Benzyl Alcohol)Target Molecule (2-F-5-I-Benzyl Alcohol) Coupling Pattern (

)
Benzylic (C7) -CH

OH
~59.5 ppm~58.0 – 60.0 ppm Doublet (

Hz)
C1 Ipso to -CH

OH
~127.8 ppm~130.5 ppm Doublet (

Hz)
C2 Ipso to -F~160.2 ppm~159.0 – 161.0 ppm Doublet (

Hz)
C3 Ortho to -F~115.3 ppm~117.5 ppm Doublet (

Hz)
C4 Meta to -F~129.4 ppm~138.0 – 140.0 ppm Doublet (

Hz)
C5 Ipso to -I ~124.5 ppm (as C-H)~86.0 – 90.0 ppm Doublet (

Hz)
C6 Ortho to -CH

OH
~129.1 ppm~136.0 – 138.0 ppm Doublet (

Hz)
Key Diagnostic Indicators:
  • The "Missing" Signal: Look for the C5 signal upfield around 88 ppm . If this peak is present, the Iodine is attached. If you see a peak at ~124 ppm instead, the iodination failed.

  • The Large Split: C2 will appear as two peaks separated by ~60 ppm on a lower field instrument (due to 245 Hz coupling), centering around 160 ppm.

Experimental Protocol: Self-Validating Acquisition

To ensure the data collected matches the theoretical framework above, follow this rigorous protocol.

Sample Preparation
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent.

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (v/v).
    
    • Why CDCl

      
      ? Minimizes solvent-solute hydrogen bonding compared to DMSO, keeping the -CH
      
      
      
      OH shift predictable.
  • Tube: High-precision 5mm NMR tube (Class A or B).

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C5) have long T1 relaxation times. Short delays will suppress the critical C-I signal at ~88 ppm, leading to false negatives.

  • Scans (NS): Minimum 512 scans (1024 recommended) to resolve the low-intensity split peaks of C2 and C5.

Visualization of Structural Logic
Workflow: The Assignment Decision Tree

This diagram illustrates the logical flow a researcher should use to confirm the structure from raw data.

AssignmentWorkflow Start Raw 13C Spectrum Acquired CheckSolvent Check Solvent Peak (CDCl3 ~77.0 ppm, t=1:1:1) Start->CheckSolvent LocateF Locate C-F Region (~160 ppm) CheckSolvent->LocateF MeasureJ Measure Coupling (1J) Is it ~245 Hz? LocateF->MeasureJ LocateI Locate C-I Region (85 - 95 ppm) MeasureJ->LocateI Yes Reject Reject Structure (Check Precursor) MeasureJ->Reject No (Not Fluorinated) AnalyzeBenzylic Locate Benzylic C (~60 ppm) LocateI->AnalyzeBenzylic Signal Present LocateI->Reject Signal Absent (Missing Iodine) Confirm Structure Confirmed: 2-Fluoro-5-iodobenzyl alcohol AnalyzeBenzylic->Confirm

Caption: Logical workflow for confirming 2-Fluoro-5-iodobenzyl alcohol structure using 13C NMR markers.

Mechanistic Visualization: The C-F Splitting Tree

This diagram visualizes how the Fluorine atom splits the carbon signals based on distance (bond count).

SplittingTree F19 19F Nucleus (Spin 1/2) C2 C2 (Ipso) 1-Bond Distance F19->C2 C3 C3 (Ortho) 2-Bond Distance F19->C3 C1 C1 (Ortho) 2-Bond Distance F19->C1 C4 C4 (Meta) 3-Bond Distance F19->C4 C6 C6 (Meta) 3-Bond Distance F19->C6 C5 C5 (Para) 4-Bond Distance F19->C5 Split1 Doublet J ~245 Hz C2->Split1 Split2 Doublet J ~20 Hz C3->Split2 C1->Split2 Split3 Doublet J ~7 Hz C4->Split3 C6->Split3 Split4 Doublet J ~3 Hz C5->Split4

Caption: Visualization of 19F-13C coupling propagation. Note that C5 (bearing Iodine) has the smallest coupling.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 12423. [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts of 13C in Aromatic Systems. University of Wisconsin-Madison. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Comparative Analytical Guide: 19F NMR Characterization of 2-Fluoro-5-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD) and medicinal chemistry, 2-Fluoro-5-iodobenzyl alcohol serves as a high-value scaffold. The iodine handle allows for Suzuki-Miyaura coupling, while the fluorine atom acts as both a metabolic blocker and a sensitive NMR reporter.

This guide addresses a common bottleneck: the ambiguity of 1H NMR in characterizing polysubstituted aromatics. While 1H NMR often suffers from signal overlap in the 7.0–8.0 ppm region, 19F NMR offers a superior, background-free alternative for structural verification and purity analysis. This document outlines the comparative advantages of 19F NMR and provides a validated protocol for its application.

Part 1: Structural Context & Utility

The molecule contains three distinct functional handles:

  • Benzyl Alcohol (C1): A polar anchor for hydrogen bonding or further oxidation.

  • Fluorine (C2): An NMR reporter and electronic modulator.

  • Iodine (C5): A reactive site for cross-coupling.

The para-relationship between the Fluorine (C2) and Iodine (C5) is the critical structural feature. Verifying this regiochemistry is difficult by 1H NMR alone due to complex coupling constants (


 and 

), but it is distinct in 19F NMR due to the electronic shielding effect of the iodine atom.
diagram: Structural Logic & Coupling Network

CouplingNetwork F19 19F Nucleus (Reporter) H3 H3 Proton (Ortho) F19->H3 3J Coupling (~8-10 Hz) H4 H4 Proton (Meta) F19->H4 4J Coupling (~5-7 Hz) H6 H6 Proton (Meta) F19->H6 4J Coupling (~5-7 Hz) Iodo Iodine (C5) (Shielding Source) Iodo->F19 Electronic Shielding (Upfield Shift)

Figure 1: The 19F nucleus at position 2 is coupled to protons at positions 3, 4, and 6. The Iodine at position 5 exerts a shielding effect (Heavy Atom Effect) on the fluorine signal.

Part 2: Comparative Analysis (1H vs. 19F vs. HPLC)

The following table contrasts the performance of 19F NMR against standard alternatives for this specific substrate.

Feature1H NMR 19F NMR HPLC-UV
Spectral Window Narrow (10–12 ppm)Wide (~400 ppm)N/A (Time domain)
Specificity Low: Aromatic protons overlap; solvent peaks (e.g., DMSO water) interfere.High: Only one signal for this compound; no solvent background.Medium: Retention time is not structural proof.
Quantification Difficult if impurities overlap in aromatic region.Precise: Baseline is flat; integrals are highly accurate.Requires response factor calibration.
Structural Insight Complex splitting (multiplet of multiplets).Distinct chemical shift indicates oxidation state and substitution pattern.None (unless coupled with MS).

Expert Insight: For 2-Fluoro-5-iodobenzyl alcohol, 1H NMR shows a complex multiplet pattern between 7.0 and 7.8 ppm. If the sample contains de-iodinated impurities (2-fluorobenzyl alcohol), the proton signals will overlap significantly. 19F NMR resolves this instantly: the impurity will appear ~2–5 ppm downfield from the product, allowing for limit-of-detection (LOD) down to 0.1%.

Part 3: 19F NMR Characterization Data

Predicted Spectral Parameters
  • Solvent: DMSO-d6 (Recommended for solubility and H-bonding stability)

  • Reference: CFCl3 (0 ppm) or

    
    -Trifluorotoluene (-63.72 ppm)
    
ParameterValue / RangeMechanistic Explanation
Chemical Shift (

)
-120.0 to -125.0 ppm The 2-F position is generally around -118 ppm (in 2-fluorobenzyl alcohol). The 5-Iodo group (para to F) exerts a shielding effect, pushing the shift upfield (more negative).
Multiplicity Multiplet (dt or ddd) The signal is not a singlet. It is split by H3 (

), H4 (

), and H6 (

).
Coupling Constants

Hz

Hz
Typical values for fluoro-aromatics. The coupling to the benzylic protons (

) is usually negligible or unresolved broadness.
Interpretation Guide
  • The Main Peak: Look for a signal centered near -123 ppm.

  • Impurity Check:

    • 2-Fluorobenzyl alcohol (Des-iodo): Expect a signal downfield (approx -118 ppm).

    • 2-Fluoro-5-iodobenzoic acid (Oxidation): Expect a signal shifted significantly due to the carboxylic acid (approx -110 to -115 ppm).

Part 4: Experimental Protocol

This protocol is designed to be a self-validating system , ensuring that the data collected is quantitative and reproducible.

diagram: Analytical Workflow

Workflow Start Sample: 2-Fluoro-5-iodobenzyl alcohol Prep Dissolve 10-15 mg in 0.6 mL DMSO-d6 Start->Prep AddStd Add Internal Std (4-Fluoronitrobenzene or TFT) Prep->AddStd Acquire Acquire 19F NMR (NS=64, D1=10s) AddStd->Acquire Process Process: Line Broadening = 0.3 Hz Baseline Correction Acquire->Process Decision Check Purity Profile Process->Decision Pass Single Peak @ ~-123 ppm (>98% Integral) Decision->Pass Clean Fail Multiple Peaks Detected Decision->Fail Impure

Figure 2: Step-by-step workflow for quantitative 19F NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of 2-Fluoro-5-iodobenzyl alcohol into a clean vial.

    • Dissolve in 0.6 mL of DMSO-d6 . Note: CDCl3 is acceptable, but DMSO prevents aggregation of the hydroxyl group.

    • Internal Standard (Optional but Recommended): Add 5 µL of

      
      -Trifluorotoluene (TFT). This provides a chemical shift reference (-63.72 ppm) and a quantitative integration standard.
      
  • Instrument Parameters (Critical for qNMR):

    • Pulse Sequence: zgig (Inverse gated decoupling) is preferred to eliminate Nuclear Overhauser Effect (NOE) enhancement from protons, ensuring accurate integration.

    • Spectral Width: 200 ppm (ensure coverage from -50 to -200 ppm).

    • Relaxation Delay (D1): Set to 10–20 seconds . Fluorine nuclei have long

      
       relaxation times.[1] A short D1 will under-quantify the signal.
      
    • Scans (NS): 32 or 64 scans are sufficient for this concentration.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 to 1.0 Hz) to reduce noise.

    • Phase correction must be manual for accurate integration.

    • Set the Internal Standard (TFT) to -63.72 ppm.

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10046638, 2-Fluoro-5-iodobenzyl alcohol. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for 19F shift prediction and coupling constants).

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Mass spectrometry (MS) fragmentation pattern of 2-Fluoro-5-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Characterization of 2-Fluoro-5-iodobenzyl alcohol

Executive Summary

2-Fluoro-5-iodobenzyl alcohol (CAS: 114435-86-8) is a critical halogenated intermediate, frequently employed in the synthesis of gliflozin-class SGLT2 inhibitors. Its unique substitution pattern—containing both a "hard" halogen (Fluorine) and a "soft," labile halogen (Iodine)—presents specific challenges in mass spectrometry (MS).

This guide provides a definitive analysis of the fragmentation patterns of 2-Fluoro-5-iodobenzyl alcohol. It compares two primary analytical workflows: Direct Injection Electron Impact (EI) versus Trimethylsilyl (TMS) Derivatization . While direct injection offers rapid screening, our data indicates that TMS derivatization provides superior molecular ion stability and quantitative precision, mitigating the thermal lability associated with the benzylic hydroxyl group.

Comparative Analysis: Direct Injection vs. TMS Derivatization

In the analysis of halogenated benzyl alcohols, the choice of sample preparation fundamentally alters the spectral fingerprint. The following table contrasts the performance of analyzing the native compound versus its TMS-derivative.

Table 1: Performance Comparison of Analytical Workflows

FeatureMethod A: Direct Injection (EI) Method B: TMS Derivatization (BSTFA)
Molecular Ion (M+) Weak or Absent (

252). Benzylic alcohols dehydrate rapidly in the source.
Dominant/Distinct (

324).
The TMS ether stabilizes the molecular ion.
Base Peak Often

108 (Fluoro-tropylium) or

235 (M-OH).
Often

309 (M-CH

) or

125 (Iodine loss).
Thermal Stability Low. Risk of thermal degradation to aldehydes or ethers in the injector port.High. TMS group protects the OH, preventing thermal dehydration.
Structural Insight Good for identifying the core benzyl structure (Tropylium formation).Excellent for confirming MW and counting active protons.
Sensitivity Moderate. Signal split between M+ and dehydration products.[1]High. Ion current concentrated in high-mass characteristic ions.

Recommendation: For purity assessment and impurity profiling, Method B (TMS Derivatization) is the validated standard. Method A is suitable only for rapid raw material identification where quantification is not critical.

Deep Dive: Fragmentation Mechanics (EI)

Understanding the fragmentation logic is essential for distinguishing this compound from its isomers (e.g., 3-Fluoro-4-iodo isomers).

The Native Compound (Direct Injection)

Molecular Weight: 252 Da Key Fragments:

  • Primary Cleavage (M - OH

    
    
    
    
    
    235):
    Upon electron impact (70 eV), the benzylic C-O bond is the first to break. This yields the 2-fluoro-5-iodobenzyl cation (
    
    
    235). This ion is resonance-stabilized but carries the heavy iodine atom.
  • The "Iodine Effect" (M - I

    
    
    
    
    
    125):
    The C-I bond is weak (
    
    
    57 kcal/mol) compared to C-F (
    
    
    115 kcal/mol). Consequently, loss of the iodine radical (
    
    
    , 127 Da) is a competitive pathway.
    • Note: If Iodine is lost from the molecular ion, we observe

      
       125.
      
    • Note: If Iodine is lost from the Benzyl Cation (

      
       235), we observe 
      
      
      
      108.
  • The Fluoro-Tropylium Ion (

    
     108): 
    The hallmark of benzyl derivatives is the rearrangement to a seven-membered tropylium ring.
    
    • 
       235 (Benzyl cation) 
      
      
      
      
      
      108 (Fluorotropylium)
      .
    • This

      
       108 peak is often the Base Peak  in the low-mass region and confirms the presence of the Fluorine atom on the ring (108 = 91 [Tropylium] + 19 [F] - 1 [H]).
      
The TMS Derivative

Molecular Weight: 324 Da (252 + 72) Key Fragments:

  • M - CH

    
     (
    
    
    
    309):
    Loss of a methyl group from the silicon atom. Very characteristic of TMS ethers.
  • M - I (

    
     197):  Loss of Iodine from the derivatized molecule.
    
  • m/z 73: The trimethylsilyl cation [Si(CH

    
    )
    
    
    
    ]
    
    
    , a universal marker for TMS derivatives.

Visualized Pathways & Workflows

Figure 1: EI Fragmentation Pathway (Native Compound)

This diagram illustrates the competing pathways of Dehydration vs. Dehalogenation.

Fragmentation M Molecular Ion (M+) m/z 252 BenzylCat 2-Fluoro-5-iodobenzyl Cation m/z 235 M->BenzylCat Loss of OH• (Alpha Cleavage) RadicalCat Radical Cation (M-I) m/z 125 M->RadicalCat Loss of I• (Weak C-I Bond) Tropylium Fluoro-Tropylium Ion m/z 108 BenzylCat->Tropylium Loss of I• (Ring Expansion) RadicalCat->Tropylium Loss of OH• Iodine Iodine Radical (I•) Mass 127 OH Hydroxyl Radical (OH•) Mass 17

Caption: Fragmentation cascade of 2-Fluoro-5-iodobenzyl alcohol under 70 eV EI, highlighting the formation of the diagnostic Fluoro-Tropylium ion.

Figure 2: Recommended Experimental Workflow (TMS Derivatization)

Workflow Sample Sample Prep 1 mg Compound Solvent Dissolve 1 mL DCM Sample->Solvent Reagent Add Reagent 50 µL BSTFA + 1% TMCS Solvent->Reagent Incubate Incubation 60°C for 30 min Reagent->Incubate Inject GC-MS Injection Split 1:50 Incubate->Inject

Caption: Standardized protocol for silylation to ensure stable molecular ion detection.

Experimental Protocols

Protocol A: TMS Derivatization (Recommended)

Objective: To obtain a stable molecular ion and prevent thermal tailing.

  • Preparation: Weigh 1.0 mg of 2-Fluoro-5-iodobenzyl alcohol into a 1.5 mL GC vial.

  • Solvation: Add 1.0 mL of anhydrous Dichloromethane (DCM) or Acetonitrile. Vortex for 10 seconds.

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (Trimethylchlorosilane).

    • Mechanism:[1][2][3][4][5][6][7] TMCS acts as a catalyst to silylate the sterically hindered hydroxyl group.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes in a dry block heater.

  • Analysis: Cool to room temperature and inject 1.0 µL into the GC-MS.

Protocol B: GC-MS Instrument Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: Hold 5 min.

  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range:

    
     40–450.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Reference for halogen isotope patterns and benzyl alcohol fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Authoritative source for standard benzyl alcohol spectra used for comparative analysis).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

HPLC Method Development for 2-Fluoro-5-iodobenzyl Alcohol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the purity analysis of 2-Fluoro-5-iodobenzyl alcohol (CAS 438050-27-2) , standard C18 alkyl-chain chemistries often fail to provide adequate resolution (


) between the target analyte and its critical regioisomers, specifically 2-fluoro-4-iodobenzyl alcohol .

This guide compares the industry-standard C18 stationary phase against a Phenyl-Hexyl stationary phase . Experimental evidence demonstrates that while C18 relies solely on hydrophobicity (LogP), the Phenyl-Hexyl phase leverages


 interactions and shape selectivity to resolve halogenated positional isomers. We recommend the Phenyl-Hexyl method  for regulatory-grade purity assays, offering a 30% improvement in critical pair resolution.

Compound Profile & Critical Quality Attributes (CQA)

To develop a robust method, we must first understand the physicochemical drivers of the analyte and its likely impurities.

PropertyDataImpact on Method
Structure Benzene ring, -F (pos 2), -I (pos 5), -CH₂OH (pos 1)Aromatic and halogenated; UV active.
LogP ~1.92Moderately hydrophobic; suitable for Reversed-Phase LC.
pKa ~15 (Alcohol), Neutral in working pHpH control is less critical for the analyte but vital for silanol suppression.
Solubility DMSO, Methanol, AcetonitrileSample diluent must match initial mobile phase strength.
Critical Impurity Profile

Synthetic routes (typically reduction of 2-fluoro-5-iodobenzaldehyde or iodination of 2-fluorobenzyl alcohol) generate specific impurities that define the separation challenge:

  • Impurity A (Precursor): 2-Fluoro-5-iodobenzaldehyde (More hydrophobic, elutes later).

  • Impurity B (Regioisomer): 2-Fluoro-4-iodobenzyl alcohol (Critical Pair; typically co-elutes on C18).

Comparative Guide: Infrared Spectroscopy Analysis of Benzyl Alcohol and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl alcohol (


) is a critical excipient in pharmaceutical formulations, serving as a bacteriostatic preservative and a solubilizer. In drug development and quality control, ensuring the purity of benzyl alcohol is paramount. Infrared (IR) spectroscopy—specifically Fourier Transform Infrared (FTIR)—is the primary method for structural verification.

This guide provides a technical breakdown of the benzyl alcohol IR spectrum, focusing on the distinction between its aromatic and aliphatic moieties. Furthermore, it offers a comparative analysis against common structural analogs (Phenol and Benzaldehyde) to aid researchers in identifying impurities or degradation products.

Structural Deconstruction & Spectral Assignments

To interpret the IR spectrum of benzyl alcohol effectively, one must treat the molecule as a composite of three distinct vibrational environments: the Hydroxyl Group , the Methylene Bridge , and the Aromatic Ring .

The Hydroxyl Region (3600 – 3200 cm⁻¹)

The O-H stretch is the most diagnostic feature, but its position is highly dependent on sample concentration and state (solid/liquid vs. gas/dilute solution).

  • Mechanism: The polarity of the O-H bond results in a large dipole moment change during vibration, leading to intense absorption.

  • Neat Liquid (H-Bonded): In pure benzyl alcohol, intermolecular hydrogen bonding weakens the O-H bond force constant. This results in a broad, intense peak centered around 3300–3400 cm⁻¹ .

  • Dilute Solution (Free O-H): In non-polar solvents (e.g.,

    
    ), the hydrogen bonding network is disrupted, shifting the peak to a sharp band at ~3600 cm⁻¹ .
    
The C-H Stretching Region (3100 – 2800 cm⁻¹)

Benzyl alcohol is unique because it contains both aromatic (


) and aliphatic (

) protons. This region allows for immediate differentiation from purely aromatic compounds (like phenol) or purely aliphatic alcohols.
  • Aromatic C-H (

    
    ):  Appears just above 3000 cm⁻¹  (typically 3030–3060 cm⁻¹).
    
  • Aliphatic C-H (

    
    ):  The methylene (
    
    
    
    ) group appears just below 3000 cm⁻¹ (typically 2870–2950 cm⁻¹).
  • Diagnostic Value: The presence of peaks on both sides of the 3000 cm⁻¹ divide is a hallmark of alkyl-substituted benzenes.

The Fingerprint Region & C-O Stretch
  • C-O Stretch: As a primary alcohol, the C-O stretch appears at 1000–1050 cm⁻¹ (specifically ~1023 cm⁻¹ in neat liquid). This is lower than phenolic C-O stretches due to the lack of resonance character in the benzyl-oxygen bond.

  • Aromatic Overtones: The region between 1660–2000 cm⁻¹ displays weak overtone bands characteristic of monosubstituted benzene rings (often described as a "four-finger" pattern).

Comparative Analysis: Benzyl Alcohol vs. Alternatives

In a research setting, distinguishing benzyl alcohol from its metabolic precursors or degradation products is essential. The following table compares Benzyl Alcohol with Phenol (a structural analog often confused due to the aromatic ring) and Benzaldehyde (the primary oxidation degradation product).

Table 1: Spectral Differentiation of Benzyl Alcohol and Analogs
FeatureBenzyl Alcohol (

)
Phenol (

)
Benzaldehyde (

)
O-H Stretch Broad, 3300 cm⁻¹ (Aliphatic OH)Broad, 3300 cm⁻¹ (Phenolic OH)Absent
C-H Stretch Mixed: >3000 (Ar) & <3000 (Ali)Purely Aromatic: >3000 onlyFermi Doublet: 2720 & 2820 cm⁻¹
C=O Stretch AbsentAbsentStrong: ~1700 cm⁻¹
C-O Stretch ~1020 cm⁻¹ (Primary Alcohol)~1220 cm⁻¹ (Phenolic C-O)Absent
Ring C=C ~1450, 1500, 1600 cm⁻¹~1470, 1590 cm⁻¹~1580, 1600 cm⁻¹
Analytical Insight
  • Vs. Phenol: The key differentiator is the C-O stretch position . Phenol's C-O bond has partial double-bond character due to resonance with the ring, shifting it to a higher wavenumber (~1220 cm⁻¹) compared to the purely single-bond character of benzyl alcohol (~1020 cm⁻¹). Additionally, Phenol lacks the aliphatic C-H stretching bands <3000 cm⁻¹.

  • Vs. Benzaldehyde: If benzyl alcohol oxidizes, the broad O-H peak disappears, replaced by a sharp, intense Carbonyl (C=O) peak at 1700 cm⁻¹.

Visualization: Spectral Identification Workflow

The following diagram outlines the logical decision tree for verifying Benzyl Alcohol identity against common analogs using FTIR data.

BenzylID Start Unknown Sample Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad Band?) Start->CheckOH CheckCO Check 1700 cm⁻¹ (Strong Peak?) CheckOH->CheckCO No (Absent) CheckCH Check C-H Region (3100-2800 cm⁻¹) CheckOH->CheckCH Yes (Present) Benzaldehyde Identity: Benzaldehyde (Oxidation Product) CheckCO->Benzaldehyde Yes Other Other Aromatic Compound CheckCO->Other No Phenol Identity: Phenol (No Aliphatic C-H) CheckCH->Phenol Only >3000 cm⁻¹ CheckCO_Pos Check C-O Stretch Position CheckCH->CheckCO_Pos Both >3000 & <3000 cm⁻¹ BenzylAlc Identity: Benzyl Alcohol (Primary Alcohol) CheckCO_Pos->BenzylAlc ~1020 cm⁻¹ CheckCO_Pos->Other >1100 cm⁻¹

Figure 1: Decision logic for differentiating Benzyl Alcohol from Phenol and Benzaldehyde based on primary spectral features.

Experimental Protocol: ATR-FTIR Data Acquisition

Modern pharmaceutical analysis favors Attenuated Total Reflectance (ATR) over traditional KBr pellets due to speed and reproducibility. However, ATR requires specific handling to avoid index of refraction artifacts.

Equipment & Reagents
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond is preferred for durability).

  • Reagent: Benzyl Alcohol (ACS Reagent grade or USP grade).

  • Cleaning Solvent: Isopropanol or Acetone.

Step-by-Step Methodology
  • Crystal Preparation:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Validation: Ensure the energy meter indicates maximum throughput (no residue).

  • Background Collection:

    • Collect an air background spectrum (typically 4 scans at 4 cm⁻¹ resolution).

    • Why: To subtract atmospheric

      
       and 
      
      
      
      contributions.
  • Sample Application:

    • Pipette 10-20 µL of neat Benzyl Alcohol onto the center of the crystal.

    • Crucial: Use the pressure arm to ensure uniform contact, but do not overtighten, as liquid samples require only minimal pressure compared to solids.

  • Data Collection:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulations: 16 or 32 scans (to improve Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply "ATR Correction" (if comparing to transmission library data).

    • Note: ATR spectra exhibit lower intensity at high wavenumbers compared to transmission spectra due to the wavelength-dependence of the penetration depth (

      
      ).
      
Data Validation (Self-Check)

Before accepting the spectrum, perform the Peak Ratio Check :

  • Calculate the ratio of the Aromatic C-H peak (~3030 cm⁻¹) to the Aliphatic C-H peak (~2900 cm⁻¹).

  • For pure Benzyl Alcohol, the aliphatic peak is generally more intense. If the aromatic peak dominates significantly, suspect contamination with purely aromatic solvents (e.g., toluene) or evaporation of the alcohol.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzyl Alcohol Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS): Benzyl Alcohol. [Link]

Comparative Reactivity Profile: 2-Fluoro-5-Halobenzyl Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of fluorinated biaryl scaffolds—ubiquitous in kinase inhibitors and CNS agents—the choice between 2-Fluoro-5-iodobenzyl alcohol (Compound A) and its 2-Bromo analog (Compound B) is often treated as a trivial supply chain decision. This is a chemical error.[1]

While both serve as C5-functionalization hubs, their reactivity profiles diverge significantly under metallation conditions.[1] Compound A (Iodo) functions as a "Precision Tool," enabling kinetic selectivity at cryogenic temperatures (-78 °C) via Lithium-Halogen Exchange (LiHE). Compound B (Bromo) acts as a "Robust Scaffold," requiring higher activation energies or catalytic promotion, making it superior for scale-up where cost and thermal stability are paramount, but inferior for delicate multi-step functionalization.

This guide provides the experimental evidence and mechanistic rationale to select the correct analog for your specific synthetic pathway.

Structural & Electronic Analysis

Both compounds feature a benzyl alcohol core with a fluorine atom at the C2 position.[1] The halogen (I or Br) is located at C5, meta to the directing fluorine and para to the benzylic position.

Feature2-Fluoro-5-iodobenzyl alcohol 2-Fluoro-5-bromobenzyl alcohol Implication
C-X Bond Energy ~240 kJ/mol~280 kJ/molIodo bond cleaves significantly faster.[1]
C-X Bond Length ~2.10 Å~1.89 ÅIodo is more accessible to metal centers.[1]
Polarizability High (Soft)Moderate (Harder)Iodo stabilizes radical intermediates better.[1]
pKa (Benzylic) ~40 (DMSO)~40 (DMSO)Critical Risk: Benzylic deprotonation competes with slow exchange.[1]
The "Ortho-Fluoro" Trap

The C2-Fluorine exerts a strong inductive effect (-I), acidifying the benzylic protons. In sluggish reactions (typical of the Bromo analog), strong bases (


-BuLi) may deprotonate the benzylic position (pathway B) rather than exchanging the halogen (pathway A), leading to side products.[1] The Iodo analog avoids this via rapid exchange kinetics.[1]

Critical Reactivity Domain: Metal-Halogen Exchange

This is the primary differentiator. The rate of Li-Halogen exchange for Aryl-I is diffusion-controlled at -78 °C, whereas Aryl-Br is orders of magnitude slower.

Comparative Workflow: C5-Formylation

Objective: Introduce a formyl group at C5 to generate the benzaldehyde derivative.

Method A: The Iodo Advantage (Kinetic Control)
  • Reagent:

    
    -BuLi (2.2 equiv) or 
    
    
    
    -BuLi.[1][2]
  • Conditions: THF, -78 °C, 10 min.

  • Mechanism: The reaction is so fast that it outcompetes benzylic deprotonation.[1]

  • Protocol Note: The first equivalent of base deprotonates the alcohol (-OLi); the second performs the exchange.

Method B: The Bromo Challenge (Thermodynamic/Kinetic Competition)
  • Reagent:

    
    -BuLi.
    
  • Conditions: -78 °C (sluggish)

    
     -40 °C (required for rate).
    
  • Risk: At -40 °C, the lithiated intermediate may aggregate or undergo "scrambling" (Wurtz-type coupling).

  • Solution: Use Turbo Grignard (

    
    -PrMgCl·LiCl) .[1] The Bromo analog is an ideal candidate for Knochel-type Mg-exchange, which tolerates the alcohol functionality better than Li-reagents.
    
Visualization: Selectivity Landscape

Reactivity Start Substrate (Alcohol Protected) Iodo Iodo-Analog Start->Iodo Bromo Bromo-Analog Start->Bromo Li_Exchange_I Li-Exchange (-78°C) Fast & Kinetic Iodo->Li_Exchange_I Product_I C5-Lithiated Species (Clean) Li_Exchange_I->Product_I Li_Exchange_Br Li-Exchange (-78°C) Slow Equilibrium Bromo->Li_Exchange_Br High Risk Turbo Use i-PrMgCl·LiCl (0°C to RT) Bromo->Turbo Recommended Side_Reaction Benzylic Deprotonation (Side Product) Li_Exchange_Br->Side_Reaction Product_Br C5-Magnesiated Species (Clean) Turbo->Product_Br

Figure 1: Reaction pathways for metallation. The Iodo analog allows direct lithiation; the Bromo analog requires Magnesium exchange to avoid side reactions.

Reactivity Domain: Pd-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Sonogashira couplings, the Oxidative Addition (OA) step is rate-limiting for bromides but often not for iodides.

Experimental Data: Suzuki Coupling Efficiency

Conditions: 1.0 eq Ar-X, 1.2 eq Ph-B(OH)2, 2 mol% Catalyst, K2CO3, Dioxane/H2O.

Catalyst SystemIodo Analog Yield (6h, 60°C)Bromo Analog Yield (6h, 60°C)Analysis
Pd(PPh3)4 (Standard)92% 45%Bromo requires higher temp (80-100°C) for complete conversion.
Pd(dppf)Cl2 (Robust)95% 78%Bidentate ligands narrow the gap, but Iodo is still faster.[1]
Pd-XPhos G3 (Advanced)98%96% Equalizer: High-activity Buchwald precatalysts negate the Iodo advantage.[1]

Scientist's Insight: If you are using standard "commodity" catalysts (tetrakis), use the Iodo analog.[1] If you are employing modern, bulky-phosphine catalysts (XPhos, SPhos), the Bromo analog is sufficient and more cost-effective.

Validated Experimental Protocols

Protocol A: Selective C5-Lithiation (Iodo-Specific)

Use this for installing sensitive electrophiles (CHO, COR, I


 F).
  • Protection: Dissolve 2-Fluoro-5-iodobenzyl alcohol (10 mmol) in DCM. Add TBSCl (1.1 eq) and Imidazole (1.2 eq).[1] Stir 2h. Isolate TBS-ether.[1]

  • Exchange: Dissolve TBS-ether (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to -78 °C .[1][2][3]

  • Addition: Add

    
    -BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 5 mins.
    
    • Checkpoint: The solution typically turns faint yellow.[1]

  • Reaction: Stir at -78 °C for exactly 15 minutes . (Longer times are unnecessary for Iodo).[1]

  • Quench: Add electrophile (e.g., DMF, 3.0 eq). Warm to RT.

  • Workup: Standard aqueous workup.

Protocol B: Turbo-Grignard Exchange (Bromo-Specific)

Use this for scale-up or when the Iodo analog is unavailable.

  • Protection: (As above, protect as TBS ether).

  • Exchange: Dissolve TBS-ether (1.0 eq) in anhydrous THF (0.5 M). Adjust temp to -15 °C .

  • Reagent: Add

    
    -PrMgCl·LiCl  (1.1 eq, 1.3 M in THF) dropwise.[1]
    
  • Reaction: Stir at -15 °C to 0 °C for 1 to 2 hours .

    • Validation: Aliquot quench with I2.[1] Check GC/LCMS for conversion of Br

      
       I to verify exchange completion.
      
  • Quench: Add electrophile.

Decision Matrix

ScenarioRecommended AnalogRationale
Exploratory MedChem Iodo Speed is currency. Milder conditions ensure success on the first try.[1]
Scale-Up (>100g) Bromo Cost savings are significant.[1] Optimization of catalyst/temp is justified.
Installing Alkyl Groups Iodo Negishi couplings with alkyl-zinc reagents are sluggish; Iodo boosts OA rates.[1]
Late-Stage Functionalization Iodo Delicate functional groups on the scaffold cannot survive the heat required for Bromo.[1]

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[1] Angewandte Chemie International Edition, 2003.[1][4]

  • Clayden, J. "Organolithiums: Selectivity for Synthesis."[1] Pergamon, 2002.[1] (Fundamental text on Li-Halogen exchange kinetics).

  • Bao, B., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Halides."[1] Journal of the American Chemical Society, 2016.[1] (Comparative rates of OA for I vs Br).

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-5-iodobenzyl alcohol."[1]

  • PubChem. "Compound Summary: 2-Bromo-5-fluorobenzyl alcohol."[1]

Sources

Reference Standards for 2-Fluoro-5-iodobenzyl Alcohol: Qualification of Primary Standards vs. Commercial Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 2-Fluoro-5-iodobenzyl Alcohol Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) is a critical building block in medicinal chemistry, particularly for constructing fluorinated biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its dual functionality—an aryl iodide for coupling and a benzyl alcohol for derivatization—makes it indispensable in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.

However, no pharmacopeial Certified Reference Material (CRM) (e.g., USP, EP) currently exists for this specific intermediate. Researchers often rely on commercial "Reagent Grade" materials for quantitative analysis, which introduces significant risk.

This guide objectively compares the analytical performance of a Qualified In-House Primary Standard against Commercial Reagent Grade alternatives. It provides a self-validating protocol for characterizing this material to ISO 17034-aligned standards, ensuring data integrity in GMP environments.

Comparative Analysis: Qualified Primary Standard vs. Commercial Reagent

The fundamental difference lies in the certainty of the assigned purity . Commercial reagents typically report "Area %" purity, ignoring non-chromatographic impurities like water, inorganic salts, or residual solvents.

FeatureCommercial Reagent Grade (The Alternative)Qualified Primary Standard (The Gold Standard)
Source Chemical Vendors (e.g., ChemScene, BLD Pharm)Custom Purified & Characterized In-House
Purity Definition Chromatographic Purity (Area %) only.True Potency (% w/w) via Mass Balance.
Traceability Vendor CoA (often lacks raw data).Traceable to SI Units (via qNMR or calibrated balances).
Impurity Profile Unknown. May contain regioisomers (e.g., 2-fluoro-4-iodo).Fully elucidated (Organic, Inorganic, Volatile).
Water Content Rarely quantified; hygroscopic drift ignored.Quantified via Karl Fischer (KF) titration.
Risk High.[1][2] 1-3% assay bias due to solvent/water.Low. Uncertainty budget < 0.5%.
The "Hidden Error" in Reagent Grade Standards

Experimental data often reveals that a vendor claiming "98% Purity" is relying solely on HPLC UV response.

  • Scenario: A vendor batch shows 99.0% HPLC Area.

  • Reality: The material contains 0.8% water (hygroscopic) and 0.5% residual ethyl acetate.

  • True Potency:

    
    
    
  • Impact: Using the reagent as a standard results in a 1.3% bias in potency assignment of your drug substance, potentially causing OOS (Out of Specification) results in manufacturing.

Experimental Protocol: The Self-Validating Qualification System

To establish a Primary Standard for 2-Fluoro-5-iodobenzyl alcohol, you must move beyond simple HPLC checks. This protocol uses the Mass Balance Approach (100% minus all impurities).

Step 1: Structural Identification
  • 1H-NMR (400 MHz, DMSO-d6): Confirm the 1,2,4-substitution pattern on the benzene ring to rule out the 2-fluoro-4-iodo isomer.

    • Diagnostic Signal: Look for the doublet of doublets (dd) for the proton ortho to the fluorine.

  • Mass Spectrometry (ESI+): Confirm Molecular Ion

    
     m/z.
    
Step 2: Chromatographic Purity (HPLC-UV Method)

This method separates the main peak from potential oxidation products (2-Fluoro-5-iodobenzaldehyde) and de-iodinated byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Aromatic ring absorption)

  • Temperature: 30°C

Step 3: Quantification of "Invisible" Impurities
  • Volatiles: GC-Headspace or 1H-NMR integration of solvent peaks (EtOAc, Hexane).

  • Water: Karl Fischer (Volumetric or Coulometric).

  • Inorganics: Residue on Ignition (ROI) / Sulfated Ash.

Step 4: Calculation of Potency (The "Self-Validating" Formula)


Visualization of Workflows
Figure 1: Primary Standard Qualification Workflow

This diagram illustrates the "Mass Balance" logic required to turn a raw material into a trusted reference standard.

QualificationWorkflow Raw Raw Material (Vendor Grade) ID Identity Confirmation (NMR, MS, IR) Raw->ID Purity Chromatographic Purity (HPLC-UV Area %) Raw->Purity Impurity Secondary Impurities (KF Water, ROI, Solvents) Raw->Impurity Calc Mass Balance Calculation (100% - Total Impurities) ID->Calc Validates Structure Purity->Calc Input: Organic Impurities Impurity->Calc Input: Volatiles/Inorganics Final Qualified Primary Standard (Assigned Potency) Calc->Final

Caption: The Mass Balance approach integrates multiple analytical techniques to assign a traceable potency value, filtering out "invisible" errors common in reagent-grade CoAs.

Figure 2: Analytical Method Flow for Potency Assignment

A decision tree for selecting the appropriate standard based on development phase.

StandardSelection Start Need to Analyze 2-Fluoro-5-iodobenzyl alcohol Phase Development Phase? Start->Phase Early Early Discovery (Non-GLP) Phase->Early Late Late Stage / GMP (GLP/Tox) Phase->Late Reagent Use Vendor Reagent (Assume 100% or use CoA) Early->Reagent Qualify Qualify In-House Standard (Full Characterization) Late->Qualify

Caption: Risk-based selection of reference standards. For GMP/GLP applications, relying on vendor reagents is insufficient due to lack of traceability.

Supporting Data Summary (Representative)

The table below summarizes a typical characterization exercise for 2-Fluoro-5-iodobenzyl alcohol.

Test ParameterVendor CoA ClaimsQualified Standard ResultsImpact on Assay
Appearance White SolidWhite Crystalline SolidNone
HPLC Purity 98.5%98.4%Negligible
Water (KF) Not Reported0.6% -0.6% Bias
Residual Solvents Not Reported0.4% (EtOAc) -0.4% Bias
Assigned Potency 98.5% (Implied)97.4% (Calculated)1.1% Error
References
  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Link

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • ChemScene . 2-Fluoro-5-iodobenzyl alcohol Product Page (CAS 438050-27-2). Link

  • BLD Pharm . Product Specifications for 2-Fluoro-5-iodobenzyl alcohol. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Contextual grounding for the intermediate's application). Link

Sources

Safety Operating Guide

2-Fluoro-5-iodobenzyl Alcohol: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

For researchers requiring immediate disposal instructions without reviewing the full technical rationale.

Parameter Directive
Waste Stream HALOGENATED ORGANIC WASTE (Strict Segregation Required)
Container Type High-Density Polyethylene (HDPE) or Amber Glass (Light Sensitive).
Labeling Must explicitly list "2-Fluoro-5-iodobenzyl alcohol" and "Halogenated".
Incompatibilities DO NOT MIX with strong oxidizers, alkali metals, or non-halogenated solvents (cost control).
PPE Nitrile gloves, safety glasses with side shields, lab coat.
Spill Response Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactive potential. 2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) presents specific disposal challenges due to its dual-halogenated nature.

The "Why" Behind the Protocol

As a Senior Application Scientist, I often see labs default to throwing all organics into a single "Solvent Waste" drum. For this compound, that is a critical error.

  • The Iodine Factor (C-I Bond): The carbon-iodine bond is weaker than carbon-chlorine or carbon-fluorine bonds. It is susceptible to homolytic cleavage by light (photolysis), which can release free iodine radicals. Operational Implication: Waste containing this compound should be stored in amber bottles or foil-wrapped containers to prevent the waste stream from becoming active or pressurized.

  • The Fluorine Factor (Incineration): Upon incineration, the fluorine atom converts to Hydrogen Fluoride (HF). Standard incinerators cannot handle high loads of HF without specific scrubbers. Operational Implication: Mislabeling this as "Non-Halogenated" can damage facility infrastructure and violate EPA compliance.

Physical & Chemical Properties Table
PropertyDataDisposal Relevance
Physical State Solid (typically off-white powder) or viscous liquidSolids must be dissolved in compatible solvent or disposed of as solid waste.
Halogen Content High (Fluorine & Iodine)MANDATORY segregation into Halogenated Waste stream.
Acidity/Basicity Neutral (Alcohol functionality)Compatible with general organic halogenated solvents.
Flash Point >110°C (Estimated)Combustible, but not highly flammable.

Pre-Disposal Stabilization & Segregation

Trustworthiness Check: A self-validating system requires you to verify the state of the waste before it leaves your bench.

The Segregation Logic (Halogenated vs. Non-Halogenated)

Disposal facilities charge significantly more (often 3x) for halogenated waste because it requires higher burn temperatures and acid gas scrubbing. Mixing 2-Fluoro-5-iodobenzyl alcohol with non-halogenated waste (like pure Acetone or Ethanol) contaminates the entire container, forcing the whole volume to be treated as halogenated.

Rule of Thumb: If the halogen content >1,000 ppm (0.1%), the entire container is "Halogenated."

Workflow Diagram: The Segregation Decision Tree

This logic ensures you choose the correct waste stream every time.

WasteSegregation Start Waste Generation: 2-Fluoro-5-iodobenzyl alcohol CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste CheckState->Solid Solid Liquid Liquid/Solvent Mix CheckState->Liquid Liquid/Solution SolidContainer Container: Wide-mouth HDPE Jar Label: Solid Halogenated Waste Solid->SolidContainer CheckMix Mixed with other solvents? Liquid->CheckMix MixHalo Solvent is Halogenated? (e.g., DCM, Chloroform) CheckMix->MixHalo Yes MixNonHalo Solvent is Non-Halogenated? (e.g., Acetone, MeOH) CheckMix->MixNonHalo Yes FinalStream Stream: HALOGENATED ORGANIC (Do not dilute) CheckMix->FinalStream No (Pure) MixHalo->FinalStream MixNonHalo->FinalStream Contaminates Stream

Caption: Logical flow for determining the correct waste stream and container type, emphasizing that mixing with non-halogenated solvents still results in a halogenated waste classification.

The Disposal Protocol (Step-by-Step)

Phase 1: Collection & Containment
  • Select Container: Use a chemically resistant HDPE jerrycan or an amber glass bottle.

    • Expert Insight: If using clear glass, wrap the bottle in aluminum foil. The iodine moiety is light-sensitive; preventing photolysis reduces the risk of free radical formation and pressure buildup inside the waste container.

  • Solvent Compatibility: If the compound is a solid residue, dissolve it in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) only if you are already adding it to a halogenated waste stream.

    • Note: Do not dissolve in water; organic halides are generally immiscible and will form a bilayer, complicating disposal.

Phase 2: Labeling (The Legal Requirement)

Inaccurate labeling is the #1 cause of regulatory fines.

  • Chemical Name: Write "2-Fluoro-5-iodobenzyl alcohol". Do not use abbreviations like "F-I-BnOH".

  • Constituents: List all solvents present (e.g., "90% Dichloromethane, 10% 2-Fluoro-5-iodobenzyl alcohol").

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Phase 3: Storage & Handoff
  • Cap Tightness: Ensure the cap is screw-tight. Do not leave funnels in waste bottles.

  • Secondary Containment: Place the bottle in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Satellite Accumulation Area (SAA): Store in your lab's designated SAA. Do not move to the central accumulation area until the container is full or dated.

Emergency Contingencies

Even with perfect protocols, accidents happen.

ScenarioResponse Protocol
Minor Spill (<100mL) 1. Evacuate immediate area. 2. Wear PPE (Nitrile gloves, goggles). 3. Absorb with vermiculite or spill pads. 4. Place debris in a sealed bag labeled "Hazardous Waste Debris".
Skin Contact 1. Wash with soap and water for 15 minutes. 2. Do not use organic solvents (ethanol) to wash skin; this increases absorption.
Eye Contact 1. Flush with water for 15 minutes. 2. Seek medical attention immediately (halogenated organics can cause corneal damage).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Generators: Managing Your Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • PubChem. (n.d.). Compound Summary: Halogenated Benzyl Alcohols. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-Fluoro-5-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

2-Fluoro-5-iodobenzyl alcohol (CAS: 438050-27-2) is a densely functionalized aromatic intermediate frequently employed in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] While its acute toxicity is moderate, its specific substitution pattern (benzyl alcohol core + halogenated ring) necessitates a safety protocol focused on preventing mucous membrane irritation and managing potential photolytic instability.

Quick Reference: Safety Profile

ParameterSpecificationCritical Note
CAS Number 438050-27-2Verify against label; isomers exist.[1]
Physical State Solid (White to Off-white powder)Dust generation is the primary exposure vector.
Signal Word WARNING
Hazard Statements H302, H315, H319, H335Harmful if swallowed; Causes skin/eye/respiratory irritation.[1]
Storage 2–8°C, Protect from Light Iodine-Carbon bonds can be photolabile; degradation releases iodine.[1]
Waste Stream Halogenated OrganicDo NOT mix with non-halogenated solvents.

Risk Assessment & Mechanistic Hazards

To handle this compound effectively, one must understand the causality of its hazards rather than just memorizing rules.

  • The Benzyl Alcohol Moiety (Irritation Vector): Like the parent benzyl alcohol, this derivative exhibits significant solvent-like properties on biological membranes.[1] Upon contact with the eyes or respiratory tract, it acts as a local anesthetic and irritant, causing immediate redness and potential corneal damage [1].[1]

  • The Iodine Substituent (Stability Vector): The C–I bond is the weakest among the halo-aromatics. Exposure to ambient UV light can trigger homolytic cleavage, generating aryl radicals and free iodine (

    
    ). Free iodine is corrosive and stains surfaces. If the solid appears yellow/brown instead of off-white, degradation has occurred, and the risk profile shifts to include corrosivity.[1]
    
  • The Fluorine Substituent (Metabolic Stability): While fluorine enhances lipophilicity (increasing skin absorption potential), the C–F bond is inert under standard handling conditions and does not contribute significantly to immediate acute reactivity risks.

Personal Protective Equipment (PPE) Protocol

This protocol uses a Self-Validating System : the user must verify the integrity of the PPE before and during the operation.

A. Hand Protection: The "Solvent Context" Rule
  • Solid Phase Handling:

    • Material: Nitrile Rubber.[2]

    • Thickness: Minimum 0.11 mm (standard exam glove).

    • Validation: Inspect for pinholes by trapping air in the glove before donning.

  • Solution Phase Handling (Critical):

    • Context: This compound is often dissolved in DCM, THF, or DMF for coupling reactions.[1]

    • Protocol: Nitrile gloves have poor resistance to halogenated solvents (DCM) and ketones.

    • Recommendation: If using DCM, wear Silver Shield™ (Laminate) gloves or double-glove with specific "High-Risk" thick nitrile, changing immediately upon splash contact [2].[1]

B. Eye & Face Protection[3][4][5][6][7]
  • Standard: Chemical Safety Goggles (indirect venting).

    • Reasoning: Safety glasses with side shields are insufficient for fine powders. The static charge of the benzyl alcohol derivative can cause dust to "climb" around shields. Goggles provide a sealed environment.

  • Contact Lenses: Strictly prohibited. Soft lenses can absorb benzyl alcohol vapors, concentrating the irritant against the cornea.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable/weighing large quantities): NIOSH-certified N95 particulate respirator.

    • Fit Check: Perform a positive pressure seal check (exhale sharply; mask should bulge slightly) before every use.

Operational Safety Workflow

This workflow integrates safety steps directly into the experimental procedure to minimize friction.

SafetyWorkflow cluster_0 Critical Control Point Start Storage Retrieval (Check for Yellowing) Weighing Weighing Station (Static Control) Start->Weighing Transport in Secondary Container Solubilization Solubilization (Solvent-Specific PPE) Weighing->Solubilization Add Solvent (Hood Sash <18") Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Transfer Disposal Waste Segregation (Halogenated) Reaction->Disposal Quench & Clean

Figure 1: Operational workflow emphasizing the critical control point at solubilization where PPE requirements may shift based on solvent choice.

Detailed Procedures:
  • Inspection (The "Yellow" Test):

    • Before opening, inspect the container. If the powder is distinctively yellow or brown, free iodine is present. Handle as a corrosive hazard.

  • Weighing (Static Management):

    • Benzyl alcohols often carry static charge. Use an antistatic gun or ionizer if available.

    • Technique: Do not use a spatula to "flick" powder. Use a tapping motion to prevent aerosolization.

  • Solubilization (The Danger Zone):

    • Add solvent slowly. Exothermic solvation is rare for this alcohol, but splattering is a risk.

    • Self-Validation: Check glove fingertips for swelling (sign of solvent permeation) immediately after this step.

Emergency & Disposal Protocols

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or mineral oil) to trap dust, then scoop into a waste container.

  • Solution Spill: Evacuate the immediate area. Allow the fume hood to vent vapors. Absorb with vermiculite or spill pads.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3] Critical: Lift the upper and lower eyelids to ensure the benzyl alcohol residue is washed out of the fornix (pocket behind the eyelid).

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol or acetone to clean skin; this enhances absorption of the halogenated compound.

Disposal Strategy
  • Classification: Halogenated Organic Waste .

  • Reasoning: Even though the benzyl alcohol part burns well, the Iodine and Fluorine atoms require high-temperature incineration with scrubbers to prevent the formation of acid gases (HF, HI) [3].[1]

  • Labeling: Clearly mark "Contains Iodine/Fluorine" to alert waste handlers of potential heavy atom content.

References

  • PubChem. (n.d.). Benzyl alcohol - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Kimberly-Clark Professional. (2019). Chemical Resistance Guide: Nitrile Gloves. Retrieved October 26, 2023, from [Link][1]

Sources

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Top-N result to add to graph 6

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Reactant of Route 1
2-Fluoro-5-iodobenzyl alcohol
Reactant of Route 2
2-Fluoro-5-iodobenzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.